molecular formula C8H5Br2FO2 B1435256 Methyl 2,6-dibromo-4-fluorobenzoate CAS No. 1806294-86-9

Methyl 2,6-dibromo-4-fluorobenzoate

Cat. No.: B1435256
CAS No.: 1806294-86-9
M. Wt: 311.93 g/mol
InChI Key: LPQPZOPJJVTWRO-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-4-fluorobenzoate is a useful research compound. Its molecular formula is C8H5Br2FO2 and its molecular weight is 311.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2,6-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQPZOPJJVTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 2,6-dibromo-4-fluorobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a multi-step process, designed for execution by researchers, scientists, and professionals in drug development. The chosen synthetic strategy addresses the challenges of regioselectivity and steric hindrance inherent in the target molecule.

Introduction

This compound is a halogenated aromatic ester whose structural motifs are of significant interest in medicinal chemistry. The presence of ortho-bromo substituents provides handles for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. This guide details a robust and logical synthetic pathway, breaking down the process into the synthesis of a key aniline intermediate, its conversion to the corresponding benzoic acid, and the final esterification.

Overall Synthetic Strategy

A direct electrophilic bromination of 4-fluorobenzoic acid is not a viable approach for preparing the target precursor, 2,6-dibromo-4-fluorobenzoic acid. The carboxylic acid group is a deactivating, meta-director, which would hinder the desired ortho-dibromination. Therefore, a more strategic, multi-step synthesis commencing from 4-fluoroaniline is employed. This pathway leverages the strong ortho-, para-directing ability of the amino group to ensure the correct regiochemistry of bromination.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 4-Fluoroaniline B 2,6-Dibromo-4-fluoroaniline A->B Dibromination C 2,6-Dibromo-4-fluorobenzenediazonium salt B->C Diazotization D 2,6-Dibromo-4-fluorobenzonitrile C->D Sandmeyer Reaction (Cyanation) E 2,6-Dibromo-4-fluorobenzoic Acid D->E Hydrolysis F This compound E->F Steglich Esterification

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,6-Dibromo-4-fluoroaniline

The initial step focuses on the regioselective dibromination of 4-fluoroaniline. The strongly activating and ortho, para-directing amino group facilitates the introduction of two bromine atoms at the positions ortho to it.

Experimental Protocol: Dibromination of 4-Fluoroaniline

Materials:

  • 4-Fluoroaniline

  • Bromine

  • Hydrochloric acid (concentrated)

  • Water

  • Sodium bisulfite

  • Sodium hydroxide

  • Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline in a suitable solvent such as glacial acetic acid or an aqueous acidic solution.

  • Cool the stirred solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C. The molar ratio of bromine to 4-fluoroaniline should be approximately 2.1:1 to ensure complete dibromination.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the product into an organic solvent like dichloromethane or diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-dibromo-4-fluoroaniline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,6-dibromo-4-fluoroaniline as a solid.[1]

Parameter Value Rationale
Starting Material4-FluoroanilineCommercially available and possesses the necessary directing group.
ReagentBromine (Br₂)Standard reagent for electrophilic aromatic bromination.
Stoichiometry~2.1 equivalents of Br₂A slight excess ensures complete di-substitution.
Temperature0-10 °CControls the reaction rate and minimizes side reactions.
Quenching AgentSodium bisulfiteSafely neutralizes unreacted bromine.

Part 2: Synthesis of 2,6-Dibromo-4-fluorobenzoic Acid

This stage involves the conversion of the synthesized 2,6-dibromo-4-fluoroaniline into the corresponding benzoic acid. This is achieved through a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis. The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[2][3][4]

Experimental Protocol: Sandmeyer Cyanation and Hydrolysis

Step 2a: Diazotization and Cyanation

Materials:

  • 2,6-Dibromo-4-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (use with extreme caution)

  • Water

Procedure:

  • Prepare a solution of 2,6-dibromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm the solution gently to ensure complete dissolution, then cool it to room temperature.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for about 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product, 2,6-dibromo-4-fluorobenzonitrile, with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is often used in the next step without further purification.

Step 2b: Hydrolysis of the Nitrile

Materials:

  • Crude 2,6-dibromo-4-fluorobenzonitrile

  • Sulfuric acid (concentrated) or Sodium Hydroxide

  • Water

Procedure:

  • To the crude 2,6-dibromo-4-fluorobenzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 50-70% H₂SO₄) or an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile starting material by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid 2,6-dibromo-4-fluorobenzoic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it thoroughly with cold water to remove any residual acid, and dry it.

  • The crude acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 3: Synthesis of this compound

The final step is the esterification of the sterically hindered 2,6-dibromo-4-fluorobenzoic acid. Due to the presence of two bulky bromine atoms ortho to the carboxylic acid group, a standard Fischer-Speier esterification is likely to be slow and low-yielding. The Steglich esterification, which proceeds under milder conditions, is a more effective method for such sterically demanding substrates.[5][6][7][8][9]

Experimental Protocol: Steglich Esterification

Materials:

  • 2,6-Dibromo-4-fluorobenzoic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromo-4-fluorobenzoic acid and a catalytic amount of DMAP (typically 5-10 mol%) in anhydrous dichloromethane.

  • Add an excess of anhydrous methanol (e.g., 3-5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (typically 1.1-1.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter off the DCU and wash it with a small amount of cold DCM. If EDC is used, the urea byproduct is water-soluble and can be removed during the workup.

  • Wash the filtrate sequentially with dilute hydrochloric acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A 2,6-Dibromo-4-fluorobenzoic Acid P1 Reaction in anhydrous DCM A->P1 B Methanol B->P1 C DCC or EDC C->P1 D DMAP (catalyst) D->P1 P2 Stir at RT P1->P2 W1 Filtration of DCU (if DCC is used) P2->W1 W2 Aqueous Washes W1->W2 W3 Drying & Concentration W2->W3 P3 Column Chromatography W3->P3 F This compound P3->F

Caption: Experimental workflow for the Steglich esterification.

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyanides (CuCN, NaCN): Extremely toxic. Handle with extreme caution in a fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

  • Carbodiimides (DCC, EDC): Potent allergens and skin sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound presented in this guide is a robust and logical pathway that addresses the regiochemical and steric challenges of the target molecule. By starting with 4-fluoroaniline, the desired ortho-dibromo substitution pattern is readily achieved. The subsequent Sandmeyer reaction and hydrolysis provide the key benzoic acid intermediate. Finally, the use of the Steglich esterification ensures an efficient conversion to the final product, overcoming the steric hindrance that would plague a traditional Fischer esterification. This detailed protocol provides a solid foundation for researchers to produce this valuable synthetic intermediate.

References

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • A Practical Procedure for Regioselective Bromination of Anilines - Thieme Connect. ([Link])

  • Sandmeyer reaction - Wikipedia. ([Link])

  • Steglich Esterification - Organic Chemistry Portal. ([Link])

  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). ([Link])

  • Sandmeyer Reaction - ResearchG
  • 2,6-dibromo-4-fluoroaniline - MySkinRecipes. ([Link])

  • Steglich Esterification Guide | PDF - Scribd. ([Link])

  • 2,6-Dibromo-4-fluoroaniline - BU CyberSec Lab. ([Link])

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. ([Link])

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. ([Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. ([Link])

Sources

Methyl 2,6-dibromo-4-fluorobenzoate: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dibromo-4-fluorobenzoate, identified by CAS number 1806294-86-9, is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its utility is primarily centered on its role as a key intermediate in the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. The strategic placement of bromine and fluorine atoms, combined with the methyl ester functionality, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and potential applications, with a focus on its practical use in a research and development setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 1806294-86-9[1][2][3]
Molecular Formula C₈H₅Br₂FO₂[4][3]
Molecular Weight 311.93 g/mol [4][3]
Appearance Off-white to light yellow solid/powder[5]
Solubility Slightly soluble in water; soluble in common organic solvents such as methanol, ethanol, and ethyl acetate.[5][6]
Stability Stable under standard room temperature conditions.[5][6]

The presence of two bromine atoms and a fluorine atom on the benzene ring significantly influences the electronic nature of the molecule. The strong electron-withdrawing effects of the halogens make the aromatic ring electron-deficient, which can impact the reactivity of the ester group and the ring itself in various reactions.

Synthesis and Reaction Chemistry

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 2,6-dibromo-4-fluorobenzoic acid.

A general procedure for the synthesis of a related compound, methyl 4-bromo-2-fluorobenzoate, involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride in methanol.[7] A similar approach could be adapted for the synthesis of this compound.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a scaffold for the synthesis of novel compounds with desired biological activities or material properties. The distinct functional groups offer multiple avenues for chemical modification.

Cross-Coupling Reactions

The two bromine atoms are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 2 and 6 positions of the benzene ring. This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring, enhanced by the fluorine and bromine substituents, can facilitate nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for bromo-substituents compared to fluoro-substituents.

Modification of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, hydroxamic acids, or other esters. This allows for further derivatization and fine-tuning of the molecule's properties.

Illustrative Application in Medicinal Chemistry

The synthesis of complex heterocyclic systems is a common application for halogenated intermediates. For example, derivatives of benzofuran have shown potential as anticancer agents.[8] While not a direct example, one can envision a synthetic route where this compound is a starting material for the construction of novel, highly substituted heterocyclic compounds with potential therapeutic value. The presence of fluorine is often beneficial in medicinal chemistry, as it can enhance metabolic stability and binding affinity.[9]

Caption: Potential applications of this compound in medicinal chemistry.

Experimental Protocols: A General Framework

Given that this compound is a building block, the following are generalized protocols for its use in common synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at one of the bromine positions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

Objective: To convert the methyl ester to a carboxylic acid for further functionalization.

Materials:

  • This compound

  • Base (e.g., LiOH, NaOH, KOH)

  • Solvent system (e.g., THF/Water, Methanol/Water)

  • Acid for workup (e.g., 1M HCl)

Procedure:

  • Dissolve this compound in the solvent system.

  • Add an aqueous solution of the base (1.5-3.0 eq).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with the acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not have direct biological applications, its utility in the synthesis of complex and diverse molecular structures makes it a crucial tool for researchers in drug discovery and materials science. The strategic combination of reactive sites—two bromine atoms for cross-coupling and an ester for further modification—provides a robust platform for the creation of novel compounds with potentially significant applications. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the laboratory.

References

  • Arctom, CAS NO. 1806294-86-9 | this compound. Available at: [Link]

  • King-Pharm, 1806294-86-9. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-Bromo-4-Fluorobenzoate: Your Key Intermediate for Pharmaceutical Innovation. Available at: [Link]

  • Google Patents, Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Google Patents, Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Available at: [Link]

  • dos Santos, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Google Patents, Preparation method of 2-bromo-6-fluorobenzoic acid.
  • de Witte, A. M., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

Sources

physical and chemical properties of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and strategic value of Methyl 2,6-dibromo-4-fluorobenzoate (CAS No. 1806294-86-9) for professionals in research and drug development.[1][2] This document consolidates available data on its physicochemical properties, proposes a detailed synthetic pathway, and explores its potential reactivity and applications as a key building block in medicinal chemistry. Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Strategic Importance of Polyhalogenated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[3] this compound emerges as a compound of significant interest due to its unique trifunctionalized aromatic core. The presence of two sterically demanding bromine atoms flanking the methyl ester group, combined with the strong electron-withdrawing nature of the fluorine atom, creates a unique electronic and steric environment. This substitution pattern suggests its utility as a versatile intermediate for the synthesis of complex, novel molecular architectures with potential therapeutic applications.[1][4][5]

This guide aims to provide a detailed technical resource for researchers looking to leverage the synthetic potential of this compound.

Physicochemical Properties: A Data-Driven Profile

Precise characterization of a compound's physical properties is fundamental to its application in synthetic chemistry. While experimental data for this compound is not extensively published, a combination of data from suppliers and predictive modeling provides a solid foundation for its use.

PropertyValueSource
CAS Number 1806294-86-9[1][2]
Molecular Formula C₈H₅Br₂FO₂[1]
Molecular Weight 311.93 g/mol [1]
Predicted Boiling Point 283.8 ± 35.0 °C
Predicted Density 1.903 ± 0.06 g/cm³
Appearance White to off-white solid (inferred)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

Synthesis_Workflow start 4-Fluorobenzoic Acid step1 Step 1: Electrophilic Bromination start->step1 intermediate 2,6-dibromo-4-fluorobenzoic acid step1->intermediate Br₂, FeBr₃ step2 Step 2: Fischer Esterification intermediate->step2 product This compound step2->product Methanol, H₂SO₄ (cat.)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-dibromo-4-fluorobenzoic acid

This procedure is adapted from established methods for the bromination of aromatic carboxylic acids.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-fluorobenzoic acid (1 eq.).

  • Bromination: Add an excess of bromine (2.2 eq.) dropwise to the flask at room temperature with vigorous stirring. An iron catalyst (e.g., iron filings or anhydrous FeBr₃, 0.1 eq.) is then carefully added.

  • Reaction Monitoring: The reaction mixture is heated to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of an aqueous solution of sodium bisulfite to remove excess bromine. The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 2,6-dibromo-4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This is a standard Fischer esterification protocol.[8][9]

  • Reaction Setup: To a round-bottom flask containing the purified 2,6-dibromo-4-fluorobenzoic acid (1 eq.), add an excess of methanol (which also acts as the solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: The mixture is heated to reflux and stirred for several hours. The reaction should be monitored by TLC or HPLC.

  • Work-up: Upon completion, the mixture is cooled, and the excess methanol is removed by rotary evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity_Diagram product This compound ester_hydrolysis Ester Hydrolysis product->ester_hydrolysis NaOH, H₂O suzuki_coupling Suzuki Coupling product->suzuki_coupling ArB(OH)₂, Pd catalyst buchwald_hartwig Buchwald-Hartwig Amination product->buchwald_hartwig R₂NH, Pd catalyst acid Carboxylic Acid Derivative ester_hydrolysis->acid biaryl Biaryl Compound suzuki_coupling->biaryl amine Aniline Derivative buchwald_hartwig->amine

Caption: Key reaction pathways for this compound.

  • Cross-Coupling Reactions: The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents at the 2 and 6 positions, enabling the construction of complex molecular frameworks.

  • Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further functionalization.[10]

  • Nucleophilic Aromatic Substitution: While less reactive than other positions, the fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions, further expanding the synthetic possibilities.

Applications in Research and Drug Development

Polyhalogenated aromatic compounds are valuable building blocks in medicinal chemistry.[3][11] While specific applications of this compound are not yet widely reported, its structure suggests significant potential in several areas:

  • Scaffold for Novel Therapeutics: The ability to selectively functionalize the bromine and ester groups makes this compound an ideal starting point for the synthesis of libraries of novel compounds for screening against various biological targets. The steric bulk of the bromine atoms can be used to probe specific binding pockets in enzymes and receptors.

  • Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides.[12]

  • Materials Science: The unique electronic properties conferred by the halogen atoms may make derivatives of this compound interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling halogenated aromatic esters should be strictly followed.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for synthetic and medicinal chemistry. Its trifunctionalized aromatic ring offers multiple points for diversification, making it a valuable tool for the creation of novel and complex molecules. While further experimental characterization is warranted, the information and proposed protocols in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing compound.

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A Technical Guide to the Solubility of Methyl 2,6-dibromo-4-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,6-dibromo-4-fluorobenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry and drug discovery. The document outlines the theoretical principles governing its solubility, presents a qualitative solubility profile based on its structural attributes, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work. Emphasis is placed on the rationale behind experimental design and solvent selection for applications ranging from chemical synthesis to purification by recrystallization.

Introduction to this compound

This compound is a polyhalogenated aromatic compound. Such molecules are pivotal building blocks in organic synthesis, often serving as intermediates in the creation of complex pharmaceuticals and agrochemicals.[1] The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties, making a thorough understanding of its behavior in various solvents a prerequisite for its effective application.

Chemical Structure and Physicochemical Properties

The defining features of this compound are its aromatic core, an electron-withdrawing methyl ester group, and heavy halogen substituents. The two bulky bromine atoms ortho to the ester group create significant steric hindrance, which can influence its reactivity and intermolecular interactions. While specific experimental data for this exact isomer is not widely published, we can infer its properties from closely related analogs.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value / Description Rationale / Source
Molecular Formula C₈H₅Br₂FO₂ Calculated from structure.
Molecular Weight 311.93 g/mol Calculated from structure.
Appearance White to off-white solid or crystalline powder. Based on similar compounds like Methyl 2-bromo-4-fluorobenzoate.[1]
Melting Point Expected to be a solid at room temperature. Halogenated benzoates are typically solids.
Boiling Point > 200 °C (at atmospheric pressure) High molecular weight and polarity suggest a high boiling point.[2]
Aqueous Solubility Very slightly soluble to insoluble. The hydrophobic aromatic ring and halogens dominate the polar ester group.[1][2]

| LogP (estimated) | > 3.0 | The two bromine atoms and benzene ring significantly increase lipophilicity. |

Significance in Research and Development

Halogenated intermediates like this compound are valuable in medicinal chemistry for several reasons:

  • Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing a drug's half-life.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding to protein targets.

  • Synthetic Handles: The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex molecular architectures.

Understanding the solubility of this intermediate is the first critical step in designing reaction conditions, purification strategies, and formulation pathways.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The widely used principle "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

"Like Dissolves Like": Polarity Considerations

The structure of this compound presents a mixed polarity.

  • Nonpolar Character: The benzene ring and the large, electron-rich bromine atoms contribute to a significant nonpolar, lipophilic character.

  • Polar Character: The methyl ester (-COOCH₃) and the fluorine atom introduce polarity through their dipole moments.

Overall, the molecule is predominantly nonpolar to moderately polar. Therefore, it is expected to have limited solubility in highly polar solvents like water but good solubility in solvents of low to intermediate polarity.

Solvent Classification

Organic solvents are typically classified into three categories, which helps predict solubility:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). Capable of hydrogen bonding. Due to the compound's largely hydrophobic nature, solubility is expected to be low in these solvents.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, DMSO, THF). Possess dipoles but lack O-H or N-H bonds. These are often excellent solvents for a wide range of organic molecules and are expected to dissolve this compound well.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Dichloromethane). Have low dielectric constants and rely on van der Waals forces for solvation. These should also be effective solvents, particularly those that can interact with the aromatic ring (like toluene).

Solubility Profile of this compound

A systematic solubility assessment is crucial for any laboratory workflow. This begins with qualitative screening, followed by quantitative determination in key solvents.

Qualitative Solubility Observations

The following table summarizes the expected qualitative solubility in a range of common laboratory solvents at ambient temperature (~20-25 °C). This provides a rapid, practical guide for initial experimental design.

Table 2: Predicted Qualitative Solubility Profile

Solvent Class Predicted Solubility Rationale
Water Polar Protic Insoluble The large hydrophobic backbone dominates.[6]
Methanol Polar Protic Sparingly Soluble May show some solubility due to the ester group, but limited.[2]
Ethanol Polar Protic Sparingly to Soluble Similar to methanol, but slightly better due to increased alkyl character.[1]
Acetone Polar Aprotic Soluble Good balance of polarity to dissolve the ester and interact with the ring.
Acetonitrile Polar Aprotic Soluble A common solvent for polar and moderately nonpolar compounds.
Dichloromethane (DCM) Nonpolar Very Soluble Excellent solvent for many halogenated organic compounds.
Tetrahydrofuran (THF) Polar Aprotic Very Soluble Ether functionality effectively solvates a wide range of organics.
Ethyl Acetate (EtOAc) Polar Aprotic Very Soluble The ester functionality in the solvent is a good match for the solute.[7]
Toluene Nonpolar Soluble Aromatic π-π stacking interactions can aid dissolution.
Hexanes Nonpolar Sparingly Soluble May be too nonpolar to effectively solvate the polar ester group.

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful, highly polar aprotic solvent capable of dissolving many compounds.[8] |

Quantitative Solubility Data

Quantitative data is essential for applications like determining reaction concentrations or preparing solutions for high-throughput screening. This data is typically obtained using the experimental methods described in Section 4.0. While specific data for this compound is not available, a typical data table would be structured as follows:

Table 3: Example Quantitative Solubility Data Table

Solvent Method Temperature (°C) Solubility (mg/mL) Solubility (M)
Acetonitrile Shake-Flask 25 Data Data
Ethyl Acetate Shake-Flask 25 Data Data

| Aqueous Buffer (pH 7.4) | Kinetic | 25 | Data | Data |

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-validated protocols. The choice of method depends on the desired outcome: thermodynamic equilibrium solubility for physical chemistry and formulation, or kinetic solubility for rapid screening.[3][9]

G cluster_0 Solubility Assessment Workflow A Start: Compound Available B Qualitative Screening (Small scale, multiple solvents) A->B C Is compound for early-stage high-throughput screening? B->C Assess need D Kinetic Solubility Assay (DMSO stock, buffer, HTS format) C->D Yes E Is compound for formulation, process chemistry, or lead optimization? C->E No G Data Analysis & Reporting D->G F Thermodynamic Solubility Assay (Shake-Flask Method) E->F Yes F->G H End G->H

Caption: A logical workflow for selecting the appropriate solubility assay.

Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G A Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate vial at constant temperature (e.g., 25 °C) for 24-48 hours. A->B C Step 3: Phase Separation Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter. B->C D Step 4: Quantification Analyze the clear filtrate concentration using a validated analytical method (e.g., HPLC, UV-Vis). C->D

Caption: Workflow for the Shake-Flask thermodynamic solubility protocol.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9] This step is the most crucial for accuracy; insufficient time will lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a chemically compatible syringe filter (e.g., PTFE for organic solvents, 0.22 µm pore size) and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.[11]

  • Analysis: Prepare a series of dilutions of the filtrate and analyze them using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration.[12] The concentration of the undiluted filtrate is the thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Screening

Kinetic solubility is a non-equilibrium measurement used in early drug discovery to quickly assess a compound's dissolution properties under specific aqueous buffer conditions, typically starting from a concentrated DMSO stock solution.[8] It is faster but generally yields higher and more variable results than thermodynamic solubility.[9]

Detailed Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Assay Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells to achieve the final desired concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[13]

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[8]

  • Precipitate Removal: The key step is to separate any precipitated solid. This is commonly done by filtering the plate through a 96-well filter plate (e.g., using vacuum or centrifugation).[9]

  • Quantification: The concentration of the compound remaining in the clear filtrate is determined. This can be done rapidly using UV-Vis spectroscopy in a plate reader.[14] Alternatively, methods like laser nephelometry can measure the amount of precipitate formed by light scattering without a filtration step.[15]

Practical Applications and Solvent Selection

Solvent Selection for Synthesis and Work-up
  • Reactions: For chemical reactions, a solvent that dissolves all reactants is ideal. Based on the profile, solvents like THF, Toluene, or Acetonitrile would be excellent choices for reactions involving this compound.

  • Extractions: During aqueous work-up, a water-immiscible solvent with high solubility for the compound is required. Ethyl acetate and Dichloromethane are standard choices for efficiently extracting such compounds from an aqueous phase.

Solvent Systems for Recrystallization and Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16][17]

G A Start: Test solubility of crude solid in a small amount of a single solvent at room temp. B Is it soluble at room temp? A->B C No. Heat the solvent to boiling. Is it soluble now? B->C No G Yes. Poor solvent for single system. Consider for multi-solvent system (Solvent 2). B->G Yes D Yes. Cool slowly to room temp. Do crystals form? C->D Yes F No. Poor solvent. Try another. C->F No E Yes. This is a good single-solvent system. D->E Yes D->F No H Find a second, miscible solvent in which the compound is insoluble (Solvent 2). Dissolve compound in minimum hot Solvent 1. Add Solvent 2 dropwise until cloudy. Re-heat to clarify, then cool slowly. G->H

Caption: Decision tree for selecting a recrystallization solvent system.

Potential Recrystallization Systems:

  • Single Solvent: A mixture of ethanol and water could be effective. The compound would likely be soluble in hot ethanol but would precipitate upon the addition of water or upon cooling.[7] Similarly, heating in a solvent like toluene and allowing it to cool slowly could yield crystals.

  • Multi-Solvent System: A common and effective technique involves dissolving the compound in a minimum amount of a "good" solvent (like hot Ethyl Acetate or Acetone) and then slowly adding a "poor," miscible solvent (like Hexanes) until the solution becomes turbid (cloudy).[7] Gently warming to re-dissolve and then allowing slow cooling often produces high-quality crystals.

Conclusion

This compound is a predominantly nonpolar to moderately polar compound, exhibiting high solubility in common polar aprotic and nonpolar organic solvents, and poor solubility in highly polar protic solvents like water. This solubility profile is critical for its effective use in organic synthesis and drug development. The choice between the robust, equilibrium-based shake-flask method and the rapid, high-throughput kinetic assay depends entirely on the application's specific requirements for accuracy versus speed. A systematic approach to solvent screening, as outlined in this guide, is fundamental to designing successful reaction, purification, and analytical protocols for this and other related chemical intermediates.

References

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Methyl 2,6-dibromo-4-fluorobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Methyl 2,6-dibromo-4-fluorobenzoate, a halogenated aromatic ester of significant interest to researchers and professionals in drug development and fine chemical synthesis. Due to its specific substitution pattern, this compound presents unique opportunities for the design of novel molecular architectures. This guide offers insights into its commercial availability, a detailed plausible synthesis pathway, predicted physicochemical and spectroscopic properties, potential applications, and essential safety protocols.

Commercial Availability and Sourcing

This compound is available commercially, though it is considered a specialty chemical and is less common than its isomers. Researchers can procure this compound from suppliers specializing in niche building blocks for research and development.

Currently, one known supplier is CP Lab Safety, which offers the compound with a purity of 97%.[1] Given its specialized nature, researchers may also explore custom synthesis services from various chemical manufacturing organizations to obtain this reagent.

It is crucial to distinguish this compound from its more commonly available isomers, such as Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) and Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2), to ensure the correct starting material for a synthetic route.

Proposed Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Dibromination cluster_1 Step 2: Esterification 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Reaction_1 Bromine (Br2) Iron(III) Bromide (FeBr3) (Lewis Acid Catalyst) 4-Fluorobenzoic_Acid->Reaction_1 Reactant 2,6-Dibromo-4-fluorobenzoic_Acid 2,6-Dibromo-4-fluorobenzoic Acid Reaction_1->2,6-Dibromo-4-fluorobenzoic_Acid Product 2,6-Dibromo-4-fluorobenzoic_Acid_2 2,6-Dibromo-4-fluorobenzoic Acid Reaction_2 Methanol (CH3OH) Sulfuric Acid (H2SO4) (Acid Catalyst) 2,6-Dibromo-4-fluorobenzoic_Acid_2->Reaction_2 Reactant Final_Product This compound Reaction_2->Final_Product Product

Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol:

Step 1: Synthesis of 2,6-Dibromo-4-fluorobenzoic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 4-fluorobenzoic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a stoichiometric excess of bromine (Br₂) dropwise to the reaction mixture at room temperature. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta-director. The positions ortho to the fluorine are activated, and due to steric hindrance from the carboxylic acid group, bromination is expected to occur at the 2 and 6 positions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into a solution of sodium bisulfite to quench excess bromine. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization to yield 2,6-dibromo-4-fluorobenzoic acid.

Step 2: Esterification to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2,6-dibromo-4-fluorobenzoic acid in an excess of methanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours.

  • Reaction Monitoring: The progress of the esterification can be monitored by TLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Physicochemical and Spectroscopic Properties

Due to the scarcity of specific experimental data for this compound, its properties are predicted based on the known data of its isomers and related halogenated benzoates.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)Methyl 2-bromo-4-fluorobenzoate[2][3]Methyl 4-bromo-2-fluorobenzoate
CAS Number Not Assigned653-92-9179232-29-2
Molecular Formula C₈H₅Br₂FO₂C₈H₆BrFO₂C₈H₆BrFO₂
Molecular Weight 311.94 g/mol 233.03 g/mol 233.04 g/mol
Appearance White to off-white solidOff-white powder or colorless to light yellow liquidWhite to light yellow powder to crystal
Melting Point Expected to be a solid with a defined melting pointNot specified58 - 62 °C
Boiling Point Higher than its monobrominated isomers75-78 °C / 1 mmHgNot specified
Solubility Insoluble in water; soluble in common organic solventsSlightly soluble in water; soluble in ethanol, methanol, etherSoluble in organic solvents
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two equivalent protons at the 3 and 5 positions. These protons would likely appear as a doublet of doublets due to coupling with the fluorine atom. A singlet corresponding to the methyl ester protons will be observed further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling constants (for the carbon-fluorine coupling).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a cluster of peaks for the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the C=O stretching of the ester group, C-O stretching, and C-Br and C-F stretching vibrations.

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are valuable building blocks in medicinal chemistry and materials science.[2][3] The presence of multiple halogen atoms in this compound offers several strategic advantages:

  • Orthogonal Reactivity: The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at specific positions. The fluorine atom can influence the electronic properties and metabolic stability of the molecule.

  • Modulation of Physicochemical Properties: The halogens can be used to fine-tune properties such as lipophilicity, acidity/basicity, and binding interactions with biological targets.

  • Structural Scaffolding: This compound can serve as a rigid scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for designing potent and selective drug candidates.

While specific applications for this compound are not yet widely reported, its structural motifs suggest potential utility in the development of:

  • Novel kinase inhibitors

  • Antiviral and anticancer agents

  • Agrochemicals

  • Specialty polymers and liquid crystals

Safety and Handling

The safety profile of this compound is not explicitly documented. Therefore, it is imperative to handle this compound with the same precautions as its structurally related and hazardous isomers.

Hazard Identification (Inferred):
  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

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The Strategic Utility of Methyl 2,6-dibromo-4-fluorobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dibromo-4-fluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms ortho to the methyl ester and a fluorine atom at the para position, offers multiple reactive sites for strategic functionalization. This technical guide provides an in-depth analysis of the compound's properties, potential synthesis strategies, and its promising research applications in medicinal chemistry, materials science, and agrochemicals. While direct literature on this specific isomer is emerging, this document extrapolates from the well-established chemistry of related bromo-fluoro-benzoate derivatives to provide a forward-looking perspective on its utility.

Introduction: A Molecule of Untapped Potential

The strategic incorporation of fluorine and bromine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] Bromine, on the other hand, serves as an excellent handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound (CAS No. 1806294-86-9) emerges as a compound of interest due to its trifunctional nature. The two sterically hindered bromine atoms offer opportunities for selective and sequential reactions, while the fluorine atom can modulate the electronic properties of the aromatic ring and serve as a site for nucleophilic aromatic substitution under specific conditions. The methyl ester provides a readily modifiable group for further derivatization. This guide will explore the untapped potential of this molecule as a key intermediate for innovation.

Chemical and Physical Properties

While extensive experimental data for this compound is not yet widely published, its basic properties can be found in supplier databases.

PropertyValueSource
CAS Number 1806294-86-9[4]
Molecular Formula C₈H₅Br₂FO₂[4]
Molecular Weight 311.93 g/mol [4]
Purity Typically ≥98%[5][6]

Based on the chemistry of analogous compounds such as Methyl 2-bromo-4-fluorobenzoate, it is expected to be a solid at room temperature, soluble in common organic solvents like ethanol, methanol, and ether, and have limited solubility in water.[5]

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the selective dibromination of a 4-fluorobenzoic acid derivative. The key challenge lies in achieving the desired 2,6-disubstitution pattern.

Synthesis of this compound 4-Fluorotoluene 4-Fluorotoluene Intermediate_1 2-Bromo-4-fluorotoluene 4-Fluorotoluene->Intermediate_1 Br₂, FeBr₃ Intermediate_2 2,6-Dibromo-4-fluorotoluene Intermediate_1->Intermediate_2 Br₂, Lewis Acid Intermediate_3 2,6-Dibromo-4-fluorobenzoic acid Intermediate_2->Intermediate_3 KMnO₄ or other strong oxidant Product This compound Intermediate_3->Product CH₃OH, H₂SO₄ (cat.)

Caption: Proposed multi-step synthesis of this compound.

This proposed pathway begins with the bromination of 4-fluorotoluene. The methyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director, which would favor bromination at the 2-position. A second bromination would then be directed to the 6-position due to the directing effects of the methyl and fluoro groups. Subsequent oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield the final product. The choice of brominating agent and catalyst would be crucial to control the regioselectivity.

Potential Research Applications

The unique structural features of this compound make it a highly attractive building block for various fields of research.

A. Medicinal Chemistry

The dibromo functionality allows for sequential and site-selective cross-coupling reactions, making this molecule an ideal scaffold for creating libraries of compounds for drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. This compound could serve as a central scaffold, with the bromine atoms being replaced by various aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Negishi couplings to explore the chemical space around the kinase active site.

  • Anti-inflammatory Agents: The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the construction of diaryl systems. The dibromo groups can be sequentially functionalized to introduce different aromatic rings, potentially leading to new cyclooxygenase (COX) inhibitors.

  • Antiviral Compounds: The development of new antiviral agents is a constant need. This building block could be used to synthesize novel nucleoside analogues or other heterocyclic systems with potential antiviral activity.

B. Materials Science

The presence of multiple reactive sites allows for the incorporation of this unit into larger polymeric structures or for the synthesis of functional organic materials.

  • Specialty Polymers: The dibromo functionality can be utilized in polymerization reactions, such as Suzuki polycondensation, to create novel fluorinated polymers with potentially interesting thermal, mechanical, and optical properties.

  • Organic Light-Emitting Diodes (OLEDs): The fluorinated and brominated aromatic core could be a component in the synthesis of new host or emitter materials for OLEDs. The heavy bromine atoms could promote intersystem crossing, which is beneficial for phosphorescent OLEDs.

C. Agrochemicals

Many modern herbicides and fungicides are based on halogenated aromatic structures. This compound can serve as a key intermediate in the synthesis of new agrochemicals with improved efficacy and selectivity.

Experimental Protocols (Analogous)

Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for similar compounds and should be adapted and optimized.

A. Analogous Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling of a dibromoaromatic compound with a boronic acid.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound (1 equiv.) Arylboronic acid (1.1 equiv.) Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) Base (e.g., K₂CO₃, 2 equiv.) Solvent (e.g., Toluene/H₂O) Heating Heat to reflux (e.g., 80-100 °C) Monitor by TLC or GC-MS Reactants->Heating Quench Cool to RT, quench with water Heating->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

literature review of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,6-dibromo-4-fluorobenzoate

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data on its synthesis, properties, and potential applications, grounded in established chemical principles and analogous reactions.

Introduction: A Versatile Fluorinated Building Block

This compound belongs to a class of poly-halogenated aromatic esters. Its structure is characterized by a benzene ring substituted with a methyl ester group, a fluorine atom at the para-position, and two bromine atoms ortho to the ester. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic profiles[1]. The bromine atoms serve as versatile synthetic handles, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While direct literature on this specific isomer is sparse, its utility can be inferred from the extensive applications of related bromo-fluoro-benzoate derivatives in the development of pharmaceuticals and agrochemicals[2][3][4][5].

Physicochemical and Spectroscopic Data

Characterization of this compound relies on standard analytical techniques. The table below summarizes its key properties.

PropertyValue
Molecular Formula C₈H₅Br₂FO₂
Molecular Weight 315.93 g/mol
IUPAC Name This compound
CAS Number Not explicitly assigned in public databases
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) and insoluble in water.
Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following features would be anticipated:

  • ¹H NMR: A singlet for the methyl protons (-OCH₃) around 3.9 ppm and a doublet for the two equivalent aromatic protons (H-3 and H-5) due to coupling with the fluorine atom.

  • ¹³C NMR: Signals for the carbonyl carbon (~164 ppm), the methyl carbon (~53 ppm), and four distinct aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings would be observable.

  • ¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Synthesis and Mechanistic Insight

The synthesis of this compound is most logically achieved via a two-step process: the selective dibromination of a commercially available precursor followed by esterification.

Step 1: Synthesis of 2,6-dibromo-4-fluorobenzoic acid (Precursor)

The key precursor is 2,6-dibromo-4-fluorobenzoic acid. This can be synthesized from 4-fluorobenzoic acid[6]. The carboxylic acid group is an ortho-para director; however, it is deactivating. The fluorine atom is also an ortho-para director and is activating. Bromination will, therefore, occur at the positions ortho to the fluorine atom (and meta to the carboxylic acid).

Step 2: Esterification of 2,6-dibromo-4-fluorobenzoic acid

The conversion of the carboxylic acid to its methyl ester is a standard transformation. A highly effective method involves the use of thionyl chloride (SOCl₂) to form an intermediate acyl chloride, which then readily reacts with methanol. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. This procedure is analogous to the esterification of similar halo-substituted benzoic acids[7].

The causality behind this choice is clear: direct Fischer esterification (acid + alcohol under catalytic acid) is an equilibrium process that may require harsh conditions and large excesses of alcohol for a sterically hindered and deactivated substrate like this. The acyl chloride pathway is a non-reversible, high-yielding alternative that proceeds under mild conditions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification Start 4-Fluorobenzoic Acid Precursor 2,6-Dibromo-4-fluorobenzoic Acid Start->Precursor Bromination (e.g., Br₂, FeBr₃) Ester This compound (Target Compound) Precursor->Ester Esterification (1. SOCl₂ 2. Methanol)

Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol: Esterification via Acyl Chloride

This protocol is a self-validating system adapted from established procedures for analogous compounds[7].

Materials:

  • 2,6-dibromo-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dibromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous DCM or toluene.

  • Acyl Chloride Formation: Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature. A catalytic amount of anhydrous DMF can be added to accelerate the reaction.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution and the formation of a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed, which can be facilitated by co-evaporation with anhydrous toluene.

  • Esterification: Re-dissolve the crude acyl chloride intermediate in anhydrous DCM and cool the flask in an ice bath (0°C). Slowly add anhydrous methanol (5.0-10.0 eq.).

  • Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Dilute the reaction mixture with DCM. Carefully wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

G cluster_0 Acyl Chloride Formation cluster_1 Nucleophilic Acyl Substitution RCOOH Ar-COOH Intermediate [Ar-COCl] Acyl Chloride RCOOH->Intermediate + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Product Ar-COOCH₃ Methyl Ester Intermediate->Product + CH₃OH - HCl MeOH CH₃OH

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 2,6-dibromo-4-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, the creation of intricate biaryl and polyaryl structures remains a cornerstone of drug discovery and materials science.[1][2][3] Methyl 2,6-dibromo-4-fluorobenzoate stands out as a uniquely valuable building block. Its symmetrically substituted dibromo-scaffold, activated by the electron-withdrawing fluoro and methyl ester groups, presents both a challenge and an opportunity for synthetic chemists. The challenge lies in controlling the site-selectivity of cross-coupling reactions, while the opportunity is the potential for sequential, directed functionalization to build complex molecular architectures.

The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed reaction, is the preeminent method for forging carbon-carbon bonds between organohalides and organoboron compounds.[4][5] Its operational simplicity, mild reaction conditions, and exceptional functional group tolerance have cemented its status as an indispensable tool.[6][7] This guide provides an in-depth exploration of the strategic application of this compound in Suzuki coupling, moving beyond simple procedures to explain the underlying principles that govern reaction outcomes. We will delve into mechanistic considerations for achieving selectivity, provide robust experimental protocols, and offer field-proven troubleshooting advice for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The efficacy of a Suzuki coupling hinges on a well-orchestrated catalytic cycle centered on a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing reactions. The process is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine (C-Br) bond of the this compound. This is often the rate-determining step.[4][5] The palladium center is oxidized from Pd(0) to a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, making the dibromo substrate highly suitable.[10]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. A base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[11][12]

  • Reductive Elimination : In the final step, the two organic fragments (from the aryl halide and the boronic acid) are coupled, forming the new C-C bond and the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][13]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Pd0->OA_Complex ArX Ar-X (Methyl 2,6-dibromo- 4-fluorobenzoate) ArX->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation OA_Complex->TM_Complex Base_Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Base_Boronic->Boronate Activation Boronate->TM_Complex TM_Complex->Pd0 Reductive Elimination TM_Complex->Pd0 Product Ar-R (Coupled Product) TM_Complex->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Selectivity Challenge

With two chemically equivalent C-Br bonds, achieving selective mono-arylation of this compound is non-trivial. The outcome (mono- vs. di-substitution) is a competitive process dictated by kinetics and stoichiometry. To favor mono-coupling, reaction conditions must be tuned to ensure the rate of the first coupling is significantly faster than the second, and the reaction is stopped once the starting material is consumed. Key factors include:

  • Stoichiometry : Using a slight excess (1.0-1.2 equivalents) of the boronic acid is critical for mono-substitution.

  • Steric Hindrance : The introduction of the first aryl group sterically encumbers the second bromine atom, slowing the rate of the second oxidative addition. This effect can be amplified by using a bulky boronic acid or a bulky phosphine ligand on the palladium catalyst.[14][15]

  • Reaction Time & Temperature : Lower temperatures and shorter reaction times will favor the formation of the mono-coupled product.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: Selective Mono-Suzuki Coupling

This protocol is optimized to favor the formation of the mono-arylated product. The key is careful control over stoichiometry and reaction conditions.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv.)

  • Toluene (Anhydrous)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene to form the catalyst solution.

  • Add the bulk of the anhydrous toluene to the flask containing the solids, followed by the catalyst solution via syringe.

  • Add deionized water (typically a 10:1 or 5:1 ratio of toluene:water).

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress closely by TLC or LC-MS, watching for the consumption of the starting material and the appearance of the mono-coupled product. Expect reaction times of 2-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Exhaustive Di-Suzuki Coupling

This protocol is designed to achieve full substitution at both bromine positions.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (2.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line.

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours, or until monitoring by TLC or LC-MS shows complete conversion to the di-substituted product.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, add water, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram: General Experimental Workflow

Workflow A 1. Reagent Setup (Flask, Ar-Br, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Catalyst & Solvent (Degassed Solvents) B->C D 4. Degas Mixture (Bubble N₂/Ar) C->D E 5. Reaction (Heat & Stir) D->E F 6. Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Workup (Quench, Extract, Dry) F->G Complete H 8. Purification (Chromatography / Recrystallization) G->H I Product H->I

Caption: A standardized workflow for performing Suzuki coupling reactions.

Data Summary: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent profoundly impacts yield and selectivity. The following table provides a comparative guide based on established principles in cross-coupling chemistry.

ParameterSelection & RationaleImpact on Selectivity (Mono- vs. Di-)
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂: Common, robust Pd(0) and Pd(II) sources.[16] Pd(PPh₃)₄: Air-stable but can provide excess ligand.Generally minor, but precatalyst choice can influence the active catalyst formation rate.
Ligand PPh₃: Standard, inexpensive ligand for general-purpose couplings. Buchwald Ligands (SPhos, XPhos): Bulky, electron-rich ligands that promote oxidative addition of challenging substrates and can enhance reaction rates.[10]Bulky ligands (e.g., SPhos) sterically hinder the second coupling, strongly favoring mono-substitution . Less bulky ligands (e.g., PPh₃) are more permissive for di-substitution .
Base K₂CO₃: Mild, inexpensive, and generally effective.[12] K₃PO₄: A stronger base, often used with more challenging substrates or Buchwald ligands.[12] Cs₂CO₃: Highly soluble in organic solvents, effective for difficult couplings.[12] KF: A mild base used to prevent hydrolysis of sensitive functional groups like esters.[11][17]Stronger bases can accelerate the overall reaction rate, potentially reducing selectivity if not controlled. KF is a good choice to preserve the methyl ester.
Solvent Toluene/H₂O: Biphasic system, good for many standard couplings.[4] Dioxane/H₂O: Miscible system, often provides better solubility.[8] DMF, THF: Can be used, but require careful degassing.[4][18]Solvent choice primarily affects reagent solubility and reaction temperature, which in turn influences reaction rate and selectivity.
Temperature Room Temp to 110 °C: Dependent on substrate reactivity.Lower temperatures (e.g., 60-80 °C) favor kinetic control and mono-substitution . Higher temperatures (e.g., >90 °C) provide more energy to overcome the steric hindrance for di-substitution .

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Pd(0) oxidized to Pd black). 2. Impure/Decomposed Boronic Acid. 3. Insufficient Degassing (O₂ present). 4. Incorrect Base/Solvent Combination.1. Ensure rigorous inert atmosphere technique.[10] 2. Use fresh boronic acid or convert to a more stable boronic ester (e.g., pinacol ester).[10] 3. Degas solvents and the final reaction mixture thoroughly. 4. Screen alternative bases or ligands (see table above).
Homocoupling of Boronic Acid 1. Presence of Oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve inert atmosphere technique.[13] 2. Use a Pd(0) precatalyst like Pd₂(dba)₃ or ensure conditions are sufficient to reduce the Pd(II) source.
Protodeboronation / Debromination 1. Boronic acid instability, especially in aqueous base at high temperatures. 2. Side reaction at the palladium center.1. Use a more stable boronic ester or potassium trifluoroborate salt.[10][13] 2. Lower the reaction temperature and use the minimum necessary reaction time.
Ester Hydrolysis 1. Use of a strong, nucleophilic base (e.g., NaOH, KOH). 2. Prolonged heating in aqueous media.1. Switch to a non-nucleophilic inorganic base like K₂CO₃, K₃PO₄, or especially KF.[17] 2. Minimize reaction time and temperature. Consider anhydrous conditions if feasible.
Poor Selectivity (Mixture of Products) 1. Incorrect stoichiometry of boronic acid for mono-coupling. 2. Reaction temperature too high or time too long for mono-coupling.1. For mono-coupling, re-verify stoichiometry (use 1.0-1.1 eq. of boronic acid). 2. For mono-coupling, lower the temperature and monitor closely to stop the reaction after starting material is consumed.
Diagram: Troubleshooting Workflow

Troubleshooting rect_node rect_node start Low Yield or Side Products? check_reagents Are Reagents Pure & Active? start->check_reagents check_atmosphere Is Atmosphere Truly Inert? check_reagents->check_atmosphere Yes fix_reagents Use fresh boronic acid. Verify catalyst source. check_reagents->fix_reagents No check_conditions Are Conditions Optimal? check_atmosphere->check_conditions Yes fix_atmosphere Improve degassing. Check for leaks. check_atmosphere->fix_atmosphere No optimize_conditions Screen Ligands/Bases. Adjust Temperature. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes fix_reagents->success fix_atmosphere->success optimize_conditions->success

Caption: A logical workflow for diagnosing failed Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • National Center for Biotechnology Information. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ChemRxiv. General and Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • PubMed. Synthesis of biaryls and polyaryls by ligand-free Suzuki reaction in aqueous phase. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

Sources

Methyl 2,6-dibromo-4-fluorobenzoate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Reagent

In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms onto aromatic scaffolds provides a powerful tool for medicinal chemists and materials scientists. Methyl 2,6-dibromo-4-fluorobenzoate, a polysubstituted aromatic ester, represents a highly versatile building block with significant potential for the construction of complex molecular architectures. The presence of two bromine atoms at the sterically hindered ortho-positions relative to the methyl ester, combined with a fluorine atom at the para-position, offers a unique platform for selective functionalization through various cross-coupling methodologies.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. While specific literature precedents for this exact molecule are emerging, the principles outlined herein are grounded in well-established reactivity patterns of polyhalogenated aromatic compounds.[1][2][3][4] This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this building block.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₅Br₂FO₂
Molecular Weight 315.93 g/mol
CAS Number 1807232-34-3
Appearance White to off-white solid
Purity Typically >97%

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthetic Applications: A Gateway to Novel Scaffolds

The primary utility of this compound lies in its capacity to undergo sequential and selective cross-coupling reactions. The differential reactivity of the C-Br bonds, influenced by the electronic environment and steric hindrance, can be exploited to introduce diverse functionalities in a controlled manner.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[5][6] For a di-bromo substrate such as this compound, a single or double coupling can be achieved by carefully controlling the reaction conditions.

This protocol describes a representative procedure for the mono-arylation of this compound with an arylboronic acid. The selectivity for mono-arylation is often favored due to the steric hindrance around the palladium center after the first coupling event.[1][3]

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product Mono-arylated product catalyst->product

A representative Suzuki-Miyaura mono-arylation.

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to remove dissolved oxygen.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands can be screened to optimize the reaction, especially for challenging substrates.

Stille Cross-Coupling: A Complementary Approach

The Stille reaction offers a valuable alternative for C-C bond formation, particularly when the use of organoboron reagents is not desirable.[7][8] This reaction couples an organic halide with an organotin compound.

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane reagent.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst Optional Additives reactant1->catalyst reactant2 Organostannane reactant2->catalyst product Coupled Product catalyst->product

A representative Stille cross-coupling reaction.

Materials:

ReagentMolar Equiv.
This compound1.0
Organostannane (e.g., R-SnBu₃)1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)0.02 - 0.05
Optional Additive (e.g., CuI, LiCl)-
Solvent (e.g., Toluene, DMF, Dioxane)-

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., toluene).

  • Reagent Addition: Add the organostannane reagent (1.2 eq) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If applicable, add any co-catalysts or additives like CuI.

  • Reaction Execution: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction and dilute with an appropriate organic solvent. To remove the tin byproducts, wash the organic layer with an aqueous solution of KF or DBU.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Causality and Experimental Choices:

  • Anhydrous Conditions: Stille reactions are typically performed under anhydrous conditions as organotin reagents can be sensitive to moisture.

  • Additives: Additives like CuI can accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.[9] LiCl can also be used to facilitate the reaction.

  • Toxicity of Tin Reagents: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood. The work-up procedure is designed to remove these toxic byproducts.

  • Catalyst: The choice of palladium catalyst and ligand can significantly impact the efficiency of the Stille coupling.

Sequential Cross-Coupling: A Strategy for Molecular Diversity

The presence of two bromine atoms on the aromatic ring of this compound opens the door for sequential cross-coupling reactions, allowing for the introduction of two different substituents. The key to achieving selectivity is to exploit the subtle differences in the reactivity of the two C-Br bonds. While both are ortho to the ester, electronic and steric factors can be manipulated to favor reaction at one site over the other.[1][2][3]

Workflow for Sequential Cross-Coupling:

G A This compound B Mono-coupled Intermediate A->B First Cross-Coupling (e.g., Suzuki with R¹-B(OH)₂) C Di-substituted Product B->C Second Cross-Coupling (e.g., Stille with R²-SnBu₃)

Sequential cross-coupling workflow.

Achieving high selectivity in sequential couplings often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent for each step.

Conclusion: A Building Block for Future Discoveries

This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its polysubstituted nature provides a platform for selective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Stille reactions. While the full synthetic potential of this specific reagent is still being explored, the foundational protocols and principles outlined in this guide offer a solid starting point for researchers in drug discovery and materials science to unlock its utility in creating novel and impactful compounds.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10933. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]

  • Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 7(5), 3347–3355. [Link]

  • Dürr, C., & Gevorgyan, V. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 43(1), 48–58. [Link]

  • Sylvester, E., et al. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Chemical Crystallography, 51, 287–295. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Maleczka, R. E., et al. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 123(51), 12908–12909. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202–5216. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28436–28440. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Cid, M. M., et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(36), 8480–8489. [Link]

  • ChemOrgChem. (2023). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2,6-dibromo-4-fluorobenzoate in Medicinal Chemistry

This compound is a highly functionalized aromatic scaffold that serves as a versatile starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring two sterically hindered bromine atoms ortho to a methyl ester and a fluorine atom para to the ester, provides a rich platform for selective chemical modifications. The differential reactivity of the bromine and fluorine substituents, coupled with the potential for hydrolysis of the methyl ester, allows for a programmed, stepwise introduction of molecular diversity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this valuable building block. We will delve into detailed protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, underpinned by mechanistic insights to rationalize experimental choices and facilitate troubleshooting.

Core Synthetic Strategies: A Multi-faceted Approach to Derivatization

The synthetic utility of this compound stems from the ability to selectively address its three key functional handles: the two bromine atoms, the fluorine atom, and the methyl ester. The primary transformations discussed herein are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are amenable to a variety of palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[1][2][3][4] The steric hindrance around the bromine atoms necessitates careful selection of ligands and reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing ester group, is susceptible to nucleophilic displacement.[5][6][7] This reaction is particularly sensitive to the strength of the nucleophile and the reaction conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications such as amide bond formation. The steric hindrance from the ortho-bromo substituents can influence the reaction conditions required for efficient hydrolysis.[8][9]

The following sections provide detailed protocols for these key transformations, along with expert commentary on the rationale behind the chosen methodologies.

Experimental Protocols and Methodologies

Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2][4][10] The reaction of this compound with an arylboronic acid allows for the selective replacement of one or both bromine atoms.

Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling

This protocol details the selective replacement of one bromine atom.

Reaction Scheme:

Suzuki_Miyaura_Monosubstitution start This compound product Methyl 2-aryl-6-bromo-4-fluorobenzoate start->product Heat reagents Arylboronic Acid (1.1 eq) Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) Base (e.g., K2CO3, 2-3 eq) Solvent (e.g., Dioxane/H2O) reagents->product

Caption: Workflow for monosubstitution via Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Arylboronic Acid≥97%Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeStrem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterHigh purityIn-house

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.5 equiv).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the starting material.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Catalyst and Ligand Choice: The use of a bulky, electron-rich phosphine ligand such as dppf is crucial to promote the oxidative addition of the sterically hindered aryl bromide to the palladium center.[3]

  • Base Selection: An inorganic base like potassium carbonate is generally effective.[11] The base activates the boronic acid for transmetalation.[4]

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[3] Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

Palladium-Catalyzed Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds.[1][12][13]

Protocol 2: Monosubstitution via Buchwald-Hartwig Amination

This protocol describes the selective coupling of an amine to one of the C-Br positions.

Reaction Scheme:

Buchwald_Hartwig_Monosubstitution start This compound product Methyl 2-amino-6-bromo-4-fluorobenzoate start->product Heat reagents Amine (1.2 eq) Pd Precatalyst (e.g., G3-XPhos, 1-3 mol%) Base (e.g., NaOtBu, 1.5 eq) Solvent (e.g., Toluene) reagents->product

Caption: Workflow for monosubstitution via Buchwald-Hartwig amination.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Amine (Primary or Secondary)≥98%TCI America
XPhos Pd G3Catalyst gradeStrem Chemicals
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific

Procedure:

  • In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and XPhos Pd G3 (2 mol%) to a dry reaction vial equipped with a stir bar.

  • Add anhydrous toluene to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 4-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Catalyst System: Sterically hindered biarylphosphine ligands like XPhos are highly effective for coupling sterically demanding substrates.[12][14] The use of a pre-catalyst like G3-XPhos simplifies reaction setup and improves reproducibility.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.[15] It is crucial to handle this reagent in an inert atmosphere due to its moisture sensitivity.

  • Reaction Control: Careful control of stoichiometry and reaction time can favor monosubstitution. Running the reaction with a slight excess of the amine helps to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nature of the ester group activates the para-positioned fluorine for nucleophilic displacement.[6][7] This provides an orthogonal strategy to the palladium-catalyzed cross-coupling of the C-Br bonds.

Protocol 3: Displacement of Fluorine with an Oxygen Nucleophile

This protocol illustrates the substitution of the fluorine atom with a phenoxide.

Reaction Scheme:

SNAr_Reaction start This compound product Methyl 2,6-dibromo-4-phenoxybenzoate start->product Heat reagents Phenol (1.5 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMF) reagents->product

Caption: Workflow for nucleophilic aromatic substitution of fluorine.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Phenol≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), phenol (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights:

  • Reactivity: The rate of SNAr is highly dependent on the electron-withdrawing ability of the groups ortho and para to the leaving group.[6] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[5][7]

  • Solvent Choice: A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

Hydrolysis of the Methyl Ester

Conversion of the methyl ester to a carboxylic acid opens up a wide range of subsequent transformations, most notably amide bond formation.

Protocol 4: Base-Mediated Ester Hydrolysis

This protocol details the saponification of the methyl ester.

Reaction Scheme:

Ester_Hydrolysis start This compound product 2,6-Dibromo-4-fluorobenzoic acid start->product Reflux, then Acidify reagents 1. LiOH or NaOH (aq) THF/MeOH 2. HCl (aq) reagents->product

Caption: Workflow for the hydrolysis of the methyl ester.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Reagent gradeFisher Scientific
Tetrahydrofuran (THF)Reagent gradeVWR
Methanol (MeOH)Reagent gradeVWR
Hydrochloric Acid (HCl)1 M aqueous solutionIn-house

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Add an aqueous solution of LiOH or NaOH (2-3 equiv).

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Expert Insights:

  • Reaction Conditions: Due to the steric hindrance from the two ortho-bromine atoms, the hydrolysis may require more forcing conditions (e.g., higher temperature, longer reaction time) than for unhindered esters.[8]

  • Work-up: Acidification is a critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid.[16]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The strategic and selective manipulation of its bromo, fluoro, and ester functionalities, as detailed in these protocols, allows for the efficient construction of diverse molecular architectures. By understanding the underlying principles of each reaction, researchers can effectively leverage this starting material to accelerate drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Methyl 2-Bromo-4-Fluorobenzoate: Your Key Intermediate for Pharmaceutical Innovation.
  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sigma-Aldrich. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Michigan State University Department of Chemistry. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
  • Chemistry LibreTexts. (2024, July 30). 20.14: Additional Problems.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

Sources

Protocol for the Purification of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the purification of Methyl 2,6-dibromo-4-fluorobenzoate, a key halogenated intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The purity of this reagent is paramount for the success of subsequent synthetic transformations, influencing reaction yields, impurity profiles, and the overall efficacy of the final active ingredient. This document outlines two primary purification methodologies: recrystallization and flash column chromatography. It details the rationale behind procedural choices, provides step-by-step protocols, and describes analytical techniques for purity verification. This guide is intended for researchers, chemists, and process development scientists seeking a robust and reliable method to obtain high-purity this compound.

Introduction and Compound Profile

This compound (C₈H₅Br₂FO₂) is a substituted aromatic ester. The presence of two bromine atoms ortho to the ester group, combined with a fluorine atom at the para position, creates a unique electronic and steric environment, making it a valuable building block in complex molecule synthesis. Impurities from its synthesis—such as mono-brominated analogs, regioisomers, or unreacted starting materials—can interfere with downstream reactions, leading to complex product mixtures and reduced yields. Therefore, an effective purification strategy is not merely a recommendation but a critical step to ensure reproducibility and reliability in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1806294-86-9
Molecular Formula C₈H₅Br₂FO₂[1]
Molecular Weight 311.93 g/mol
Appearance Solid
Purity (Typical) ≥97%[1]
Solubility Readily soluble in organic solvents like ethanol, methanol, and ether; slightly soluble in water.[2][3]

Potential Impurity Profile

A successful purification protocol is designed to remove a specific set of likely impurities. For crude this compound, these often include:

  • Starting Materials: Residual 2,6-dibromo-4-fluorobenzoic acid or related precursors.

  • Reaction Byproducts: Incompletely brominated species such as Methyl 2-bromo-4-fluorobenzoate.[2][3]

  • Isomeric Impurities: Other brominated or fluorinated isomers formed during synthesis.

  • Solvent Residue: Trapped solvents from the reaction or initial workup.

  • Decomposition Products: Formed if the compound is exposed to harsh conditions like strong acids or bases.[2]

The choice of purification method will depend on the nature and polarity of these impurities relative to the target compound.

Purification Workflow Overview

The general workflow for purifying crude this compound begins with an initial assessment of the crude material, followed by the selection of an appropriate purification technique.

Purification_Workflow cluster_start Initial Stage cluster_purification Purification Method Selection cluster_end Final Stage Crude Crude Product (this compound) Assess Purity Assessment (e.g., TLC, ¹H NMR) Crude->Assess Decision Impurity Profile? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity (>90%) & Crystalline solid Chromatography Flash Column Chromatography Decision->Chromatography Complex mixture or Oily solid Pure Purified Product Recrystallization->Pure Chromatography->Pure Analysis Final Purity & Identity Verification (HPLC, NMR, MS, MP) Pure->Analysis

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product.[4][5] It is often the preferred method due to its simplicity and scalability. The key is selecting a solvent (or solvent pair) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

Protocol 4.1.1: Solvent Selection

  • Screening: Place small amounts (10-20 mg) of the crude material into separate test tubes.

  • Testing: Add a few drops of a test solvent (e.g., hexane, ethanol, ethyl acetate, toluene) to each tube at room temperature. A suitable solvent will not dissolve the compound at this temperature.

  • Heating: Gently heat the tubes. The compound should dissolve completely in a good solvent.

  • Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Solvent Pair: If a single solvent is not ideal, a solvent-pair system (e.g., Ethanol/Water, Hexane/Ethyl Acetate) can be used. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool.[5] For aromatic esters, a hexane/ethyl acetate or ethanol/water system is often effective.[6][7]

Protocol 4.1.2: Step-by-Step Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate with stirring) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the solution is colored by polar impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] It is particularly useful for complex mixtures or when recrystallization fails.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography TLC 1. Eluent Selection via TLC (Target Rf ~0.3) Pack 2. Pack Column with Silica Gel (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Apply Positive Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Step-by-step workflow for flash column chromatography.

Protocol 4.2.1: Step-by-Step Chromatography Procedure

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (typically Hexane/Ethyl Acetate) that provides good separation of the target compound from its impurities. The ideal retention factor (Rƒ) for the target compound should be approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent.[10] Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Wet Loading: Carefully pipette the concentrated sample solution directly onto the top of the silica bed.

  • Elution: Gently add the eluent to the column. Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[9]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Spot aliquots from the collected fractions onto TLC plates to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment and Characterization

The purity and identity of the final product must be rigorously confirmed.

Table 2: Analytical Methods for Quality Control

MethodPurposeExpected Outcome for Pure Sample
TLC Quick purity check, monitoring reactions and column fractions.A single spot with a consistent Rƒ value.
HPLC Quantitative purity determination.A single major peak, purity typically >98%.[3]
¹H NMR Structural confirmation and detection of proton-containing impurities.Spectrum consistent with the expected structure; absence of impurity signals.
¹³C & ¹⁹F NMR Further structural confirmation.Correct number and chemical shifts of carbon and fluorine signals.
Mass Spec. (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass (311.93 g/mol ).
Melting Point Purity indicator for solids.A sharp, narrow melting point range.

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling out during recrystallization The melting point of the solute is lower than the boiling point of the solvent; solution is too concentrated.Add more solvent; switch to a lower-boiling point solvent or a different solvent pair.[5]
Poor separation in column chromatography Inappropriate eluent system (too polar or non-polar).Re-optimize the eluent using TLC. Consider using a gradient elution, starting with a less polar solvent and gradually increasing polarity.[9]
Low recovery yield Compound is too soluble in cold recrystallization solvent; premature crystallization during hot filtration; sample loss during transfers.Ensure the recrystallization solvent provides low solubility at cold temperatures; pre-heat the filtration funnel; ensure careful handling and transfer of material.
Product won't crystallize Solution is not supersaturated; presence of impurities inhibiting crystallization.Evaporate some solvent to increase concentration; scratch the inside of the flask with a glass rod; add a seed crystal of the pure compound.[5]

Safety and Handling

This compound and its analogs are irritants and may be harmful if swallowed or inhaled.[2][11][12] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for detailed hazard information before handling.[11]

References

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  • Mitchell, T. A., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Royal Society of Chemistry. Retrieved January 19, 2026.
  • Löffler, F., Müller, R., & Lingens, F. (1993). Purification and properties of 4-halobenzoate-coenzyme A ligase from Pseudomonas sp. CBS3. Biological Chemistry Hoppe-Seyler, 374(11), 1005-1011.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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  • Chem Survival. (2022, July 8).
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  • University of Rochester, Department of Chemistry. (n.d.).
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  • Google Patents. (n.d.).
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  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-fluorobenzoate | 179232-29-2. Retrieved January 19, 2026.
  • PubChem. (n.d.).
  • Song, B., Paller, G., & Häggblom, M. M. (2000). Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. Applied and Environmental Microbiology, 66(8), 3446-3453.
  • Suflita, J. M., Robinson, J. A., & Tiedje, J. M. (1983). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. Applied and Environmental Microbiology, 45(5), 1466-1473.
  • Royal Society of Chemistry. (n.d.). General Procedure for Synthesis. Retrieved January 19, 2026.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 1806294-86-9. Retrieved January 19, 2026.

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Application Notes & Protocols: Methyl 2,6-dibromo-4-fluorobenzoate as a Keystone Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromo-4-fluorobenzoate is a uniquely functionalized aromatic building block poised for the synthesis of high-performance organic materials. Its strategic arrangement of two reactive bromine sites, an electron-withdrawing fluorine atom, and a versatile methyl ester group offers chemists precise control over molecular architecture and electronic properties. This guide provides an in-depth exploration of its application, focusing on the synthesis of conjugated polymers for organic electronics. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, empowering researchers to leverage its full potential in creating next-generation functional materials for OLEDs, OFETs, and OPVs.

The Strategic Advantage of the this compound Architecture

The efficacy of this compound as a monomer stems from the synergistic interplay of its constituent functional groups. Understanding their individual and collective roles is paramount to designing successful synthetic strategies.

  • Dibromo Functionality (Positions 2 and 6): The two bromine atoms are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings.[1][2] This dibromo arrangement allows the molecule to act as a difunctional monomer, enabling the formation of linear polymers through step-growth polymerization.[1] The steric hindrance provided by the ortho-substituents can also influence the final polymer conformation, affecting properties like solubility and solid-state packing.

  • Fluoro Substitution (Position 4): The incorporation of a fluorine atom is a well-established strategy in materials science for tuning the optoelectronic properties of organic materials.[3][4] Due to its high electronegativity, fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][5] This has several profound benefits:

    • Enhanced Stability: A lower HOMO level increases the material's resistance to oxidative degradation, thereby extending the operational lifetime of electronic devices.[5]

    • Improved Electron Injection: A lower LUMO level can reduce the energy barrier for electron injection from common cathodes in devices like OLEDs.[3]

    • Modified Intermolecular Interactions: The potential for C–H···F interactions can influence the supramolecular organization in the solid state, which can enhance charge carrier mobility.[3]

  • Methyl Ester Group (Position 1): This group offers a site for post-polymerization modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to tune solubility, attach pendant functional groups, or coordinate to metal oxide surfaces in photovoltaic applications.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 187326-21-2 (illustrative, specific isomer)
Molecular Formula C₈H₅Br₂FO₂
Molecular Weight 311.93 g/mol
Appearance Typically a white to off-white solid
Key Reactive Sites C2-Br, C6-Br

Core Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most robust and versatile method for synthesizing aryl-aryl bonds, making it ideal for polymerizing monomers like this compound.[6][7][8][9] The reaction couples the dibromo monomer with a co-monomer containing two boronic acid or boronic ester groups.

The Causality of the Catalytic Cycle

A deep understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization. The process involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] The choice of catalyst, ligand, base, and solvent system is critical for ensuring the cycle proceeds efficiently to generate high molecular weight polymer.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Polymer Linkage) RE->Product Monomer1 Ar-X (this compound) Monomer1->OA Monomer2 Ar'-B(OR)2 (Diboronic Ester Co-monomer) Base Base (e.g., K2CO3) Monomer2->Base Base->Transmetalation Activates Boronic Ester

Caption: Simplified Suzuki-Miyaura catalytic cycle for polymerization.

  • Why an Inert Atmosphere? The active catalyst is a Palladium(0) species. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. Therefore, all steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Why a Base? The transmetalation step requires the activation of the organoboron compound. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid/ester and the palladium complex to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[10]

  • Why a Ligand? Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) coordinate to the palladium center. They are not mere spectators; they stabilize the metal, modulate its reactivity, and facilitate both the oxidative addition and reductive elimination steps. The choice of ligand can dramatically impact reaction rate and yield.

Detailed Protocol: Synthesis of a Poly(arylene-vinylene) Derivative

This protocol details the synthesis of a model copolymer from this compound and 1,4-benzenediboronic acid bis(pinacol) ester. The resulting polymer is a precursor to materials used in organic electronics.[11][12][13]

Materials and Equipment
ReagentsEquipment
This compoundSchlenk flask and line
1,4-Benzenediboronic acid bis(pinacol) esterMagnetic stirrer with heating
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Condenser
Potassium Carbonate (K₂CO₃), anhydrousSyringes and needles
Toluene, anhydrousFiltration apparatus
Degassed deionized waterSoxhlet extractor
Experimental Workflow

workflow start Start setup Assemble & Purge Schlenk Flask with Argon start->setup add_solids Add Monomers, Pd(PPh3)4, and K2CO3 setup->add_solids add_solvents Add Anhydrous Toluene & Degassed Water add_solids->add_solvents heat Heat to Reflux (e.g., 90-100 °C) for 24-72 hours add_solvents->heat cool Cool to Room Temp. heat->cool precipitate Precipitate Polymer in Methanol cool->precipitate filter Filter Crude Polymer precipitate->filter purify Purify via Soxhlet Extraction (Acetone, Hexane, Chloroform) filter->purify dry Dry Purified Polymer Under Vacuum purify->dry end Characterize Polymer (GPC, NMR, UV-Vis) dry->end

Caption: Workflow for Suzuki polymerization of functional materials.

Step-by-Step Procedure
  • System Preparation: Assemble a two-neck Schlenk flask equipped with a magnetic stir bar and a condenser. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 equiv.), and anhydrous potassium carbonate (4.0 equiv.) to the flask.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-3 mol % relative to the monomer).

  • Solvent Addition: Using a cannula or syringe, add anhydrous toluene and degassed deionized water. A common solvent ratio is 4:1 Toluene:Water. The total solvent volume should be sufficient to create a monomer concentration of approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 95 °C. Stir the biphasic mixture vigorously under a positive pressure of argon for 48 hours. The reaction mixture will typically become viscous as the polymer forms.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.

    • Collect the crude polymer by filtration. Wash the solid with water and then with methanol to remove residual salts and catalyst byproducts.

  • Purification (Self-Validation):

    • The trustworthiness of the final material's properties depends on its purity. Soxhlet extraction is a critical, self-validating step to remove low molecular weight oligomers and residual catalyst.

    • Place the crude polymer in a cellulose thimble and perform sequential extractions with acetone, hexane, and finally chloroform. The desired polymer is typically soluble in chloroform.

    • Collect the chloroform fraction and precipitate the purified polymer again in methanol.

    • Filter and dry the final polymer under high vacuum at 40-50 °C for 24 hours.

Table 2: Typical Suzuki Polymerization Parameters
ParameterRecommended ConditionRationale
Catalyst Loading 1-3 mol %Balances reaction efficiency with the need to minimize metal impurities in the final material.
Base K₂CO₃, Cs₂CO₃Strong enough to activate the boronic ester but generally avoids side reactions like ester hydrolysis.
Solvent System Toluene/Water (4:1)A biphasic system that dissolves organic monomers while the aqueous phase dissolves the inorganic base.
Temperature 90-100 °CProvides sufficient thermal energy to overcome activation barriers without degrading the catalyst or polymer.
Reaction Time 24 - 72 hoursRequired to achieve high molecular weight polymer through step-growth polymerization.

Conclusion and Outlook

This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its unique electronic and structural features, unlocked through robust synthetic methodologies like the Suzuki-Miyaura coupling, provide a direct route to novel conjugated polymers. The protocols and insights provided herein serve as a foundational guide for researchers and scientists. By understanding the causality behind each experimental step, from catalyst activation to polymer purification, professionals in drug development and materials science can confidently design and execute syntheses to create materials with precisely tailored properties for the next generation of organic electronic devices.

References

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing).
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  • "Fluorine" drives the future: the hidden champion in the field of new materials - Jiayuan.
  • Exploring The Synthesis Techniques Of OLED Material Intermediates.
  • Methyl 4-bromo-2-fluorobenzoate synthesis - ChemicalBook.
  • Methyl 2,5-dibromo-4-fluorobenzoate CAS#: 187326-21-2 - ChemicalBook.
  • . Available at:

  • Suzuki coupling reactions of methyl... | Download Scientific Diagram - ResearchGate.
  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem.
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  • Organic Light Emitting Diode: OLED Generations & Structure - Ossila.
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  • Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 - Sigma-Aldrich.
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Application Notes & Protocols: Strategic Derivatization of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

Methyl 2,6-dibromo-4-fluorobenzoate is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern—a fluorine atom activated by two ortho bromine atoms and a para methyl ester—provides a versatile platform for sequential and site-selective derivatization. The electron-withdrawing nature of the substituents makes the aromatic ring electron-deficient, opening up specific reaction pathways that are central to the synthesis of complex, highly functionalized molecules.[3][4]

This guide provides an in-depth exploration of the primary derivatization strategies for this scaffold, focusing on the causality behind experimental choices and providing robust, field-proven protocols for its key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C4-fluorine position and Palladium-Catalyzed Cross-Coupling at the C2/C6-bromine positions.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Principle and Mechanistic Insight

The C4-fluorine is the most activated site for nucleophilic attack. This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two ortho bromine atoms and the para methyl ester group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism characteristic of SNAr reactions.[3][4]

Contrary to trends in SN1/SN2 reactions, fluorine is an excellent leaving group in SNAr. The rate-determining step is the initial nucleophilic attack on the electron-deficient ring. Fluorine's high electronegativity creates a strong dipole, making the C4 carbon highly electrophilic and accelerating this key step.[3][5] This allows for the selective displacement of fluoride by a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[6]

Visualized Experimental Workflow: SNAr

SNAr_Workflow start Start: Setup Reaction Vessel (N2 Atmosphere) reagents Add this compound + Anhydrous Solvent (e.g., DMF, DMSO) start->reagents 1. base Add Base (e.g., K2CO3, DIPEA) reagents->base 2. nucleophile Add Nucleophile (e.g., Amine, Alcohol, Thiol) base->nucleophile 3. heating Heat Reaction (e.g., 80-120 °C) nucleophile->heating 4. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 5. Monitor Periodically workup Aqueous Workup (Quench, Extract with Organic Solvent) monitoring->workup 6. Upon Completion purification Purify Product (Column Chromatography) workup->purification 7. analysis Characterize Product (NMR, MS) purification->analysis 8.

Caption: General workflow for the SNAr derivatization.

Detailed Protocol: Synthesis of Methyl 2,6-dibromo-4-(morpholino)benzoate

This protocol describes a representative SNAr reaction using morpholine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.2 M with respect to the starting material.

  • Add morpholine (1.5 eq) to the suspension at room temperature with vigorous stirring.

  • Equip the flask with a condenser and heat the reaction mixture to 90 °C using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by NMR and MS to confirm its identity and purity.

Data Summary: SNAr Reaction Scope
Nucleophile ClassExample NucleophileBaseTypical SolventProduct Structure
Secondary Amine PiperidineK₂CO₃, Cs₂CO₃DMF, DMSO4-Piperidinyl derivative
Primary Amine BenzylamineDIPEA, K₂CO₃DMF, ACN4-Benzylamino derivative
Alcohol/Phenol PhenolK₂CO₃, NaHDMF, THF4-Phenoxy derivative
Thiol ThiophenolK₂CO₃, NaHDMF4-(Phenylthio) derivative

Pathway II: Suzuki-Miyaura Cross-Coupling at the C2/C6-Positions

Principle and Mechanistic Insight

The bromine atoms at the C2 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This powerful reaction forms C-C bonds between the aryl bromide and an organoboron species (e.g., a boronic acid or ester), enabling the synthesis of complex biaryl structures.[9][10]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][11]

By carefully controlling stoichiometry (1.0 eq of boronic acid), mono-arylation can be selectively achieved. Using an excess of the boronic acid and catalyst can lead to di-substitution.

Visualized Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Setup Schlenk Flask (Inert Atmosphere: Ar/N2) reagents Add Aryl Bromide (Substrate), Boronic Acid, & Base (e.g., Cs2CO3) start->reagents 1. solvent Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent 2. degas Degas Mixture (Sparge with Ar/N2 for 15 min) solvent->degas 3. catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 + SPhos) degas->catalyst 4. heating Heat Reaction (e.g., 90-110 °C) catalyst->heating 5. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 6. Monitor Periodically workup Cool, Filter through Celite, & Perform Aqueous Workup monitoring->workup 7. Upon Completion purification Purify Product (Column Chromatography) workup->purification 8. analysis Characterize Product (NMR, MS) purification->analysis 9.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-bromo-4-fluoro-6-phenylbenzoate

This protocol details a selective mono-arylation at one of the bromine positions.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Argon (Ar) or Nitrogen (N₂) gas supply

  • Schlenk flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio) via cannula or syringe.

  • Sparge the resulting suspension with argon for 15-20 minutes to thoroughly degas the mixture.

  • In a separate vial under argon, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane.

  • Add the catalyst/ligand solution to the main reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-arylated product.

Data Summary: Suzuki-Miyaura Reaction Scope
Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolvent System
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O
3-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (4.5)K₂CO₃Dioxane/H₂O
N-Boc-pyrazole-4-boronic acid pinacol esterPdCl₂(dppf) (3)(dppf)Cs₂CO₃Dioxane/H₂O
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄THF/H₂O

Orthogonal Derivatization & Strategic Synthesis

The true power of this compound lies in the ability to combine these transformations sequentially. The highly reactive C-F bond can be addressed first via SNAr, followed by one or two Suzuki couplings at the C-Br positions. Finally, the methyl ester can be hydrolyzed to the carboxylic acid for further modification (e.g., amide coupling). This orthogonal reactivity allows for the construction of highly complex and diverse molecular libraries from a single starting material.

Visualized Synthetic Strategy

Synthetic_Strategy start Methyl 2,6-dibromo- 4-fluorobenzoate snar_prod 4-Substituted- 2,6-dibromobenzoate start->snar_prod S_N_Ar (NuH, Base) suzuki1_prod Mono-aryl Derivative snar_prod->suzuki1_prod Suzuki #1 (1 eq ArB(OH)2, Pd cat.) suzuki2_prod Di-aryl Derivative suzuki1_prod->suzuki2_prod Suzuki #2 (1 eq Ar'B(OH)2, Pd cat.) final_acid Final Carboxylic Acid Scaffold suzuki2_prod->final_acid Ester Hydrolysis (LiOH or NaOH)

Caption: A potential multi-step synthetic pathway using orthogonal derivatization.

Conclusion

This compound is a uniquely versatile chemical scaffold. A thorough understanding of its reactivity—prioritizing SNAr at the activated C4-fluorine followed by Suzuki-Miyaura coupling at the C2/C6-bromines—empowers researchers to design efficient synthetic routes to novel and complex molecules. The protocols and principles outlined in this guide serve as a robust foundation for leveraging this building block in drug discovery and materials science programs.

References

  • Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Molecular Structure.
  • Ningbo Inno Pharmchem Co.,Ltd. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier.
  • ChemicalBook. Methyl 4-bromo-2-fluorobenzoate synthesis.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Royal Society of Chemistry. RSC Advances: Suzuki-Miyaura Coupling.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications.
  • Chem-Impex. Methyl 4-bromo-2-fluorobenzoate.
  • LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • Synquest Labs. The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis.
  • Watson, D. A., et al. (2018). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health.

Sources

Application Notes & Protocols: Catalytic Systems for Reactions Involving Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromo-4-fluorobenzoate is a pivotal, albeit challenging, building block in modern organic synthesis. Its di-ortho-halogenated structure provides a scaffold for creating sterically hindered and electronically distinct molecules, which are of high interest in pharmaceutical and materials science discovery. However, this same steric congestion presents a significant hurdle for traditional catalytic transformations. This guide provides an in-depth analysis and field-proven protocols for executing three critical palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on this substrate. We will dissect the causality behind the selection of specific catalysts, ligands, bases, and solvents required to overcome the inherent steric hindrance and achieve high-yield, selective transformations.

Introduction: The Challenge and Opportunity of a Sterically Congested Substrate

The utility of this compound lies in its trifunctional nature: two reactive bromine atoms ortho to a methyl ester, all situated on a fluorine-substituted benzene ring. This arrangement allows for sequential, site-selective functionalization to build complex, three-dimensional molecular architectures. The primary challenge stems from the steric shield created by the two bulky bromine atoms flanking the reactive sites. This hindrance can significantly impede the oxidative addition step in typical palladium catalytic cycles, often leading to slow or non-existent reactions with standard catalysts.

Success with this substrate hinges on the rational selection of a catalytic system where the ligand plays a paramount role. Modern, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. These ligands form highly active, monoligated palladium(0) species that are sterically accessible enough to undergo oxidative addition with the hindered aryl bromide. Furthermore, they accelerate the final reductive elimination step, preventing catalyst decomposition and promoting high product turnover.[1]

This document details optimized protocols for the three most common and powerful cross-coupling reactions, focusing on achieving mono-functionalization, a key step in the stepwise elaboration of this versatile building block.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl motifs prevalent in pharmaceuticals.[1] When applied to this compound, the goal is typically to replace one bromine atom with an aryl or heteroaryl group.

Rationale for Catalytic System Selection
  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ can be used, modern palladacycle precatalysts such as CataCXium® A Pd G3 or the Buchwald G3 precatalysts are superior. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and lower catalyst loadings.[1]

  • Ligand: This is the most critical component. For di-ortho-substituted substrates, bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are required. Their large steric footprint (cone angle) promotes the formation of the necessary 12-electron L-Pd(0) intermediate and facilitates the otherwise difficult oxidative addition and reductive elimination steps.[2]

  • Base: A moderately strong inorganic base is necessary to facilitate the crucial transmetalation step of the boronic acid/ester with the palladium complex.[3] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like hydroxides or alkoxides to prevent hydrolysis of the methyl ester group on the substrate.

  • Solvent System: A biphasic or polar aprotic solvent system is required to dissolve both the organic substrate and the inorganic base. Mixtures like 1,4-dioxane/water or 2-MeTHF/water are highly effective.[1][2]

Visualized Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Intermediate ox_add->trans Ligand Exchange/ Transmetalation reduct_elim Reductive Elimination Precursor reduct_elim->pd0 Reductive Elimination product Ar-R (Product) reduct_elim->product arx Ar-Br (Substrate) arx->ox_add boronic R-B(OR)₂ + Base boronic->trans

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol: Mono-Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • CataCXium® A Pd G3 (1-2 mol%)

  • SPhos (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, CataCXium® A Pd G3, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Data Summary: Suzuki-Miyaura Conditions
Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic AcidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O100~85
4-Methoxyphenylboronic AcidCataCXium A Pd G3 (1.5)SPhos (3)Cs₂CO₃ (2.5)2-MeTHF/H₂O90~92
3-Pyridylboronic AcidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (3.0)Toluene/H₂O100~78

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction creates a C(sp²)–C(sp) bond, coupling an aryl halide with a terminal alkyne.[4] This reaction is invaluable for synthesizing rigid, linear structures used in materials science and as precursors for complex heterocycles. For this substrate, copper-free conditions are often preferred to avoid side reactions and simplify purification.[5][6]

Rationale for Catalytic System Selection
  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂) and a bulky phosphine ligand is standard. For copper-free systems, a more electron-rich and bulky ligand like cataCXium® A or P(t-Bu)₃ is highly effective at facilitating the deprotonation of the alkyne and subsequent coupling steps without a copper co-catalyst.[7]

  • Base: A strong, non-nucleophilic amine base such as diisopropylethylamine (DIPEA) or pyrrolidine is required. The base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide species and acts as a scavenger for the H-X byproduct.[4]

  • Solvent: The amine base can often serve as the solvent if used in large excess. Alternatively, polar aprotic solvents like THF or DMF are used.

Visualized Workflow: Copper-Free Sonogashira Coupling

Sonogashira_Workflow start 1. Assemble Reactants - Substrate (Ar-Br) - Alkyne (R-C≡C-H) - Pd Catalyst/Ligand - Amine Base (e.g., DIPEA) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert react 3. Add Solvent & Heat (e.g., THF, 60-80 °C) inert->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor workup 5. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Reaction Complete purify 6. Purify (Flash Chromatography) workup->purify product Product (Ar-C≡C-R) purify->product

Caption: Experimental workflow for Sonogashira coupling.

Protocol: Copper-Free Mono-Alkynylation

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • cataCXium® A (4-6 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and cataCXium® A.

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous THF, followed by DIPEA and the terminal alkyne via syringe.

  • Heat the mixture to 65 °C and stir. Monitor the reaction by TLC. The reaction is often complete in 6-12 hours.

  • After completion, cool to room temperature and concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine), followed by water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[8] Its application to this substrate enables the synthesis of highly substituted anilines, which are privileged structures in medicinal chemistry.

Rationale for Catalytic System Selection
  • Palladium Precatalyst: As with Suzuki coupling, air-stable G3 or G4 palladacycle precatalysts are highly recommended for their efficiency and reproducibility.[9]

  • Ligand: The choice of ligand is absolutely critical for successful C-N coupling. The reductive elimination to form the C-N bond is often the rate-limiting step.[10] Highly electron-rich and sterically demanding biaryl phosphine ligands like Xantphos or Josiphos-type ligands are designed specifically to accelerate this step and prevent β-hydride elimination side reactions.[8][10]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though lithium bis(trimethylsilyl)amide (LHMDS) can be used for substrates with base-sensitive functional groups.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to prevent quenching of the strong base and ensure catalyst stability.

Visualized Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex L-Pd(Ar)(Br) pd0->ox_add Oxidative Addition amine_complex Amine Coordination & Deprotonation ox_add->amine_complex Amine Coordination amido_complex Palladium Amido Complex L-Pd(Ar)(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product arx Ar-Br (Substrate) arx->ox_add amine R₂NH + Base amine->amine_complex

Caption: The Buchwald-Hartwig amination catalytic cycle.

Protocol: Mono-Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply (glovebox recommended)

Procedure:

  • Inside a glovebox, add NaOtBu, XPhos Pd G3, and this compound to a flame-dried vial or Schlenk tube.

  • Add anhydrous toluene, followed by the amine nucleophile.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by GC-MS.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired arylamine.

Data Summary: Buchwald-Hartwig Conditions
AminePd Precatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
MorpholineXPhos Pd G3 (2)NaOtBu (1.4)Toluene110~90
AnilineRuPhos Pd G3 (2)LHMDS (1.5)Dioxane100~82
BenzylamineXantphos Pd G4 (1.5)Cs₂CO₃ (2.0)t-BuOH100~75

Conclusion and Future Outlook

The successful functionalization of sterically demanding substrates like this compound is a testament to the power of modern catalyst design. The key to unlocking the synthetic potential of this building block is the use of advanced catalytic systems featuring bulky, electron-rich ligands that can overcome significant steric barriers. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers. By carefully controlling stoichiometry and reaction conditions, chemists can selectively perform mono-functionalization, opening the door to the sequential synthesis of highly complex and valuable molecules for drug discovery and materials science.

References

  • Vertex Pharmaceuticals Inc. (2021). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Martin, J. D. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • Daugulis, O., et al. (2007). Palladium-Catalyzed Anilide ortho-Arylation and Subsequent One-Pot Cyclization to Phenanthridines. The Journal of Organic Chemistry. [Link]

  • Yang, Y., et al. (2020). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Chem. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2015). Supramolecular palladium(II) complex of adamantyl-functionalized N-heterocyclic carbene ligand: a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (2013). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate.... [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

experimental setup for using Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Methyl 2,6-dibromo-4-fluorobenzoate in Sequential Cross-Coupling Reactions

Abstract

This compound is a synthetically valuable building block for the construction of sterically hindered, tri-substituted aromatic systems. Its defining feature—two bromine atoms positioned ortho to a methyl ester group—presents both unique challenges and opportunities in organic synthesis. This guide provides an in-depth analysis of the compound's reactivity and details robust protocols for its application in palladium-catalyzed cross-coupling reactions. We focus on strategies for achieving selective mono-substitution and discuss the critical role of catalyst and ligand selection in overcoming the inherent steric hindrance of the substrate. These application notes are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.

Introduction and Strategic Overview

This compound is an important intermediate for creating complex, multi-substituted benzene rings, which are core structures in many pharmaceuticals and advanced materials. The strategic placement of two bromine atoms allows for sequential or iterative cross-coupling reactions, enabling the controlled introduction of different functional groups onto the aromatic core.

The primary challenge in utilizing this substrate is the significant steric hindrance imposed by the two bromine atoms flanking the methyl ester. This steric congestion makes the initial oxidative addition step in typical palladium catalytic cycles kinetically demanding.[1][2] Consequently, successful transformations are highly dependent on the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are known to facilitate reactions with challenging aryl halides.[3]

This document provides protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on explaining the causal relationships between reaction components and outcomes.

Physicochemical and Safety Data

While specific experimental data for this compound is not widely published, its properties can be reliably estimated from its structure and comparison with its isomers.

Table 1: Properties of this compound

PropertyValue / DescriptionSource / Method
IUPAC Name This compound-
Molecular Formula C₈H₅Br₂FO₂Calculated
Molecular Weight 311.93 g/mol Calculated
CAS Number Not assigned / Not found-
Appearance Predicted to be an off-white to light yellow solid or oilAnalogy to isomers[4]
Solubility Predicted to be soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO) and insoluble in water.Chemical Principles
Safety & Handling

No specific Safety Data Sheet (SDS) is available for this exact compound. However, based on data for structurally related di-haloaromatic compounds and bromo-fluoro-benzoate isomers, the following precautions are mandatory.[5][6][7]

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Assumed to be harmful if swallowed (H302).

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Keep away from heat and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is as an electrophile in cross-coupling reactions. The two identical C(sp²)-Br bonds allow for either mono- or di-functionalization. Achieving selectivity is a key experimental consideration.

  • Mono-functionalization: Can be achieved by carefully controlling the stoichiometry, typically by using a slight excess (1.1–1.2 equivalents) of the nucleophilic coupling partner.

  • Di-functionalization: Requires a larger excess (≥2.5 equivalents) of the nucleophile and often longer reaction times or higher temperatures to overcome the increased steric hindrance of the second coupling event.

The general catalytic cycle for these reactions is well-understood, involving oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add ArBr₂ re_entry Re-entry into cycle (slower due to steric hindrance) pd0->re_entry Product 1 cycle_start Start pd_complex1 Ar(Br)-Pd(II)L₂-Br ox_add->pd_complex1 transmetal Transmetalation (e.g., with R-B(OH)₂ + Base) pd_complex1->transmetal pd_complex2 Ar(Br)-Pd(II)L₂-R¹ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regenerates Catalyst product1 Mono-substituted Product Ar(R¹)-Br red_elim->product1 pd_complex3 Ar(R¹)-Pd(II)L₂-Br re_entry->pd_complex3 transmetal2 Transmetalation (with R²-B(OH)₂ + Base) pd_complex3->transmetal2 pd_complex4 Ar(R¹)-Pd(II)L₂-R² transmetal2->pd_complex4 red_elim2 Reductive Elimination pd_complex4->red_elim2 red_elim2->pd0 Regenerates Catalyst product2 Di-substituted Product Ar(R¹)-R² red_elim2->product2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reactants (Substrate, Boronic Acid, Base) to Schlenk Flask prep2 2. Add Catalyst System (Pd₂(dba)₃ + SPhos) prep1->prep2 prep3 3. Add Solvents (Dioxane/H₂O) prep2->prep3 react1 4. Degas (Evacuate/Backfill with Ar) prep3->react1 react2 5. Heat & Stir (90-100 °C, 4-12 h) react1->react2 react3 6. Monitor (TLC / LC-MS) react2->react3 workup1 7. Quench & Extract (EtOAc / H₂O) react3->workup1 workup2 8. Dry & Concentrate workup1->workup2 workup3 9. Purify (Column Chromatography) workup2->workup3 final_product Isolated Mono-Product workup3->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,6-dibromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and improve yields. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format.

The synthesis of this compound, a key intermediate in various research applications, presents unique challenges, primarily concerning regioselectivity during bromination and steric hindrance in the final esterification step. Direct bromination of 4-fluorobenzoic acid often leads to a mixture of isomers and is generally not a high-yield process. Therefore, this guide focuses on a more robust and reliable multi-step synthesis starting from 4-fluoroaniline.

Recommended Synthetic Pathway: A High-Yield Approach

A strategic, multi-step approach starting from 4-fluoroaniline is recommended to ensure high regioselectivity and overall yield. This pathway circumvents the issues associated with direct bromination of 4-fluorobenzoic acid.

Synthetic_Pathway A 4-Fluoroaniline B 2,6-Dibromo-4-fluoroaniline A->B Dibromination C 2,6-Dibromo-4-fluorobenzenediazonium salt B->C Diazotization D 2,6-Dibromo-4-fluorobenzonitrile C->D Sandmeyer Reaction (CuCN) E 2,6-Dibromo-4-fluorobenzoic acid D->E Hydrolysis F This compound E->F Esterification

Caption: Recommended multi-step synthesis of this compound.

Troubleshooting Guide

Step 1: Dibromination of 4-Fluoroaniline

Question: My bromination of 4-fluoroaniline is giving me a mixture of products with low yield of the desired 2,6-dibromo-4-fluoroaniline. What's going wrong?

Answer:

Low yield and a mixture of products in the dibromination of 4-fluoroaniline can stem from several factors. The strong activating nature of the amino group directs bromination to the ortho and para positions. Since the para position is already occupied by fluorine, bromination will occur at the two ortho positions. However, improper control of reaction conditions can lead to side products.

Potential Causes and Solutions:

  • Over-bromination: The high reactivity of the aniline ring can lead to the formation of tribrominated species if an excess of bromine is used or if the reaction is not adequately controlled.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use a slight excess (around 2.1-2.2 equivalents) of bromine or N-bromosuccinimide (NBS). Adding the brominating agent dropwise at a low temperature (0-5 °C) can help to control the reaction rate and prevent over-bromination.

  • Formation of Isomers: While the 2,6-dibromo isomer is the major product, some mono-brominated intermediates may remain if the reaction does not go to completion.

    • Solution: Ensure sufficient reaction time and monitor the reaction progress using Thin Layer Chromatography (TCC). A typical reaction time is several hours at a controlled temperature.

  • Oxidation of Aniline: Aniline and its derivatives can be susceptible to oxidation by bromine, leading to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Optimized Protocol for Dibromination of 4-Fluoroaniline:

ParameterRecommended Condition
Starting Material 4-Fluoroaniline (1.0 eq)
Brominating Agent Bromine (2.2 eq) in acetic acid or NBS (2.2 eq) in DMF
Solvent Glacial Acetic Acid or Dichloromethane
Temperature 0-5 °C for bromine addition, then room temperature
Reaction Time 2-4 hours (monitor by TLC)
Work-up Quench with sodium bisulfite solution, neutralize with NaOH, extract with ethyl acetate
Step 2 & 3: Sandmeyer Reaction and Hydrolysis

Question: The conversion of 2,6-dibromo-4-fluoroaniline to the corresponding benzoic acid via the Sandmeyer reaction is resulting in a low yield. How can I improve this?

Answer:

The Sandmeyer reaction, which converts an aryl amine to an aryl halide or nitrile via a diazonium salt, is a powerful but sensitive transformation.[1][2] Low yields often point to issues in the formation or stability of the diazonium salt intermediate.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at higher temperatures.

    • Solution: The diazotization step (reaction of the aniline with nitrous acid) must be carried out at low temperatures, typically 0-5 °C. The subsequent reaction with the copper(I) salt should also be performed at a controlled temperature, as recommended by established protocols.[3]

  • Incomplete Diazotization: If the aniline is not fully converted to the diazonium salt, the yield of the final product will be compromised.

    • Solution: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline to maintain a low temperature and prevent the release of nitrous acid fumes. A positive test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating complete diazotization.

  • Side Reactions: The diazonium salt can undergo various side reactions, such as coupling with unreacted aniline or reaction with water to form a phenol.

    • Solution: Maintain a strongly acidic environment during diazotization to prevent coupling reactions. The slow addition of the diazonium salt solution to the copper(I) cyanide solution is crucial.

Optimized Protocol for Sandmeyer Reaction and Hydrolysis:

ParameterRecommended Condition
Starting Material 2,6-Dibromo-4-fluoroaniline (1.0 eq)
Diazotization Sodium nitrite (1.1 eq) in concentrated HCl or H₂SO₄ at 0-5 °C
Sandmeyer Reagent Copper(I) cyanide (1.2 eq) in a suitable solvent
Hydrolysis Refluxing with aqueous NaOH followed by acidification with HCl
Temperature 0-5 °C for diazotization; controlled addition to CuCN solution
Work-up Neutralization, extraction, and purification of the nitrile or acid
Step 4: Esterification of 2,6-Dibromo-4-fluorobenzoic Acid

Question: I am struggling with the final esterification step. The reaction is very slow and gives a poor yield of this compound. What can I do?

Answer:

The esterification of 2,6-dibromo-4-fluorobenzoic acid is challenging due to the significant steric hindrance caused by the two ortho-bromo substituents. These bulky groups physically block the approach of the alcohol to the carboxylic acid group, making standard Fischer esterification conditions inefficient.

Esterification_Troubleshooting A Low Yield in Esterification B Is the reaction at equilibrium? A->B C Is steric hindrance the primary issue? A->C D Use a large excess of methanol B->D Yes E Remove water (Dean-Stark or molecular sieves) B->E Yes F Increase reaction time and/or temperature B->F Yes G Alternative Esterification Method C->G Yes H Convert to acyl chloride first G->H I React acyl chloride with methanol H->I

Caption: Troubleshooting decision tree for the esterification of 2,6-dibromo-4-fluorobenzoic acid.

Potential Causes and Solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction.[4]

    • Solution: To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent. Removing the water produced during the reaction, for instance by using a Dean-Stark apparatus or adding molecular sieves, can also significantly improve the yield.

  • Severe Steric Hindrance: The two ortho-bromo groups make the carboxylic acid very sterically hindered.

    • Solution 1: More Forcing Conditions: Increase the reaction time and temperature. Refluxing for an extended period (24-48 hours) with a strong acid catalyst like concentrated sulfuric acid may be necessary.

    • Solution 2: Alternative Esterification Method: A more effective approach for sterically hindered acids is to first convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This can be achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily react with methanol to form the desired ester, often at room temperature.

Optimized Protocol for Esterification of Sterically Hindered Acid:

ParameterRecommended Condition
Starting Material 2,6-Dibromo-4-fluorobenzoic acid (1.0 eq)
Reagent Thionyl chloride (1.5 eq) or Oxalyl chloride (1.5 eq) with catalytic DMF
Solvent for Acyl Chloride Formation Toluene or Dichloromethane
Esterification Methanol (large excess)
Temperature Reflux for acyl chloride formation; 0 °C to room temperature for esterification
Work-up Removal of excess methanol and thionyl chloride, aqueous work-up, and extraction

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 4-fluorobenzoic acid not recommended for synthesizing the 2,6-dibromo isomer?

A1: The direct bromination of 4-fluorobenzoic acid is challenging due to competing directing effects of the substituents on the aromatic ring. The fluorine atom is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In 4-fluorobenzoic acid, the positions ortho to the fluorine (2 and 6) are also meta to the carboxylic acid. This can lead to a complex mixture of products, including the desired 2,6-dibromo isomer, the 3-bromo and 3,5-dibromo isomers, and unreacted starting material. Separating these isomers is often difficult, resulting in a low isolated yield of the pure 2,6-dibromo-4-fluorobenzoic acid.[5]

Q2: What are the best methods for purifying the final product, this compound?

A2: The purification of this compound will depend on the nature of the impurities.

  • Recrystallization: If the main impurities are unreacted starting materials or the isomeric byproducts, recrystallization can be an effective method. A common solvent system for recrystallization of similar aromatic esters is a mixture of ethanol and water, or hexane and ethyl acetate.[6] The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to form crystals of the pure product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used to separate the desired ester from more polar or less polar impurities.

Q3: Can I use a different alcohol for the esterification?

A3: Yes, other primary alcohols can be used, but the reaction conditions may need to be adjusted. The steric hindrance of the 2,6-dibromo-4-fluorobenzoic acid will be a significant factor regardless of the alcohol used. For larger alcohols, the reaction will likely be even slower, and the conversion to the acyl chloride intermediate is highly recommended.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous.

  • Bromine: is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride and Oxalyl Chloride: are corrosive and react violently with water. They should also be handled in a fume hood with appropriate PPE.

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Some diazonium salts can be explosive when isolated and dry. It is generally recommended to use them in solution without isolation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Pazo-Carrera, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2853.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
  • Rahim, S. A., et al. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences, 3(02), 1-7.
  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Available at: [Link]

  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • Zuo, Z., et al. (2020). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 142(13), 6216-6226.
  • Rachwal, S., & Katritzky, A. R. (2003). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. Request PDF. Available at: [Link]

  • Waters. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • Abdu, A. A., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid.
  • CP Lab Safety. This compound, 97% Purity, C8H5Br2FO2, 1 gram. Available at: [Link]

  • Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 19(12).
  • US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Wikipedia. (2024). 4-Fluorobenzoic acid. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction, specifically with the challenging substrate, Methyl 2,6-dibromo-4-fluorobenzoate. Due to its sterically hindered and electron-deficient nature, this substrate is prone to several side reactions that can significantly impact reaction yield and purity. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems observed when performing Suzuki coupling with this compound. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.

Question 1: My reaction is producing a significant amount of a debrominated side product (Methyl 2-bromo-4-fluorobenzoate). What is causing this and how can I prevent it?

Answer:

This side reaction is known as protodebromination (or dehalogenation). It occurs when the aryl halide is converted to an arene, in this case, the replacement of a bromine atom with a hydrogen atom.

Underlying Causes:

  • Mechanism: After the initial oxidative addition of the palladium catalyst to the C-Br bond, the resulting Ar-Pd(II)-Br complex can react with a proton source in the reaction mixture. This leads to the reductive elimination of the debrominated product instead of the desired cross-coupled product.[1]

  • Proton Sources: Common proton sources in Suzuki reactions include water, alcohols (if used as a solvent or co-solvent), or even trace moisture in the reagents or solvents. The base itself can also sometimes facilitate this process.

  • Steric Hindrance: The two ortho-bromo substituents on your substrate create significant steric hindrance. This can slow down the rate of transmetalation with the boronic acid, giving the protodebromination pathway more time to occur.[2]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Rigorous Anhydrous Conditions Minimize the primary proton source.Use freshly dried solvents and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Choice of Base Weaker, non-nucleophilic bases are less likely to promote protonolysis.Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, Cs₂CO₃, or even KF.[3]
Ligand Selection Bulky, electron-rich ligands can accelerate the desired catalytic cycle.Employ ligands like SPhos or XPhos, which have been shown to be effective for sterically hindered substrates.[4][5] These ligands promote faster reductive elimination of the desired product, outcompeting protodebromination.[6]
Boronic Acid Derivative Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more stable and less prone to side reactions than boronic acids.[7][8]Consider using the corresponding boronic ester or trifluoroborate salt of your coupling partner.
Question 2: I am observing a significant amount of homocoupling of my boronic acid. What leads to this side product and how can I suppress it?

Answer:

Boronic acid homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid coupling partner.

Underlying Causes:

  • Oxygen-Mediated Pathway: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][9]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[1][9]

  • Base-Mediated Pathways: Certain bases can promote the homocoupling reaction.[10]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Thorough Degassing Remove dissolved oxygen, which is a key culprit in the oxygen-mediated pathway.Degas all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.[7]
Choice of Palladium Source Using a Pd(0) precatalyst can bypass the initial reduction step that may lead to homocoupling.Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure efficient reduction to Pd(0) at the start of the reaction.
Reaction Temperature Higher temperatures can sometimes favor side reactions.Optimize the reaction temperature. Start with a lower temperature and gradually increase it if the reaction is too slow.
Order of Addition Adding the aryl halide before the boronic acid can help to ensure that the oxidative addition occurs first.Add the boronic acid to the reaction mixture after the other components have been combined and heated.
Question 3: My reaction is sluggish and I'm recovering a lot of starting material. What factors could be inhibiting the reaction?

Answer:

A sluggish or incomplete reaction with a sterically hindered substrate like this compound is a common challenge.

Underlying Causes:

  • Steric Hindrance: The two ortho-bromo groups significantly hinder the approach of the palladium catalyst for oxidative addition and subsequent steps.[2][11]

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can make the C-Br bond stronger and the oxidative addition step more difficult.[6]

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive. This can be caused by impurities, high temperatures, or inappropriate ligand choice.[7]

  • Poor Solubility: The substrate or other reagents may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.[3]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Ligand Screening Bulky, electron-donating phosphine ligands are crucial for activating sterically hindered and electron-deficient aryl halides.[5][11]Screen a panel of ligands such as SPhos, XPhos, or other Buchwald-type ligands. N-heterocyclic carbenes (NHCs) can also be effective.[12]
Solvent System Optimization The choice of solvent can significantly impact solubility and reaction rate.[13][14]A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective.[12] The water helps to dissolve the base and facilitate transmetalation. Experiment with different solvent ratios.
Base Selection A stronger base may be required to facilitate the transmetalation step with this challenging substrate.[6][13]If using a mild base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.
Increase Catalyst Loading For difficult couplings, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Higher Temperature Increased temperature can provide the necessary activation energy for the oxidative addition step.If the reaction is slow at lower temperatures, consider increasing the temperature, but monitor for decomposition.

Section 2: Experimental Protocols & Diagrams

General Protocol for Suzuki Coupling of this compound

This is a starting point protocol that can be optimized based on the troubleshooting advice above.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Diagrams

Catalytic Cycle and Common Side Reactions

Suzuki_Coupling_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdBlack Pd Black (Inactive) Pd0->PdBlack Decomposition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OR)₂ Base Protodebromination Protodebromination ArPdX->Protodebromination H⁺ Source ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling O₂, Pd(II) RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki coupling cycle and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckReagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvents) Start->CheckReagents CheckAtmosphere Ensure Rigorous Inert Atmosphere (Degassing, Ar/N₂) CheckReagents->CheckAtmosphere AnalyzeSideProducts Identify Major Side Product (Protodebromination, Homocoupling) CheckAtmosphere->AnalyzeSideProducts IsProtodebromination Protodebromination? AnalyzeSideProducts->IsProtodebromination IsHomocoupling Homocoupling? AnalyzeSideProducts->IsHomocoupling IsLowConversion Low Conversion? AnalyzeSideProducts->IsLowConversion IsProtodebromination->IsHomocoupling No Action_Proto Use Milder Base (K₃PO₄, Cs₂CO₃) Use Boronic Ester Optimize Ligand (SPhos) IsProtodebromination->Action_Proto Yes IsHomocoupling->IsLowConversion No Action_Homo Thoroughly Degas Use Pd(0) Precatalyst Optimize Temperature IsHomocoupling->Action_Homo Yes Action_LowConv Screen Ligands (Buchwald type) Optimize Solvent/Base Increase Catalyst Load/Temp IsLowConversion->Action_LowConv Yes End Optimized Reaction IsLowConversion->End No/Other Issue Action_Proto->End Action_Homo->End Action_LowConv->End

Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions.

Section 3: References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry.

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate.

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta.

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). The Journal of Organic Chemistry.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Mechanistic studies on the protodeboronation. ResearchGate.

  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.

  • Suzuki reaction. Wikipedia.

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2002). Organometallics.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). ACS Catalysis.

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2001). Organic Letters.

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Protodeboronation. Wikipedia.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research.

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (2023). Nanomaterials.

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.

  • The Suzuki Reaction. Chem 115 Myers.

  • Suzuki coupling reactions of methyl... ResearchGate.

  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

purification challenges with Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,6-dibromo-4-fluorobenzoate

Introduction

This compound is a highly functionalized aromatic building block, critical in the synthesis of advanced pharmaceutical intermediates and complex organic materials. However, its purification presents notable challenges due to the presence of sterically hindered groups and the potential for side-product formation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory techniques to help researchers achieve optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the compound's physical properties is the first step in designing a robust purification strategy. While specific data for this exact molecule is sparse, we can infer properties from structurally similar compounds like Methyl 2-bromo-4-fluorobenzoate and other polyhalogenated aromatics.

PropertyExpected Value / CharacteristicSignificance for Purification
Appearance Off-white to light yellow solidColor may indicate the presence of chromophoric impurities, potentially arising from side reactions or degradation.
Solubility Sparingly soluble in water; readily soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF, Methanol, Ethanol).[1][2]High solubility in organic solvents makes it suitable for extractive workups and normal-phase chromatography. Poor water solubility allows for aqueous washing to remove water-soluble impurities.
Stability Generally stable at room temperature.[1] Susceptible to hydrolysis under strong acidic or basic conditions. Potential for thermal decomposition at elevated temperatures.[3][4]Avoid unnecessarily high temperatures during solvent evaporation or distillation. Store in a cool, dry, well-sealed container to prevent hydrolysis.[2][5]
Reactivity The ester group is susceptible to nucleophilic attack, which can lead to hydrolysis or transesterification.[1][2]Purification methods should ideally be conducted under neutral pH conditions to prevent converting the methyl ester back to the carboxylic acid.

Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?

Impurities typically originate from the starting materials, side reactions, or subsequent degradation. The most common species include:

  • 2,6-dibromo-4-fluorobenzoic acid: The corresponding carboxylic acid is the most frequent impurity, arising from incomplete esterification or hydrolysis of the methyl ester during workup or storage.[6][7]

  • Starting Materials: Unreacted 2,6-dibromo-4-fluorobenzoic acid or the esterification reagent (e.g., methanol).

  • Isomeric Byproducts: Incomplete bromination can lead to the presence of mono-bromo species (e.g., Methyl 2-bromo-4-fluorobenzoate).

  • Colored Impurities: Minor side reactions, similar to those seen in other aromatic syntheses, can produce colored byproducts like azo or azoxy compounds if certain reagents are used.[8]

Q3: What are the ideal storage conditions for maintaining the purity of this compound?

To prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from direct light.[2][5] This minimizes the risk of hydrolysis from atmospheric moisture and decomposition from heat or light.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems encountered during the purification process in a practical question-and-answer format.

Problem 1: My NMR spectrum shows a persistent acidic impurity (a broad singlet, D₂O exchangeable) and my crude material streaks on a silica TLC plate. How can I remove this?

Cause: This is the classic signature of the corresponding carboxylic acid (2,6-dibromo-4-fluorobenzoic acid), which is formed via hydrolysis. Its high polarity causes it to streak on TLC plates.

Solution: Aqueous Basic Wash

The most effective way to remove an acidic impurity is to convert it into its water-soluble salt form via a mild basic wash during the liquid-liquid extraction phase of your workup.

Step-by-Step Protocol: Extractive Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Optional): First, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.

  • Bicarbonate Wash: Wash the organic layer 1-2 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution if a significant amount of acid is present.

    • Causality: Sodium bicarbonate is a weak base that deprotonates the carboxylic acid to form the highly water-soluble sodium 2,6-dibromo-4-fluorobenzoate salt, which partitions into the aqueous layer.[9] The desired methyl ester, lacking an acidic proton, remains in the organic layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to break any emulsions and remove the bulk of the dissolved water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Problem 2: I am attempting column chromatography, but the separation between my product and a key impurity is very poor (ΔRf < 0.1). What steps can I take to improve this?

Cause: Poor separation on silica gel occurs when the components of the mixture have very similar polarities, leading to co-elution. The choice of the mobile phase (eluent) is critical for achieving separation.

Solution: Systematic Optimization of Column Chromatography

Improving separation requires a methodical approach, starting with Thin-Layer Chromatography (TLC) to identify an optimal solvent system.

Step-by-Step Protocol: Chromatography Optimization

  • TLC Analysis:

    • Spot your crude mixture on several TLC plates.

    • Develop each plate in a different solvent system. Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity of the eluent (e.g., 90:10, 80:20, 70:30 Hexanes:EtOAc).

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities.[10] A good separation on TLC is a strong indicator of a successful column separation.

Solvent System (Hexanes:EtOAc)PolarityTarget Product Rf (Example)Impurity Rf (Example)Assessment
95:5Low0.600.65Poor separation, runs too fast.
90:10Medium-Low0.450.50Separation improving, still too high.
85:15 Medium 0.30 0.45 Good separation (ΔRf=0.15). Optimal.
80:20Medium-High0.150.25Separation good, but runs too slow.
  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your chosen eluent.[11]

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.[10] Never let the top of the silica bed run dry.

  • Sample Loading & Elution:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column. Add a thin protective layer of sand on top.

    • Fill the column with your eluent and begin collecting fractions, applying gentle air pressure if needed to maintain a steady flow rate.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

Problem 3: My final product is a solid, but it has a persistent yellow or brownish tint after solvent removal. How can I obtain a pure white solid?

Cause: The color is due to trace amounts of highly chromophoric (colored) impurities that may not be easily removed by chromatography.

Solution: Recrystallization

Recrystallization is an excellent final purification step for solids. It works on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities remain dissolved.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The key is finding a suitable solvent or solvent pair. For a moderately polar compound like this, methanol, ethanol, or an ethyl acetate/hexanes mixture are good starting points. A procedure for a similar compound, methyl 3,5-dibromo-4-methylbenzoate, successfully used methanol.[12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow cluster_start Initial Analysis cluster_workup Aqueous Workup cluster_main_purification Primary Purification cluster_final_polish Final Polishing Start Analyze Crude Product (TLC, NMR, LCMS) Acid_Impurity Acidic Impurity (e.g., Carboxylic Acid) Detected? Start->Acid_Impurity Basic_Wash Perform Aqueous NaHCO3 Wash Acid_Impurity->Basic_Wash Yes Neutral_Workup Proceed with Neutral Aqueous/Brine Wash Acid_Impurity->Neutral_Workup No Purity_Check Purity >95% and Single Spot on TLC? Basic_Wash->Purity_Check Neutral_Workup->Purity_Check Column_Chrom Perform Column Chromatography Purity_Check->Column_Chrom No Final_Form Is Product a Solid with Color Impurities? Purity_Check->Final_Form Yes Column_Chrom->Final_Form Recrystallize Perform Recrystallization Final_Form->Recrystallize Yes Final_Product Pure Product (>99%) Final_Form->Final_Product No Recrystallize->Final_Product

Caption: Decision tree for selecting the optimal purification method.

References

  • Vertex AI Search. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. Retrieved January 19, 2026.
  • Vertex AI Search. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. Retrieved January 19, 2026.
  • OSTI.GOV. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. Retrieved January 19, 2026.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C8H5Br2FO2, 1 gram. Retrieved January 19, 2026.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Chem-Impex. (n.d.).
  • ResearchGate. (2025). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 19, 2026, from [Link].

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved January 19, 2026, from [Link].

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved January 19, 2026, from [Link].

  • National Institutes of Health (NIH). (n.d.). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.).
  • Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved January 19, 2026, from [Link].

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved January 19, 2026.
  • Mapukata, S. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Loading for Methyl 2,6-dibromo-4-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dibromo-4-fluorobenzoate is a key building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the steric hindrance imposed by the two ortho-bromo substituents presents a significant challenge, often leading to sluggish reactions, low yields, and catalyst deactivation.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst loading for this challenging substrate. By understanding the interplay between catalyst, ligand, and reaction conditions, you can significantly improve reaction efficiency, reduce costs, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a critical parameter for this compound?

A1: The two bromine atoms ortho to the ester group create substantial steric bulk around the reaction centers. This steric hindrance can significantly slow down the rate-determining oxidative addition step in the catalytic cycle.[1][2] Consequently, higher catalyst loadings are often required compared to less hindered aryl halides to achieve a reasonable reaction rate. Optimizing the loading is a balance between ensuring efficient conversion and minimizing the cost and potential for side reactions associated with high catalyst concentrations.

Q2: What is a typical starting catalyst loading for a screening reaction with this substrate?

A2: For initial screening, a relatively high catalyst loading of 2-5 mol% of the palladium source is a pragmatic starting point. This ensures that catalyst activity is not the primary limiting factor while you screen other variables like ligands, bases, and solvents. Once promising conditions are identified, the catalyst loading can be systematically reduced to find the optimal level.[3]

Q3: How do I choose the right ligand for such a sterically hindered substrate?

A3: Ligand choice is paramount. For sterically demanding substrates, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often superior.[4][5] These ligands promote the formation of monoligated, highly reactive L-Pd(0) species, which are necessary to facilitate oxidative addition into the crowded C-Br bond.[4] Bidentate ligands like Xantphos can also be effective by creating a stable catalytic complex.[1]

Q4: What are the visual signs of catalyst decomposition?

A4: A common sign of catalyst decomposition is the formation of palladium black, a fine black precipitate. This indicates that the Pd(0) active species has agglomerated and fallen out of the catalytic cycle. This can be caused by excessive temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

Q5: Can I use the same catalyst loading for a Suzuki, Buchwald-Hartwig, and Sonogashira reaction?

A5: Not necessarily. While the principles are similar, the optimal loading can vary. Buchwald-Hartwig aminations, for instance, can be particularly sensitive to catalyst deactivation by the amine or amide intermediates.[4][6] Sonogashira couplings may require a copper co-catalyst, which introduces another variable.[7][8] It is essential to optimize the catalyst loading for each specific reaction type.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Product Conversion

Q: My reaction shows very low conversion, even after extended reaction times. What are the potential catalyst-related issues?

A: Low conversion with a sterically hindered substrate like this compound often points to issues with the catalyst's activity or stability. Here’s a systematic approach to diagnosis:

  • Inefficient Catalyst Activation: Many reactions use Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle cannot begin efficiently.

    • Solution: Consider using a pre-formed, air-stable Pd(0) source or a modern palladacycle pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) that generates the active L-Pd(0) species rapidly and cleanly upon exposure to a base.[5]

  • Poor Ligand Choice: The oxidative addition step is often rate-limiting for this substrate. If the ligand is not sufficiently electron-rich or sterically bulky, it may not form a reactive enough catalyst to overcome the steric barrier.[2][9]

    • Solution: Screen a panel of bulky monophosphine ligands. Refer to the table below for recommended starting points.

  • Catalyst Poisoning: Impurities in your reagents or solvent can act as catalyst poisons. Water and oxygen are common culprits that can lead to catalyst deactivation.[10][11] Impurities in the starting material can also inhibit the catalyst.[10]

    • Solution: Ensure all reagents are of high purity. Use anhydrous, degassed solvents. Maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Insufficient Catalyst Loading: The turnover number (TON) of the catalyst may simply be too low under your current conditions to achieve full conversion.

    • Solution: Incrementally increase the catalyst loading (e.g., from 2 mol% to 4 mol%) to see if the conversion improves. If it does, you can then optimize by reducing it in smaller steps.

Problem: Reaction Stalls or is Inconsistent

Q: My reaction starts, confirmed by in-process control (TLC/LC-MS), but stalls before reaching completion. Why?

A: A stalling reaction is a classic sign of catalyst deactivation during the reaction.

  • Thermal Decomposition: Many palladium catalysts are thermally sensitive. Running the reaction at too high a temperature can cause the ligand to decompose or the palladium to agglomerate into inactive palladium black.

    • Solution: Try running the reaction at a lower temperature for a longer period. Evaluate the thermal stability of your chosen ligand.

  • Inhibitory Side Products: In some reactions, the product or byproducts can coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst. Iodide anions formed from aryl iodide substrates are known inhibitors in some coupling reactions.[6]

    • Solution: This can be difficult to solve directly. Sometimes, using a ligand that forms a very stable and active complex can overcome this inhibition. In desperate cases for iodide-based substrates, adding a stoichiometric silver salt like AgOTf can help by precipitating the iodide.[1]

Problem: Significant Side Product Formation

Q: I am observing significant amounts of homocoupling of my coupling partner or hydrodehalogenation of my starting material. How is this related to the catalyst?

A: These side reactions are often linked to the catalyst system and reaction conditions.

  • Homocoupling: This occurs when the organometallic coupling partner (e.g., boronic acid in a Suzuki reaction) reacts with itself. It is often promoted by the presence of oxygen or an incorrect palladium/ligand ratio.

    • Solution: Ensure rigorous exclusion of air from your reaction. Optimize the palladium-to-ligand ratio; typically a 1:1 to 1:2 ratio is used for monophosphine ligands.

  • Hydrodehalogenation (Protodehalogenation): This is the replacement of a bromine atom with a hydrogen atom. It can be caused by certain bases (especially alkoxides at high temperatures) or the presence of trace water, which can lead to side reactions like protodeboronation of the boronic acid.[10][12]

    • Solution: Screen different bases. A weaker base like K₃PO₄ or K₂CO₃ may be preferable to strong alkoxides like NaOtBu. Ensure strictly anhydrous conditions. Using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of protodeboronation.[10]

Data and Visualization

Decision Workflow for Troubleshooting Low Conversion

The following diagram outlines a logical workflow for addressing low reaction yields.

G start Low Conversion Observed check_reagents Verify Reagent Purity & Anhydrous/Inert Conditions start->check_reagents check_activation Is the Catalyst Activating? (Pd(II) -> Pd(0)) check_reagents->check_activation Reagents OK fail Consult Specialist Literature check_reagents->fail Impure/Wet screen_ligands Screen Bulky, Electron-Rich Ligands check_activation->screen_ligands Activation OK check_activation->fail Use Pre-catalyst increase_loading Increase Catalyst Loading (e.g., 2% -> 4%) screen_ligands->increase_loading Still Low Yield success Reaction Optimized screen_ligands->success Yield Improves screen_conditions Re-screen Base/Solvent/Temp increase_loading->screen_conditions Conversion Improves increase_loading->fail No Improvement screen_conditions->success

Caption: Troubleshooting workflow for low conversion.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to rational optimization. The oxidative addition step is often the bottleneck for sterically hindered substrates.

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (+ Base) trans_complex->pd0 Reductive Elimination Product Ar-R trans_complex->Product ArBr Ar-Br ArBr->oa_complex Boronic R-B(OR)₂ Boronic->trans_complex

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Table 1: Recommended Starting Conditions for Cross-Coupling

This table provides validated starting points for catalyst systems for different reaction types involving this compound.

Reaction TypePd Source (mol%)Recommended Ligands (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-4%)SPhos (4-8%) or XPhos (4-8%)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (2%)RuPhos (4.5%) or BrettPhos (4.5%)NaOtBu or LHMDS (1.5-2)Toluene or Dioxane90-110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%) and CuI (1-5%)Et₃N or DiPEA (2-4)THF or DMF50-80

Experimental Protocols

Protocol 1: Catalyst Loading Optimization for a Suzuki-Miyaura Coupling

This protocol describes a systematic approach to finding the minimum catalyst loading required for an efficient reaction.

Objective: To determine the lowest catalyst loading that provides >95% conversion within a reasonable timeframe (e.g., 12 hours).

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂

  • SPhos ligand

  • K₃PO₄ (anhydrous, finely ground)

  • Anhydrous, degassed Toluene

  • Degassed water

  • Reaction vials with stir bars and septa

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox, set up four identical reaction vials (Vial A, B, C, D).

  • Reagent Addition:

    • To each vial, add this compound (e.g., 0.2 mmol, 1.0 equiv).

    • Add the arylboronic acid (0.24 mmol, 1.2 equiv).

    • Add K₃PO₄ (0.4 mmol, 2.0 equiv).

  • Catalyst Stock Solution: Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities. In the glovebox, dissolve Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 2.0 mL of anhydrous toluene. This gives a Pd concentration of 0.01 M.

  • Catalyst Addition:

    • Vial A (2.0 mol%): Add 400 µL of the catalyst stock solution.

    • Vial B (1.0 mol%): Add 200 µL of the catalyst stock solution.

    • Vial C (0.5 mol%): Add 100 µL of the catalyst stock solution.

    • Vial D (0.1 mol%): Add 20 µL of the catalyst stock solution.

  • Solvent Addition: Add anhydrous toluene to each vial to bring the total volume to 1.0 mL. Then add degassed water (e.g., 0.2 mL).

  • Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at 100 °C. Stir vigorously.

  • Monitoring and Analysis:

    • After 2, 4, 8, and 12 hours, take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by LC-MS or GC-MS to determine the conversion percentage (ratio of product to starting material).

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Reddit r/chemistry.

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health.

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. National Institutes of Health.

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group, University of Illinois.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.

  • Buchwald–Hartwig amination. Wikipedia.

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate.

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health.

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv, Cambridge Open Engage.

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

  • Screening the Catalytic Effect on Sonogashira Coupling. ResearchGate.

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health.

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

effect of temperature on Methyl 2,6-dibromo-4-fluorobenzoate stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2,6-dibromo-4-fluorobenzoate (CAS 1806294-86-9). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. As a sterically hindered and electronically modified aromatic compound, its stability profile is a critical parameter for successful experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its handling, storage, and reactivity under various thermal conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the causal chemistry and providing actionable solutions.

Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities in High-Temperature Reactions

Question: "I am performing a nucleophilic aromatic substitution reaction with this compound at 120°C. My yields are inconsistent, and I'm observing a new, persistent impurity in my LC-MS analysis. What could be the cause?"

Answer: Inconsistent yields and unexpected side products at elevated temperatures often point toward thermal degradation of the starting material or product. While many benzoate esters are robust, the specific substitution pattern of this compound presents unique considerations.

Causality Explained: The primary concern is the potential for thermal decomposition. Although a specific decomposition temperature for this exact molecule is not widely published, related compounds can undergo degradation at elevated temperatures.[1][2] Hazardous decomposition of similar brominated and fluorinated aromatics under fire conditions can yield toxic gases like hydrogen bromide and hydrogen fluoride.[3] While your reaction temperature is well below a fire scenario, it may be approaching the onset of thermal decomposition, leading to the formation of impurities.

Troubleshooting Workflow:

G start Inconsistent Yields / Impurities at High Temp check_temp Is reaction temp > 100°C? start->check_temp action_lower_temp Action: Reduce reaction temperature. Aim for < 80-90°C if kinetics allow. check_temp->action_lower_temp Yes check_purity Analyze starting material purity via HPLC/NMR check_temp->check_purity No action_lower_temp->check_purity bad_purity Purity <98%? (See FAQ Q1 for storage) check_purity->bad_purity action_purify Action: Re-purify starting material before use. bad_purity->action_purify Yes good_purity Purity OK bad_purity->good_purity No end_solve Problem Resolved action_purify->end_solve action_stability_test Recommended: Perform thermal stability analysis (TGA/DSC). (See Protocol 1) good_purity->action_stability_test end_persist Problem Persists: Consider alternative synthetic route or catalysis. action_stability_test->end_persist

Caption: Troubleshooting workflow for high-temperature reactions.

Recommended Actions:

  • Lower Reaction Temperature: If the reaction kinetics permit, attempt the reaction at a lower temperature (e.g., 80-90°C) for a longer duration.

  • Verify Starting Material Purity: Ensure the starting material has not degraded during storage. A quick purity check via NMR or HPLC is advisable. Purity should typically be ≥98%.[2]

  • Conduct Thermal Analysis: For processes requiring high temperatures, it is crucial to understand the compound's thermal limits. We strongly recommend performing a Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.

Issue 2: Significant Loss of Compound During Aqueous Workup or Purification

Question: "During my reaction workup, which involves a basic wash (e.g., sat. NaHCO₃), I'm experiencing a significant loss of my product, this compound. Is it being hydrolyzed?"

Answer: Yes, hydrolysis of the methyl ester is the most probable cause for product loss during basic aqueous workups. While the ester is sterically hindered, it is not immune to hydrolysis, especially with prolonged exposure to basic conditions.

Causality Explained (Hydrolysis Mechanisms): Ester hydrolysis is typically catalyzed by acid or base.

  • BAc2 Mechanism: The standard base-catalyzed mechanism involves a nucleophilic attack by a hydroxide ion at the carbonyl carbon. However, for this compound, the two large bromine atoms ortho to the ester group provide significant steric hindrance, which slows this pathway considerably compared to unhindered esters.

  • BAl2 Mechanism: Under forcing conditions (e.g., higher temperature, strong base), a less common mechanism may become relevant. This involves an Sₙ2 attack by the hydroxide ion on the methyl group of the ester, cleaving the alkyl-oxygen bond. This pathway is less affected by the steric hindrance around the carbonyl carbon.[4]

G cluster_0 BAc2 Pathway (Hindered) cluster_1 BAl2 Pathway (Alternative) start_bac Ester + OH⁻ ts1_bac Tetrahedral Intermediate (High Energy due to Steric Clash) start_bac->ts1_bac Slow prod_bac Carboxylate + MeOH ts1_bac->prod_bac start_bal Ester + OH⁻ ts1_bal SN2 Transition State (Attack at Methyl Group) start_bal->ts1_bal Possible under forcing conditions prod_bal Carboxylate + MeOH ts1_bal->prod_bal

Caption: Potential base-catalyzed hydrolysis pathways.

Recommended Actions:

  • Avoid Strong Bases: Use a milder base for neutralization, such as 5% NaHCO₃, and minimize the contact time.

  • Maintain Low Temperature: Perform all aqueous extractions in an ice bath to reduce the rate of hydrolysis.

  • Use Brine Washes: Wash the organic layer with saturated NaCl solution (brine) to remove bulk water before drying with an agent like MgSO₄ or Na₂SO₄.

  • Alternative Purification: If hydrolysis remains an issue, consider non-aqueous purification methods such as chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive recommended storage and handling conditions for this compound?

A1: To ensure long-term stability and purity, adhere to the following guidelines, which synthesize recommendations for this and structurally similar compounds.[1][2][3][5]

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C) or refrigerated (2-8°C).[2][3]Prevents slow degradation over time and minimizes volatility.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can cause slow hydrolysis.[5]
Container Use a tightly sealed, amber glass container.Protects from light and prevents moisture ingress.
Handling Handle in a well-ventilated area or chemical fume hood.[6]Avoids inhalation of any potential vapors or dust.
Safety Gear Wear standard PPE: safety goggles, gloves, and a lab coat.Prevents skin and eye contact.[6][7]

Q2: How susceptible is the compound to hydrolysis across different pH ranges?

A2: The compound's stability is highly dependent on pH. The steric hindrance from the ortho-bromo groups provides significant protection against hydrolysis compared to simpler benzoate esters, but it is not completely inert.

pH RangeConditionExpected StabilityPrimary Risk
< 3 Strongly AcidicModerateAcid-catalyzed hydrolysis is possible, though generally slower than base-catalyzed.
3 - 6 Weakly AcidicHighThe ester is generally stable in this range. Optimal for aqueous workups.
6 - 8 NeutralHighConsidered the most stable range for this compound.
8 - 11 Weakly BasicLow to ModerateBase-catalyzed hydrolysis can occur, especially with prolonged exposure or heat.[1]
> 11 Strongly BasicVery LowRapid hydrolysis is expected. Avoid these conditions.

Q3: What specific solvents and reagents are incompatible with this compound?

A3: Avoid co-use or storage with the following classes of chemicals:

  • Strong Oxidizing Agents: Can potentially react with the electron-rich aromatic ring.[8]

  • Strong Bases (e.g., NaOH, KOH, alkoxides): Will catalyze the hydrolysis of the ester group.[1]

  • Strong Acids (e.g., H₂SO₄, HCl): Can catalyze hydrolysis, though typically more slowly than strong bases.[1]

  • Moisture/Water: Should be avoided during long-term storage to prevent slow hydrolysis.[5]

The compound is readily soluble and generally stable in common organic solvents like ethanol, methanol, ether, ethyl acetate, and THF.[1][2]

Part 3: Experimental Protocols

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol provides a fundamental method for determining the thermal stability and decomposition profile of your sample.

Objective: To determine the onset temperature of mass loss, indicating thermal decomposition.

Materials:

  • This compound (5-10 mg)

  • TGA instrument (e.g., TA Instruments, Mettler Toledo)

  • High-purity Nitrogen gas (for inert atmosphere)

  • TGA sample pan (platinum or alumina)

Methodology:

  • Instrument Preparation:

    • Turn on the TGA instrument and the Nitrogen gas supply.

    • Perform any required instrument calibrations (mass and temperature) as per the manufacturer's instructions.

  • Sample Preparation:

    • Tare the TGA sample pan on a microbalance.

    • Carefully place 5-10 mg of the compound into the center of the pan. Record the exact mass.

  • Loading and Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set up the experimental method in the instrument software:

      • Gas: Nitrogen

      • Flow Rate: 20-50 mL/min

      • Temperature Program:

          • Equilibrate at 30°C.

          • Ramp temperature from 30°C to 400°C at a rate of 10°C/min.

  • Run Experiment:

    • Start the experiment. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the results as % Mass Loss vs. Temperature.

    • Determine the "onset temperature" of decomposition. This is often calculated by the instrument software as the intersection of the tangent of the baseline before decomposition and the tangent of the steepest point of mass loss. This temperature represents the upper limit for the compound's thermal stability under these conditions.

References

  • Vertex AI Search. (2026). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. 1

  • Combi-Blocks, Inc. (2023). OT-6921 - Safety Data Sheet. 3

  • Chemsrc. (2025). Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. 8

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. 2

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. 5

  • Fisher Scientific. (2025). SAFETY DATA SHEET. 7

  • TCI Chemicals. (2018). SAFETY DATA SHEET. 6

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. 4

Sources

common impurities in commercial Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,6-dibromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound, providing insights into their origins and practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a commercial batch of this compound?

A1: Commercial batches of this compound, typically available at purities of 97-98%, may contain several types of impurities. These can be broadly categorized as synthesis-related impurities, degradation products, and residual starting materials or reagents. The most common species to be aware of are:

  • Isomeric Impurities: Monobrominated and other dibrominated isomers of methyl 4-fluorobenzoate can arise during the bromination step of the synthesis.

  • Unreacted Starting Material: Residual 2,6-dibromo-4-fluorobenzoic acid may be present if the esterification reaction has not gone to completion.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol or ethyl acetate, may be present in trace amounts.

  • Hydrolysis Product: The ester can hydrolyze back to 2,6-dibromo-4-fluorobenzoic acid if exposed to moisture, especially under acidic or basic conditions.[1]

Q2: How do isomeric impurities arise, and how can they impact my reaction?

A2: Isomeric impurities are typically formed during the electrophilic bromination of the aromatic ring. The directing effects of the fluorine and carboxylic acid/ester groups can lead to the formation of various brominated isomers. The presence of these isomers can lead to difficulties in purification of the final product and may result in the formation of undesired side products in subsequent reactions.

Q3: I suspect my batch of this compound is contaminated with the corresponding carboxylic acid. How can I confirm this and purify the material?

A3: Contamination with 2,6-dibromo-4-fluorobenzoic acid is a common issue.

Confirmation:

  • TLC Analysis: The carboxylic acid will have a different Rf value than the methyl ester, typically appearing as a more polar spot.

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet, usually far downfield (around 10-13 ppm), which will not be present in a pure sample of the methyl ester. The aromatic protons adjacent to the carboxylate will also have slightly different chemical shifts compared to the ester.

  • IR Spectroscopy: The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch at a slightly lower wavenumber than the ester C=O.

Purification: A simple and effective method to remove the acidic impurity is an aqueous wash. Dissolve the compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt. The organic layer, containing the purified methyl ester, can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated.

Q4: My reaction is not proceeding as expected. Could impurities in the this compound be the cause?

A4: Yes, impurities can certainly affect your reaction. For instance:

  • Nucleophilic Starting Materials: If your subsequent reaction involves a nucleophilic attack on the ester, the presence of the unreacted carboxylic acid can consume your nucleophile, leading to lower yields.

  • Catalyst Poisoning: Certain impurities could potentially poison catalysts used in cross-coupling reactions where the bromine atoms are the reactive sites.

It is always recommended to assess the purity of your starting material before use, especially for sensitive reactions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Unexpected peaks in NMR or Mass Spectrum of the starting material.
Potential Cause Diagnostic Approach Proposed Solution
Isomeric Impurities Compare the aromatic region of the ¹H NMR spectrum with a reference spectrum. Look for extra signals. Mass spectrometry may show ions with the same m/z value.Purification by column chromatography or recrystallization may be necessary.
Residual Starting Material (2,6-dibromo-4-fluorobenzoic acid) Look for a broad singlet in the ¹H NMR spectrum between 10-13 ppm.Perform an aqueous wash with a mild base as described in FAQ Q3.
Residual Solvents Characteristic peaks for common solvents (e.g., methanol at ~3.49 ppm in CDCl₃) will be visible in the ¹H NMR spectrum.Remove residual solvents under high vacuum, possibly with gentle heating.
Issue 2: Low yield in a reaction using this compound.
Potential Cause Diagnostic Approach Proposed Solution
Inaccurate quantification of starting material due to impurities Re-evaluate the purity of your starting material using techniques like qNMR or by purifying a small sample.Adjust the stoichiometry of your reaction based on the corrected purity of the starting material.
Presence of reactive impurities Analyze the starting material for impurities that could interfere with your reaction chemistry (e.g., carboxylic acid in a reaction with a strong base).Purify the starting material to remove interfering impurities.

Experimental Protocols

Protocol 1: Purification of this compound from Acidic Impurities
  • Dissolution: Dissolve the commercial this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of compound).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL per gram of compound).

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 10 mL per gram of compound).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

  • Purity Confirmation: Confirm the purity of the product by TLC, ¹H NMR, or other appropriate analytical techniques.

Visualizing Impurity Formation and Removal

The following diagram illustrates the likely synthetic origin of the common impurities and the purification strategy.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Start 4-Fluorobenzoic Acid Bromination Bromination Start->Bromination Acid 2,6-dibromo-4-fluorobenzoic acid Bromination->Acid Isomers Isomeric Impurities (e.g., Methyl 2,4-dibromo-6-fluorobenzoate) Bromination->Isomers Side Reaction Esterification Esterification (Methanol, Acid Catalyst) Acid->Esterification Product This compound Esterification->Product UnreactedAcid Unreacted 2,6-dibromo-4-fluorobenzoic acid Esterification->UnreactedAcid Incomplete Reaction Commercial Commercial Product Product->Commercial Isomers->Commercial UnreactedAcid->Commercial PurificationStep Aqueous NaHCO₃ Wash Commercial->PurificationStep PureProduct Purified Product PurificationStep->PureProduct Removes acidic impurities

Caption: Synthetic pathway, potential impurity formation, and purification.

References

  • Google Patents. Method for preparing 4 - bromine 2, 6 - difluoro benzoic acid.

Sources

Technical Support Center: Advanced Solvent Systems for Methyl 2,6-dibromo-4-fluorobenzoate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with Methyl 2,6-dibromo-4-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond conventional solvents to enhance reaction efficiency, improve product purity, and align with green chemistry principles. Here, we address common challenges and frequently asked questions through a combination of mechanistic insights, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in a sequential Suzuki-Miyaura coupling. Our yields are inconsistent when using traditional solvents like 1,4-dioxane or toluene. Why might this be, and what alternatives should we consider?

A1: Inconsistent yields in palladium-catalyzed cross-couplings often stem from issues with catalyst stability, reagent solubility, and side reactions, all of which are heavily influenced by the solvent.[1] Traditional solvents like dioxane and toluene, while common, have notable drawbacks. Dioxane is a suspected carcinogen and can form explosive peroxides, while toluene's high boiling point can sometimes promote thermal degradation of sensitive substrates or catalysts.

The key is to select a solvent that not only solubilizes your reactants but also stabilizes the active Pd(0) catalytic species and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[2]

For your application, we strongly recommend evaluating bio-derived ether solvents, which offer superior performance and safety profiles:

  • Cyclopentyl Methyl Ether (CPME): An excellent alternative to THF, 2-MeTHF, and dioxane.[3] Its higher boiling point (106 °C) allows for a wider operational temperature range, which can be crucial for activating the less reactive C-Br bond in your sterically hindered substrate.[4] Critically, CPME exhibits very low peroxide formation and is hydrophobic, which dramatically simplifies aqueous workups and product isolation.[4][5]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like furfural, 2-MeTHF is a greener alternative to THF.[6][7] It has a higher boiling point than THF (80 °C vs. 66 °C) and limited miscibility with water, which also aids in product separation.[6][8] Its solvating properties are well-suited for a wide range of organometallic reactions.[8]

Both solvents have demonstrated excellent performance in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[5][9]

Q2: What are the main advantages of switching to greener solvents like CPME or 2-MeTHF from a process chemistry perspective?

A2: The advantages extend beyond environmental compliance and impact process efficiency and safety directly:

  • Enhanced Safety: CPME has a low tendency to form explosive peroxides, unlike THF and dioxane, reducing a significant laboratory hazard.[5] Its narrow explosion range is also a key safety feature.[4]

  • Improved Process Efficiency: The hydrophobic nature of CPME and the limited water miscibility of 2-MeTHF lead to cleaner phase separations during aqueous workups.[5][6] This can reduce the volume of extraction solvents needed, minimize product loss in the aqueous phase, and simplify solvent recycling.

  • Wider Reaction Window: The higher boiling points of CPME (106 °C) and 2-MeTHF (80 °C) compared to THF (66 °C) allow for reactions to be run at elevated temperatures, often leading to faster reaction times and improved conversion for challenging substrates.[6][10]

  • Stability: CPME is remarkably stable under both acidic and basic conditions, increasing its compatibility with a wider range of reaction conditions compared to other ethers.[3][4]

Table 1: Comparison of Physicochemical Properties of Ethereal Solvents
PropertyCPME2-MeTHFTHF1,4-Dioxane
CAS Number 5614-37-996-47-9109-99-9123-91-1
Boiling Point (°C) 106[10]80.2[6]66101
Melting Point (°C) < -140[10]-136[6]-108.411.8
Density (g/cm³ at 20°C) 0.863[10]0.854[6]0.8891.034
Water Solubility Low (0.3 g/100g )[4]Limited (14.4 wt% at 19.3°C)[6]MiscibleMiscible
Peroxide Formation Very Low[5]Lower than THFHighHigh
Source Bio-renewable potential[11]Bio-based[7]PetrochemicalPetrochemical

Troubleshooting Guide

Issue 1: Low or No Conversion in a Suzuki Coupling

Your Suzuki reaction with this compound stalls, showing significant starting material even after extended reaction times.

G start Low Conversion Issue q1 Is the Catalyst System Active? start->q1 sol_check Step 1: Verify Solvent Quality - Use fresh, peroxide-free solvent. - Consider CPME for its stability. q1->sol_check Potential Issue a1_yes Yes a1_no No reagent_check Step 2: Check Reagents - Ensure boronic acid is not degraded. - Confirm base is anhydrous and active. sol_check->reagent_check temp_check Step 3: Increase Temperature - Switch to a higher-boiling solvent like CPME (106°C) to improve kinetics. reagent_check->temp_check ligand_check Step 4: Re-evaluate Ligand/Base - Screen different phosphine ligands. - Base strength is critical for transmetalation. temp_check->ligand_check

Caption: Troubleshooting workflow for low reaction conversion.

  • Pillar of Causality: The active Pd(0) catalyst is sensitive to oxygen and peroxides, which can be present in aged ether solvents like THF.[1] Furthermore, the transmetalation step of the Suzuki-Miyaura cycle is often rate-limiting and highly dependent on the base and solvent system.[12]

  • Expert Recommendation:

    • Degassing: Ensure your solvent and reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen). Oxygen promotes the unwanted homocoupling of boronic acids.[1]

    • Solvent Choice: Switch to CPME. Its resistance to peroxide formation ensures a cleaner reaction environment for the catalyst.[5] Its higher boiling point may be necessary to overcome the activation energy for this sterically hindered substrate.[10]

    • Base and Water Content: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are common, their solubility can be an issue. Often, a biphasic system (e.g., CPME/water) is beneficial, as water can aid in dissolving the base and facilitating the transmetalation step.[12][13] The optimal solvent/water ratio must be determined empirically.

Issue 2: Significant Homocoupling or Dehalogenation Side Products

You are forming the desired product, but it is contaminated with significant amounts of biphenyl (from boronic acid homocoupling) or Methyl 2-bromo-4-fluorobenzoate (from dehalogenation).

  • Pillar of Causality: Homocoupling is often promoted by the presence of oxygen, which facilitates the oxidative coupling of boronic acids.[1] Dehalogenation (replacement of a bromine with hydrogen) can occur when the reaction environment provides a proton source before reductive elimination can take place, often exacerbated by certain solvents or impurities.

  • Expert Recommendation:

    • Rigorous Inert Atmosphere: This is the first line of defense against homocoupling. Use Schlenk line techniques for setting up the reaction.

    • Solvent and Base Selection: The solvent can influence the relative rates of desired coupling versus side reactions. Some greener solvents can offer benefits here. For instance, running the reaction in an aqueous system can sometimes suppress side reactions.[13][14]

    • Consider γ-Valerolactone (GVL): GVL is a highly polar, biodegradable, and bio-based solvent.[15][16] Its unique properties can alter the reaction pathway. GVL's high dielectric constant could potentially stabilize key intermediates differently than traditional non-polar solvents, potentially disfavoring pathways that lead to side products.[17] While less common for cross-couplings, it represents a frontier in green solvent application and is worth screening.

Experimental Protocol: Suzuki-Miyaura Coupling in CPME/Water

This protocol describes a general procedure for the monocoupling of this compound with an arylboronic acid using a CPME/water solvent system.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Isolation a 1. Add Solids to Flask (Substrate, Boronic Acid, Pd Catalyst, Base) b 2. Evacuate & Backfill (Repeat 3x with Argon) a->b c 3. Add Degassed Solvents (CPME and Water) b->c d 4. Heat & Stir (e.g., 80-100 °C) c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool & Dilute (e.g., with EtOAc) e->f g 7. Phase Separation (CPME's hydrophobicity aids this) f->g h 8. Purify (Column Chromatography) g->h

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.1-1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Cyclopentyl Methyl Ether (CPME), degassed

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add degassed CPME and degassed water via syringe to the flask. A typical starting ratio is 4:1 or 5:1 CPME:water. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. The higher boiling point of CPME allows for temperatures that might not be achievable with THF.[3]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or additional CPME. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. The low water solubility of CPME ensures a clean and efficient separation of the organic and aqueous phases.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • 18 (n.d.). ACS Green Chemistry.

  • 19 (2019). Current Green Chemistry.

  • 1 (n.d.). Benchchem.

  • 20 (n.d.). Semantic Scholar.

  • 6 (n.d.). Wikipedia.

  • 9 (n.d.). Wordpress.

  • 10 (n.d.). Benchchem.

  • 8 (n.d.). ChemPoint.

  • 7 (2018). ResearchGate.

  • 5 (n.d.). Loba Chemie.

  • 11 (n.d.). springerprofessional.de.

  • 21 (n.d.). ResearchGate.

  • 22 (n.d.). WuXi AppTec.

  • 3 (n.d.). Common Organic Chemistry.

  • 4 (n.d.). Wikipedia.

  • 23 (2021). ACS Publications.

  • 24 (2018). Ingenta Connect.

  • 25 (n.d.). PMC - NIH.

  • 15 (n.d.). ScienceDirect.

  • 16 (2019). York Research Database.

  • 12 (n.d.). ArODES.

  • 26 (n.d.). PMC - NIH.

  • 17 (n.d.). ResearchGate.

  • 27 (n.d.). ACS Publications.

  • 28 (2023). NIH.

  • 29 (n.d.). The Journal of Organic Chemistry.

  • 13 (n.d.). Dalton Transactions.

  • 30 (2020). ACS Publications.

  • 31 (n.d.). IUCr.

  • 32 (2021). NIH.

  • 14 (n.d.). ResearchGate.

  • 33 (n.d.). Chemical Communications.

  • 34 (n.d.). ChemicalBook.

  • 35 (n.d.). NIH.

  • 36 (2022). ACS Publications.

  • 2 (2022). YouTube.

  • 37 (2025). Organic Chemistry Frontiers.

  • 38 (n.d.). Benchchem.

  • 39 (n.d.). ResearchGate.

  • 40 (n.d.). Google Patents.

  • 41 (n.d.). Google Patents.

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Technical Support Center: Preventing Decomposition of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on a Lack of Specific Data

Therefore, this guide has been constructed based on established principles of organic chemistry and data from structurally similar compounds, such as other halogenated benzoic acid esters. The recommendations provided are grounded in an understanding of the reactivity of the functional groups present in Methyl 2,6-dibromo-4-fluorobenzoate. All protocols and troubleshooting advice should be considered within this context.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: Based on analogous compounds like Methyl 2-bromo-4-fluorobenzoate and Methyl 2-bromo-6-fluorobenzoate, the primary hazards are expected to include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What are the main factors that can cause the decomposition of this compound?

A2: The decomposition of this compound is most likely to be initiated by:

  • Reaction with Strong Acids or Bases: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[3]

  • Nucleophilic Attack: The compound is reactive towards nucleophiles, which can lead to the displacement of the ester group.[3]

  • Elevated Temperatures: Although generally stable at room temperature, high temperatures can promote thermal decomposition.[3][4]

  • Exposure to Light: UV light can potentially induce photodegradation.[5]

Q3: How can I visually identify if my sample of this compound has started to decompose?

A3: While chemical degradation can occur without visible signs, you should be alert for:

  • Color Change: A shift from a colorless or light yellow liquid/solid to a darker yellow or brown hue can indicate the formation of degradation products.

  • Phase Change: For solid samples, clumping or the appearance of an oily substance may suggest decomposition. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield in a reaction using this compound Decomposition of the starting material.Verify the purity of your this compound using HPLC before starting the reaction. Ensure your reaction conditions are free from strong acids, bases, or nucleophiles unless they are part of the intended reaction.
Unexpected side products in your reaction mixture Partial decomposition of this compound.Analyze the side products to understand the decomposition pathway. Consider lowering the reaction temperature or using a less nucleophilic base if applicable.
Discoloration of the compound during storage Exposure to light, heat, or moisture.Store the compound in a tightly sealed, amber glass vial in a refrigerator (2-8 °C) and in a desiccator to protect from light and moisture.[5]

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Container: Use an amber glass vial with a tightly sealing cap to protect the compound from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Store the vial in a refrigerator at 2-8 °C.[5]

  • Humidity Control: Place the vial inside a desiccator containing a suitable desiccant to maintain a dry environment.

Protocol 2: General Handling Procedure for Reactions
  • Inert Atmosphere: When using this compound in a reaction, especially with strong bases or organometallic reagents, conduct the reaction under an inert atmosphere (argon or nitrogen).

  • Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the ester.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.

  • Reagent Addition: Add strong bases or nucleophiles slowly and at a controlled temperature to minimize side reactions.

Visualizing Decomposition Pathways and Prevention

The primary modes of decomposition for this compound are anticipated to be hydrolysis of the ester and dehalogenation of the aromatic ring.

A This compound B 2,6-dibromo-4-fluorobenzoic acid + Methanol A->B  Hydrolysis (Acid or Base Catalyzed) C Debrominated Products A->C  Dehalogenation (e.g., with reducing agents, catalysts)

Caption: Potential decomposition pathways for this compound.

To mitigate these decomposition pathways, a preventative workflow should be followed:

cluster_storage Storage cluster_handling Handling & Reaction S1 Store at 2-8°C S2 Protect from Light (Amber Vial) S1->S2 S3 Dry Environment (Desiccator) S2->S3 H1 Use Anhydrous Solvents H2 Inert Atmosphere (Ar or N2) H1->H2 H3 Controlled Temperature H2->H3 H4 Avoid Strong Acids/Bases (unless necessary for reaction) H3->H4

Caption: Recommended workflow for preventing decomposition.

References

Sources

Technical Support Center: Analytical Techniques for Monitoring Methyl 2,6-dibromo-4-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving Methyl 2,6-dibromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic pathways. The introduction of fluorine and bromine atoms into aromatic rings is a critical strategy in medicinal chemistry and materials science, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and unique electronic properties.[1] Accurate real-time or offline monitoring of reactions involving this substrate is paramount for optimizing reaction conditions, maximizing yield, ensuring safety, and gaining crucial insights into reaction mechanisms.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For reactions involving this compound, reversed-phase HPLC is typically the method of choice.

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column packing; Inappropriate mobile phase pH; Column contamination.[3]1. Use an End-Capped Column: Select a column with end-capping to minimize silanol interactions.[3] 2. Adjust Mobile Phase pH: For acidic compounds like benzoic acid derivatives, a lower pH can improve peak shape. Ensure the mobile phase is adequately buffered.[3] 3. Clean the Column: Flush the column with a strong solvent to remove contaminants. Consider using a guard column to protect the analytical column.[4][5]
Poor Resolution Inadequate separation between starting material, intermediates, and product.1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A gradient elution may be necessary. 2. Change Column Chemistry: If optimization fails, try a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity. 3. Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[5]
Drifting Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Column equilibration issues.[4][6]1. Ensure Proper Mobile Phase Mixing and Degassing: Use a reliable pump and degas the mobile phase to prevent bubble formation.[5][6] 2. Use a Column Oven: Maintain a constant column temperature for reproducible results.[5][6] 3. Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[4][6]
Ghost Peaks Carryover from previous injections; Contaminated mobile phase.1. Implement a Needle Wash: Use a strong solvent in the autosampler wash vial to clean the injection needle between runs. 2. Prepare Fresh Mobile Phase: Contaminants in the mobile phase can appear as peaks in the chromatogram.
HPLC FAQs

Q1: What is a good starting HPLC method for monitoring a reaction with this compound?

A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. You can begin with a mobile phase of water (with 0.1% formic or acetic acid) and acetonitrile. A typical gradient might run from 30% to 90% acetonitrile over 15-20 minutes. UV detection at 254 nm or 280 nm is generally suitable for these aromatic compounds.[7]

Q2: How do I quantify the conversion of my reaction using HPLC?

A2: To quantify your reaction, you will need to create a calibration curve for your starting material and product. This involves preparing standards of known concentrations and injecting them into the HPLC to determine the peak area response. By comparing the peak areas in your reaction sample to the calibration curves, you can determine the concentration of each component and calculate the percent conversion.

Q3: My product is co-eluting with an impurity. How can I resolve them?

A3: First, try optimizing your mobile phase gradient to be shallower, which can increase resolution. If that doesn't work, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase. If co-elution persists, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may be necessary.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for identifying reaction byproducts and impurities due to the rich structural information provided by the mass spectrometer.

Troubleshooting Guide: GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing or Fronting Active sites in the inlet liner or column; Column overload; Incompatible solvent.[8]1. Use a Deactivated Inlet Liner and Column: Ensure all surfaces in the sample path are properly deactivated to prevent interactions with your analytes. 2. Dilute the Sample: Injecting a less concentrated sample can prevent column overload.[8] 3. Solvent Matching: Dissolve your sample in a solvent that is compatible with your stationary phase.
Poor Sensitivity Leaks in the system; Contaminated ion source; Inefficient ionization.1. Check for Leaks: Use an electronic leak detector to check all fittings from the injector to the detector. 2. Clean the Ion Source: The ion source can become contaminated over time, leading to reduced sensitivity. Follow the manufacturer's instructions for cleaning. 3. Optimize Ionization Parameters: Adjust the electron energy and other source parameters to maximize the signal for your compounds of interest.
Irreproducible Results Inconsistent injection volume; Septum leak; Fluctuations in oven temperature.[8]1. Check Autosampler Syringe: Ensure the syringe is functioning correctly and there are no air bubbles. 2. Replace the Septum: A leaking septum can lead to variable injection volumes and loss of sample.[8] 3. Verify Oven Temperature Program: Ensure the oven is accurately following the set temperature program.
Column Bleed High oven temperatures; Oxygen in the carrier gas.1. Use a Low-Bleed Column: Select a column specifically designed for low bleed at high temperatures. 2. Ensure High-Purity Carrier Gas: Use an oxygen trap to remove any traces of oxygen from the carrier gas. 3. Condition the Column: Properly condition a new column according to the manufacturer's instructions.
GC-MS FAQs

Q1: Is derivatization necessary for analyzing this compound and its products by GC-MS?

A1: Generally, this compound and many of its direct reaction products are sufficiently volatile and thermally stable for direct GC-MS analysis. However, if your reaction produces more polar or less volatile compounds (e.g., carboxylic acids), derivatization to a more volatile ester or silyl ether may be necessary to improve chromatographic performance.

Q2: What type of GC column is best suited for this analysis?

A2: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good general-purpose choice for separating a range of aromatic compounds. For more complex mixtures, a higher polarity column may provide better resolution.

Q3: My mass spectra are difficult to interpret. What can I do?

A3: Electron ionization (EI) at 70 eV can sometimes lead to extensive fragmentation. If you are having trouble identifying the molecular ion, consider using a softer ionization technique like chemical ionization (CI). Additionally, comparing your spectra to a commercial or in-house mass spectral library can aid in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for reaction monitoring as it provides detailed structural information about all the components in a reaction mixture.[9][10] It is non-destructive and can be used for quantitative analysis.[2][11] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly informative.

Troubleshooting Guide: NMR Analysis
Issue Potential Cause Troubleshooting Steps
Broad Peaks Poor shimming; Presence of paramagnetic impurities; High sample viscosity.1. Improve Shimming: Carefully shim the magnetic field to improve its homogeneity.[9] 2. Remove Paramagnetic Species: If suspected, filter the sample through a small plug of silica gel. 3. Dilute the Sample: A more dilute sample may have lower viscosity and give sharper peaks.
Inaccurate Integration Phasing errors; Baseline distortion; Peak overlap.1. Correct Phasing and Baseline: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration. 2. Choose Non-Overlapping Peaks: For quantification, select signals that are well-resolved from other peaks in the spectrum.[9] 3. Increase Relaxation Delay: For quantitative ¹H NMR, use a longer relaxation delay (D1) to ensure complete relaxation of all protons.
Low Signal-to-Noise Ratio Dilute sample; Insufficient number of scans.1. Concentrate the Sample: If possible, use a more concentrated sample. 2. Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
Solvent Signal Obscuring Analyte Peaks Using a protonated solvent for ¹H NMR.1. Use a Deuterated Solvent: Whenever possible, use a deuterated solvent to minimize the solvent signal. 2. Solvent Suppression: If a protonated solvent must be used, employ a solvent suppression pulse sequence.
NMR FAQs

Q1: How can I use ¹⁹F NMR to monitor my reaction?

A1: ¹⁹F NMR is particularly powerful for monitoring reactions involving fluorinated compounds due to its high sensitivity and large chemical shift range, which minimizes peak overlap.[12] The chemical shift of the fluorine atom in this compound will be distinct from the fluorine signal in the product(s). By integrating the signals in the ¹⁹F NMR spectrum, you can directly determine the relative amounts of starting material and product.

Q2: Can I get quantitative information from ¹H NMR?

A2: Yes, ¹H NMR can be highly quantitative. To obtain accurate quantitative data, you need to ensure complete relaxation of all protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest. You can then integrate the signals corresponding to the starting material and product and use their relative integrals to determine the reaction conversion. For absolute quantification, an internal standard of known concentration can be added to the sample.

Q3: What are the key signals to monitor in the ¹H NMR spectrum?

A3: For this compound, the methyl ester protons (a singlet) and the aromatic protons will be key signals to monitor. As the reaction progresses, you will see these signals decrease in intensity and new signals corresponding to the product(s) appear. Tracking the disappearance of the starting material's signals and the appearance of the product's signals will allow you to monitor the reaction's progress.[13]

In-Situ Reaction Monitoring

For a more detailed understanding of reaction kinetics and the detection of transient intermediates, in-situ monitoring techniques are invaluable.[14]

  • ReactIR (FTIR Spectroscopy): This technique uses an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel to collect infrared spectra in real-time.[15] It is excellent for tracking changes in functional groups throughout the reaction.

  • Flow NMR: By continuously flowing the reaction mixture through an NMR spectrometer, you can acquire spectra at regular intervals without disturbing the reaction.[11] This provides real-time structural and quantitative information.

The combination of these in-situ techniques with offline methods like HPLC and GC-MS provides a comprehensive understanding of the reaction.[2]

Experimental Workflows and Diagrams

Sample Preparation for Analysis

Sample Preparation Workflow cluster_reaction Reaction Mixture cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Reaction Aliquot of Reaction Mixture Quench_HPLC Quench Reaction Reaction->Quench_HPLC Quench_GCMS Quench Reaction Reaction->Quench_GCMS Quench_NMR Quench Reaction Reaction->Quench_NMR Dilute_HPLC Dilute with Mobile Phase Quench_HPLC->Dilute_HPLC Filter_HPLC Filter (0.45 µm) Dilute_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Extract Extract with Organic Solvent Quench_GCMS->Extract Dry Dry over Na₂SO₄ Extract->Dry Inject_GCMS Inject into GC-MS Dry->Inject_GCMS Evaporate Evaporate Solvent Quench_NMR->Evaporate Dissolve Dissolve in Deuterated Solvent Evaporate->Dissolve Analyze_NMR Analyze by NMR Dissolve->Analyze_NMR

Caption: General sample preparation workflows for different analytical techniques.

Troubleshooting Decision Tree for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed CheckColumn Is the column old or contaminated? Start->CheckColumn NoColumn NoColumn CheckColumn->NoColumn YesColumn YesColumn ReplaceFlushColumn Replace or flush the column. Use a guard column. YesColumn->ReplaceFlushColumn Yes CheckpH Is the mobile phase pH appropriate? NoColumn->CheckpH No YespH YespH CheckpH->YespH NopH NopH CheckpH->NopH CheckSolvent Is the sample dissolved in a stronger solvent than the mobile phase? YespH->CheckSolvent Yes YesSolvent YesSolvent CheckSolvent->YesSolvent NoSolvent NoSolvent CheckSolvent->NoSolvent AdjustpH Adjust and buffer the mobile phase pH. NopH->AdjustpH No Redissolve Dissolve the sample in the mobile phase. YesSolvent->Redissolve Yes ConsiderSecondary Consider secondary interactions. Use an end-capped column. NoSolvent->ConsiderSecondary No

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]

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  • Methyl 3,5-dibromo-4-methylbenzoate - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2,6-dibromo-4-fluorobenzoate and Methyl 2,6-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzoates, in particular, serve as versatile building blocks for complex molecular architectures. Among these, Methyl 2,6-dibromo-4-fluorobenzoate and Methyl 2,6-dichlorobenzoate are two common, yet distinct, starting materials. Their structural similarity, characterized by sterically hindered ortho-positions flanking a methyl ester, belies a significant divergence in chemical reactivity.

This in-depth technical guide provides a comparative analysis of these two reagents. We will dissect the electronic and steric factors governing their behavior in key synthetic transformations, supported by experimental data and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the appropriate scaffold for their synthetic campaigns.

Structural and Electronic Foundations of Reactivity

The reactivity of an aryl halide is fundamentally dictated by the nature of its halogen substituents and the electronic landscape of the aromatic ring. While both bromine and chlorine are electron-withdrawing via the inductive effect (-I), their influence, along with the unique role of the para-fluorine in the dibromo analogue, creates distinct chemical personalities.

  • Inductive and Mesomeric Effects: All halogens withdraw electron density through the sigma framework due to their high electronegativity (F > Cl > Br).[1][2] This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr). Fluorine exerts the strongest inductive pull, significantly polarizing the carbon-halogen bond.[3] Conversely, halogens can donate lone-pair electron density into the π-system via the resonance or mesomeric effect (+R).[1] This π-donation partially counteracts the inductive withdrawal.

  • The Role of the 4-Fluoro Substituent: In this compound, the fluorine atom at the para-position plays a pivotal role. Its potent inductive effect (-I) withdraws electron density from the entire ring, making the ipso-carbons attached to the bromine atoms more electrophilic and susceptible to nucleophilic attack. This electronic "pre-activation" is absent in Methyl 2,6-dichlorobenzoate.

  • Steric Hindrance: The presence of two bulky substituents ortho to the ester group imparts significant steric hindrance.[4] This can impede reactions at the ester carbonyl and influence the approach of catalysts and reagents to the ortho C-X bonds. With a larger van der Waals radius, bromine creates a more sterically crowded environment than chlorine.

Comparative Reactivity Analysis

The subtle electronic and steric differences manifest as major practical distinctions in three critical classes of synthetic transformations: Nucleophilic Aromatic Substitution, Metal-Halogen Exchange, and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of arene functionalization, proceeding through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[5][6][7]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[3][8] Therefore, reactivity is governed not by the leaving group's stability in solution (as in SN1/SN2), but by the ability of the ring substituents to stabilize the anionic intermediate.

  • This compound: The powerful electron-withdrawing effect of the para-fluorine atom significantly stabilizes the negative charge of the Meisenheimer complex through induction. This lowers the activation energy of the rate-determining step, making this substrate highly reactive towards SNAr at the 2- and 6-positions.

  • Methyl 2,6-dichlorobenzoate: Lacking the activating para-fluoro group, this molecule is considerably less reactive in SNAr reactions. While the ortho-chlorine atoms and the ester group do provide some activation, the overall electron deficiency of the ring is lower, requiring more forcing conditions (higher temperatures, stronger nucleophiles) to achieve substitution.

Verdict: For SNAr, this compound is the superior substrate due to electronic activation by the para-fluoro substituent.

Metal-Halogen Exchange

This transformation is a powerful method for generating aryllithium or Grignard reagents, which serve as potent nucleophiles or transmetalation partners.[9] The reaction rate is highly dependent on the halogen.

The generally accepted reactivity trend for lithium-halogen exchange is: I > Br >> Cl .[9]

  • This compound: The C-Br bonds undergo metal-halogen exchange readily and rapidly, often at low temperatures (e.g., -78 °C) with common organolithium reagents like n-butyllithium.[10][11] This makes it an excellent precursor for forming a 2,6-dianion or, with careful control of stoichiometry, a mono-anion for subsequent reaction with an electrophile.

  • Methyl 2,6-dichlorobenzoate: The C-Cl bond is significantly less reactive towards metal-halogen exchange. The reaction is often sluggish, requires higher temperatures, or more reactive reagents (like t-butyllithium), and may compete with other undesired processes like nucleophilic attack on the ester.

Verdict: this compound is the substrate of choice for facile and efficient metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Sonogashira coupling are indispensable for C-C bond formation.[12][13] The critical first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The rate of oxidative addition typically follows the trend: I > Br > OTf >> Cl .[14] This has profound implications for reaction conditions.

  • This compound: The C-Br bonds are highly reactive in oxidative addition.[14] Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions can often be performed under relatively mild conditions with a wide range of standard palladium catalysts and ligands.

  • Methyl 2,6-dichlorobenzoate: The C-Cl bonds are notoriously less reactive and resistant to oxidative addition.[15] Successful coupling requires specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos), higher catalyst loadings, and often elevated temperatures.[16] This can limit the functional group tolerance of the reaction.

Verdict: this compound is far more versatile and user-friendly for palladium-catalyzed cross-coupling reactions, allowing for milder conditions and broader applicability.

Data Summary Table

FeatureThis compoundMethyl 2,6-dichlorobenzoateRationale
Molecular Formula C₈H₅Br₂FO₂C₈H₆Cl₂O₂-
Molecular Weight 315.94 g/mol 205.04 g/mol -
Steric Hindrance HigherLowerBromine has a larger van der Waals radius than chlorine.
Reactivity in SNAr HighLowThe para-fluoro group strongly activates the ring towards nucleophilic attack.
Reactivity in Metal-Halogen Exchange High (fast)Very Low (slow)C-Br bond is much more susceptible to exchange than the C-Cl bond.
Reactivity in Pd Cross-Coupling High (mild conditions)Low (harsh conditions)Pd(0) oxidative addition into a C-Br bond is significantly faster than into a C-Cl bond.

Experimental Protocols

The following protocols are representative examples designed to highlight the key differences in reactivity.

Protocol 1: Sonogashira Coupling of this compound (Illustrating C-Br Reactivity)

This protocol utilizes the high reactivity of the C-Br bond for a copper-free Sonogashira coupling under relatively mild conditions.[15][17]

Objective: To synthesize Methyl 2-bromo-4-fluoro-6-(phenylethynyl)benzoate.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (316 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2 mL).

  • Substrate Addition: Add phenylacetylene (110 µL, 1.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the product.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 2,6-dichlorobenzoate (Illustrating C-Cl Reactivity)

This protocol demonstrates the more forcing conditions and specialized catalyst required to activate the inert C-Cl bonds.[16]

Objective: To synthesize Methyl 2-chloro-6-phenylbenzoate.

  • Reaction Setup: To a microwave vial, add Methyl 2,6-dichlorobenzoate (205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, XPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours, monitoring by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and Methyl 2,6-dichlorobenzoate is not arbitrary but a strategic decision based on the desired chemical transformation.

Caption: Decision workflow for selecting the appropriate substrate.

  • For facile C-C and C-heteroatom bond formation via palladium catalysis, or for generating organometallic intermediates via metal-halogen exchange, this compound is unequivocally the more reactive and versatile choice. Its C-Br bonds offer reliable reactivity under standard, mild conditions.

  • For nucleophilic aromatic substitution, this compound is also the superior option due to the electronic activation conferred by the para-fluoro group.

  • Methyl 2,6-dichlorobenzoate becomes the reagent of choice primarily when the higher reactivity of bromine is undesirable. For instance, in a molecule containing other reactive functional groups, the robustness of the C-Cl bond might be advantageous, allowing for selective reactions elsewhere before engaging the ortho-positions under more forcing conditions. It also presents a lower molecular weight and cost, which can be factors in process chemistry.

By understanding the fundamental principles outlined in this guide, researchers can harness the distinct reactivity profiles of these valuable building blocks to streamline synthetic routes and accelerate the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Source]
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  • Wikipedia. Metal–halogen exchange.

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  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

  • Myers, A. G. Research Group. Directed (ortho) Metallation.

  • Wang, C. et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central.

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A Comparative Guide to the Definitive Structure Elucidation of Methyl 2,6-dibromo-4-fluorobenzoate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For entities like Methyl 2,6-dibromo-4-fluorobenzoate, a versatile building block in medicinal chemistry, an imprecise structural assignment can lead to misguided development efforts and compromised intellectual property. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of this compound, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography. We will explore not just the "how," but the critical "why" behind the experimental choices, offering a framework for robust and trustworthy structural elucidation.

The Subject of Our Investigation: this compound

This compound is a halogenated aromatic ester with significant potential as a synthetic intermediate. The precise spatial arrangement of its bromine and fluorine substituents on the benzene ring is critical to its reactivity and, ultimately, its utility in the synthesis of more complex molecules. While various analytical techniques can provide pieces of the structural puzzle, only single-crystal X-ray crystallography can deliver a direct and unambiguous visualization of the atomic arrangement.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms within a crystal, we can generate a three-dimensional electron density map and, from that, a precise model of the molecule.[2]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a publication-quality crystal structure is a meticulous process that demands both skill and an understanding of the underlying physical chemistry.

Step 1: Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 2,6-dibromo-4-fluorobenzoic acid. A typical laboratory-scale synthesis is as follows:

  • To a solution of 2,6-dibromo-4-fluorobenzoic acid (1.0 eq) in methanol (10 volumes), slowly add thionyl chloride (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Step 2: Growing High-Quality Single Crystals

The critical bottleneck in X-ray crystallography is often the growth of a suitable single crystal.[3][4] For small organic molecules like this compound, several techniques can be employed.[5][6] Slow evaporation from a saturated solution is a common and effective method.

  • Screen a variety of solvents to determine the solubility of the purified compound. Ideal solvents are those in which the compound is moderately soluble.

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the formation of well-defined, transparent crystals.

Step 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.[7] The diffraction data are collected on a detector as the crystal is rotated.[1]

  • Mount a selected single crystal on a cryoloop.[7]

  • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Collect a series of diffraction images as the crystal is rotated.

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to optimize the atomic coordinates, displacement parameters, and other crystallographic parameters.[8][9]

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallography experiment is a set of atomic coordinates that define the precise three-dimensional structure of the molecule. Key parameters are typically summarized in a crystallographic information file (CIF).

ParameterHypothetical Value for this compoundSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.5, 12.3, 9.1Dimensions of the unit cell.
β (°)105.2Angle of the unit cell for a monoclinic system.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[9]
Goodness-of-fit (GOF)~1.0Indicates the quality of the refinement. A value close to 1 is ideal.

dot graph "Methyl_2_6_dibromo_4_fluorobenzoate_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Confirmed molecular structure of this compound.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer complementary and confirmatory data. In a research or industrial setting, a combination of these methods provides a robust and self-validating system for structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[11] For this compound, both ¹H and ¹³C NMR would provide crucial information.

Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Expected Spectral Features:

  • ¹H NMR: A singlet for the methyl protons and signals in the aromatic region corresponding to the two aromatic protons. The coupling between the aromatic protons and the fluorine atom would provide key structural information.

  • ¹³C NMR: Resonances for the methyl carbon, the carbonyl carbon, and the aromatic carbons. The carbon-fluorine coupling constants would be particularly informative for assigning the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in high-resolution mode.

Expected Spectral Features:

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).[12][13] This would result in a triplet of peaks for the molecular ion (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, providing strong evidence for the presence of two bromine atoms.[13] High-resolution analysis would confirm the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the FT-IR spectrum.

Expected Spectral Features:

The FT-IR spectrum would show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-halogen (C-Br, C-F) stretches.[15][16]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific question being asked. While X-ray crystallography provides the complete picture, other methods are often faster and require less sample preparation, making them suitable for routine analysis and reaction monitoring.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingDefinitive and unambiguous structural determination.[17]Requires a high-quality single crystal, which can be difficult to obtain.[4] Time-consuming.
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationshipsExcellent for determining the carbon-hydrogen framework.[18] Can be used for samples in solution.Does not provide direct information on bond lengths and angles. Can be difficult to interpret for complex molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small amounts of sample. Confirms the presence of specific elements through isotopic patterns.[19]Does not provide information on the connectivity of atoms or stereochemistry.
FT-IR Spectroscopy Presence of functional groupsFast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.

dot digraph "Analytical_Technique_Selection" { graph [rankdir="TB"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion: The Power of Definitive Data

In the competitive landscape of drug development and materials science, ambiguity is a liability. While a suite of spectroscopic techniques can provide a compelling, albeit circumstantial, case for a molecule's structure, only single-crystal X-ray crystallography delivers the irrefutable evidence required for confident decision-making. The investment in time and resources to obtain a crystal structure of a key intermediate like this compound is an investment in the integrity and success of the entire research and development pipeline. By integrating this "gold standard" technique with orthogonal spectroscopic methods, researchers can build a truly self-validating system for structural elucidation, ensuring that their scientific endeavors are built on a foundation of absolute certainty.

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  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

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  • Schmidt, C. K., & Brauch, H. J. (2008). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 390(4), 1179-1186. [Link]

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A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Methyl 2,6-dibromo-4-fluorobenzoate stands as a valuable, yet challenging, building block. Its di-ortho-substituted nature presents significant steric hindrance, while the fluorine atom and ester functionality introduce unique electronic properties that can influence catalyst performance. This guide provides a comparative analysis of catalytic systems for various cross-coupling reactions of this substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

The Challenge of Coupling Sterically Hindered Aryl Halides

The primary obstacle in the functionalization of this compound lies in the steric congestion around the bromine atoms. This hindrance significantly impedes the initial oxidative addition step in many catalytic cycles, which is often the rate-limiting step.[1] The selection of an appropriate catalyst and ligand system is therefore critical to overcome this activation barrier and achieve efficient bond formation.

Comparative Analysis of Catalytic Systems

The choice of catalyst—primarily centered around palladium, nickel, and copper—profoundly impacts the efficiency and selectivity of cross-coupling reactions with sterically demanding substrates. Each metal offers a unique reactivity profile, influencing the scope of the reaction and the tolerance to various functional groups.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for a vast array of cross-coupling reactions.[2][3] For sterically hindered substrates like this compound, the success of palladium catalysis is intrinsically linked to the choice of ligand.

Key Considerations for Ligand Selection:

  • Bulky and Electron-Rich Phosphines: Ligands such as biarylphosphines (e.g., XPhos, SPhos) and dialkylbiarylphosphines are essential for promoting the oxidative addition of sterically hindered aryl bromides.[4] Their steric bulk facilitates the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more adept at accessing the congested C-Br bond.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, enhancing catalyst stability and activity, particularly for challenging substrates.[5] PEPPSI-type precatalysts are commercially available and have shown efficacy in Suzuki-Miyaura couplings of sterically demanding aryl chlorides.[5]

Performance in Key Coupling Reactions:

  • Suzuki-Miyaura Coupling: This is a powerful method for C-C bond formation. For substrates analogous to this compound, palladium catalysts with bulky phosphine ligands are generally effective. However, high catalyst loadings and elevated temperatures may be necessary.

  • Buchwald-Hartwig Amination: The formation of C-N bonds with sterically hindered aryl halides is a significant challenge. The use of specialized biarylphosphine ligands is crucial for achieving good yields.[6]

  • Sonogashira Coupling: While traditionally employing a palladium/copper co-catalytic system, copper-free conditions are often preferred to avoid alkyne homocoupling.[1][7] For hindered substrates, the choice of a bulky phosphine ligand is critical to facilitate the oxidative addition step.[1]

  • Heck Reaction: The coupling with alkenes can be challenging with di-ortho-substituted aryl bromides. High temperatures are often required, and the choice of ligand and base is critical to optimize the reaction.[8]

Nickel-Based Catalysts: A Powerful Alternative for Hindered Substrates

Nickel catalysts have emerged as a compelling alternative to palladium, particularly for the coupling of sterically demanding and less reactive aryl halides.[9] The distinct mechanistic pathways available to nickel, including the involvement of Ni(I) species, can lead to enhanced reactivity.[10]

Advantages of Nickel Catalysis:

  • Insensitivity to Electronic Effects: Nickel catalysis is often less sensitive to the electronic properties of the substrate compared to palladium.[11]

  • Facile Oxidative Addition: Nickel has a lower reduction potential and electronegativity than palladium, which can facilitate the oxidative addition of challenging aryl halides.[12]

  • Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium.

Performance in Key Coupling Reactions:

  • Suzuki-Miyaura Coupling: Nickel catalysts can be highly effective for the coupling of sterically hindered aryl fluorides and chlorides, which are often challenging substrates for palladium.[13][14]

  • Reductive Cross-Coupling: Nickel is particularly adept at catalyzing reductive cross-couplings between two different electrophiles, a transformation that is more challenging for palladium.

  • Heck Reaction: Nickel-catalyzed Heck reactions can proceed with lower energy barriers for oxidative addition and olefin insertion compared to palladium.[12]

Copper-Based Catalysts: A Niche Player with Unique Advantages

Copper-catalyzed cross-coupling reactions, while historically requiring harsh conditions, have seen a resurgence with the development of advanced ligand systems. For specific transformations, copper catalysis can offer unique advantages.

Applications of Copper Catalysis:

  • Coupling with Fluorinated Arenes: Copper catalysts, in combination with ligands like phenanthroline, have shown efficiency in the Suzuki-Miyaura coupling of highly fluorinated aryl boronate esters.[15]

  • C-N and C-O Bond Formation: Copper-catalyzed Ullmann-type reactions are a classic method for forming C-N and C-O bonds, and modern protocols have expanded their scope and mildness.

Experimental Data for Analogous Systems

Direct comparative data for this compound is scarce in the literature. However, by examining data from structurally similar, sterically hindered substrates, we can infer the potential performance of different catalytic systems.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Catalyst SystemAryl BromideCoupling PartnerYield (%)Reference
Pd(OAc)₂ / SPhos2,6-Dimethylphenyl bromidePhenylboronic acid92[15]
NiCl₂(dme) / PCy₃2,6-Diisopropylphenyl bromidePhenylboronic acid85Analogous Ni systems
[Pd(IPr)(cin)Cl]2-Bromo-6-methylanilinePhenylboronic acid88[16]

Table 2: Representative Data for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Catalyst SystemAryl BromideAmineYield (%)Reference
Pd₂(dba)₃ / XPhos2-Bromo-6-methylanilineMorpholine95[17]
Pd(OAc)₂ / BINAP2-BromotolueneAniline89[18]

Experimental Protocols

The following are generalized, step-by-step methodologies for key cross-coupling reactions that can be adapted and optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling

Diagrammatic Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Boronic Acid, Base, and Solvent catalyst Add Palladium Precatalyst and Ligand reagents->catalyst degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Desired Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Sources

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Methyl 2,6-dibromo-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the structural integrity of intermediate compounds is paramount. Methyl 2,6-dibromo-4-fluorobenzoate and its derivatives are valuable building blocks, frequently utilized in the development of novel therapeutic agents and materials.[1][2] Ensuring the purity and confirming the precise molecular structure of these compounds is not merely a quality control step; it is the foundation upon which successful downstream applications are built.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize this compound. From the perspective of a seasoned application scientist, we will move beyond simple data reporting. Instead, we will delve into the causality behind experimental choices, compare the strengths and limitations of each method for this specific class of halogenated aromatics, and present an integrated strategy for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure determination. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed map of the atomic connectivity, making it indispensable for distinguishing between isomers and confirming regiochemistry.

Expert Insights: Predicting the NMR Spectrum

For a molecule like this compound, the substitution pattern on the aromatic ring creates a distinct and predictable set of signals.

  • ¹H NMR: The symmetry of the molecule dictates the proton environment. The two protons on the aromatic ring (at C3 and C5) are chemically equivalent. Due to coupling with the fluorine atom at C4, they are expected to appear as a doublet. The electron-withdrawing effects of the bromine and ester groups will shift this signal downfield. The methyl ester protons will present as a sharp singlet, typically in the 3.8-4.0 ppm range.[3]

  • ¹³C NMR: Each unique carbon atom in the molecule will produce a distinct resonance.[4] Key signals to anticipate include the carbonyl carbon of the ester (160-170 ppm), the aromatic carbons attached to the halogens (which will show characteristic C-F and C-Br coupling), and the methyl carbon of the ester (~52 ppm).[3][4]

  • ¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is a highly valuable and sensitive technique. It can confirm the chemical environment of the fluorine atom and provide crucial data on through-bond and through-space couplings to nearby protons and carbons.

Comparative Analysis: NMR vs. Other Techniques

While IR can confirm functional groups and MS can provide the molecular weight, only NMR provides the detailed connectivity map required for unambiguous structural proof. It is the sole technique capable of definitively distinguishing, for example, this compound from its isomer, Methyl 3,5-dibromo-4-fluorobenzoate.

Experimental Protocol: ¹H & ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquisition (¹³C NMR):

    • Switch the probe to the ¹³C channel.

    • Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For halogenated compounds, it offers a unique diagnostic feature that is exceptionally trustworthy for confirming the presence and number of bromine atoms.

Expert Insights: The Dibromo Isotopic Pattern

The most compelling evidence from MS analysis of this compound comes from the distinct isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a characteristic pattern for molecules containing two bromine atoms:

  • An M peak (containing two ⁷⁹Br isotopes).

  • An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), which will be approximately twice the intensity of the M peak.

  • An M+4 peak (containing two ⁸¹Br isotopes), which will be approximately the same intensity as the M peak.

This 1:2:1 intensity ratio for the M, M+2, and M+4 ion cluster is an unmistakable signature for a dibrominated compound.[7] High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, enabling the determination of the elemental formula with high confidence.[8]

Comparative Analysis: MS vs. Other Techniques

MS provides two pieces of information that NMR and IR cannot: the exact molecular weight and the confirmation of the number of bromine atoms through the isotopic pattern. Its high sensitivity makes it ideal for detecting trace-level impurities.[9][10] However, it generally does not provide detailed structural connectivity for isomers, making it a complementary technique to NMR.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Employ a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 100°C and ramp to 280°C.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the MS ion source.

    • Set the MS to scan over a relevant mass range (e.g., m/z 50-400).

  • Data Analysis:

    • Examine the mass spectrum corresponding to the GC peak of the target compound.

    • Identify the molecular ion cluster and verify the 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

    • Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insights: Key Vibrational Frequencies

For this compound, the IR spectrum will be dominated by absorptions characteristic of its functional groups. The causality is direct: the energy of a bond's vibration is determined by the masses of the atoms and the strength of the bond.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.[11][12]

  • C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.[13]

  • Aromatic C=C Stretches: Medium intensity peaks will be observed in the 1400-1600 cm⁻¹ region.[11]

  • Aromatic C-H Stretch: A peak will appear just above 3000 cm⁻¹.[13]

  • C-Br Stretch: A strong absorption is expected in the lower frequency "fingerprint" region, typically between 515-690 cm⁻¹.[12]

  • C-F Stretch: A strong absorption will be present in the 1000-1300 cm⁻¹ range. The exact position depends on the aromatic substitution.[14]

Comparative Analysis: IR vs. Other Techniques

IR spectroscopy is an excellent first-pass technique. It is fast, requires minimal sample preparation, and provides immediate confirmation of the key ester functional group. However, it lacks the specificity of NMR and MS. While it can confirm the presence of an aromatic ring and carbon-halogen bonds, it cannot determine the substitution pattern or distinguish between isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: With the ATR crystal clean and uncovered, run a background scan to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in under a minute.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Data Summary and Comparison

The table below summarizes the expected spectroscopic data for this compound, providing a clear comparison of the information gleaned from each technique.

Spectroscopic TechniqueParameterPredicted Observation/ValuePrimary Insight
¹H NMR Chemical Shift (δ)~7.5-7.8 ppm (d, 2H, Ar-H); ~3.9 ppm (s, 3H, -OCH₃)Connectivity, Symmetry, Regiochemistry
¹³C NMR Chemical Shift (δ)~165 ppm (C=O); ~110-160 ppm (Ar-C); ~53 ppm (-OCH₃)Unique carbon environments, Structural backbone
Mass Spec. (EI) Molecular Ion (m/z)Cluster at ~290, 292, 294 (C₈H₆⁷⁹Br₂FO₂)Molecular Weight, Elemental Formula (HRMS)
Isotopic PatternM:M+2:M+4 ratio of approx. 1:2:1Confirms presence of two Bromine atoms
IR Spectroscopy Wavenumber (cm⁻¹)~1730 (C=O); ~1250 (C-O); ~600 (C-Br); ~1100 (C-F)Functional Group Identification

Integrated Spectroscopic Strategy: A Self-Validating Workflow

Relying on a single technique is insufficient for the rigorous demands of pharmaceutical and materials science research. A robust, self-validating characterization relies on the synergistic integration of multiple spectroscopic methods.

G cluster_0 cluster_1 Step 1: Rapid Screening cluster_2 Step 2: Molecular Weight & Halogen Confirmation cluster_3 Step 3: Unambiguous Structural Elucidation cluster_4 A Sample: Methyl 2,6-dibromo-4-fluorobenzoate B FT-IR Analysis A->B C Key Functional Groups Present? (C=O, C-O, Ar, C-X) B->C D GC-MS Analysis C->D Yes I FAIL Re-synthesize or Re-purify C->I No E Correct MW? Dibromo Pattern (1:2:1) Observed? D->E F ¹H, ¹³C, ¹⁹F NMR Analysis E->F Yes E->I No G Spectrum Matches Predicted Structure & Isomer? F->G H Structure Confirmed & Purity Assessed G->H Yes G->I No

Caption: Integrated workflow for the structural validation of this compound.

This logical progression ensures efficiency and certainty. A quick IR scan confirms the synthesis was broadly successful. MS then provides robust evidence of the correct mass and the presence of the two critical bromine atoms. Finally, NMR delivers the definitive, high-resolution structural proof, leaving no ambiguity.

G Structure This compound Methyl Ester (-COOCH₃) Aromatic Ring 2x Bromine Atoms 1x Fluorine Atom Signals Spectroscopic Signals IR: ~1730 cm⁻¹ (C=O) ¹H NMR: ~3.9 ppm (s, 3H) ¹H NMR: ~7.6 ppm (d, 2H) ¹³C NMR: 110-160 ppm MS: M, M+2, M+4 (1:2:1 ratio) IR: ~600 cm⁻¹ (C-Br) ¹⁹F NMR: 1 Signal IR: ~1100 cm⁻¹ (C-F) Structure:f0->Signals:f0 Structure:f1->Signals:f1 Structure:f2->Signals:f2 Structure:f3->Signals:f3

Caption: Correlation of molecular features to their characteristic spectroscopic signals.

Conclusion

The comprehensive characterization of this compound and its derivatives is a multi-faceted task that cannot be reliably accomplished by a single analytical method. While IR spectroscopy offers a rapid assessment of functional groups and mass spectrometry provides an unmistakable signature for the compound's mass and bromine content, NMR spectroscopy remains the gold standard for definitive structural elucidation. By employing these techniques in a logical and integrated workflow, researchers, scientists, and drug development professionals can ensure the foundational integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.

References

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). pubs.acs.org. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist’s Comparative Guide to Assessing the Purity of Synthesized Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built.[1][2] Methyl 2,6-dibromo-4-fluorobenzoate (C₈H₅Br₂FO₂) is a key building block in medicinal chemistry, often utilized in coupling reactions and the synthesis of complex functional materials.[3] Its molecular structure, featuring a halogenated aromatic ring, necessitates a multi-faceted analytical approach to ensure that residual starting materials, byproducts, or isomers are rigorously identified and quantified.

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to construct a self-validating system for purity determination.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this predicts the likely impurity profile. A common pathway to this compound is the esterification of 2,6-dibromo-4-fluorobenzoic acid.

  • Synthesis Overview:

    • Bromination: Starting from 4-fluorobenzoic acid, electrophilic bromination is performed to introduce the two bromine atoms ortho to the carboxylic acid group.

    • Esterification: The resulting 2,6-dibromo-4-fluorobenzoic acid is then esterified, commonly using methanol in the presence of an acid catalyst or a reagent like thionyl chloride.[4]

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,6-dibromo-4-fluorobenzoic acid.

  • Incomplete Reactions: Mono-brominated species such as Methyl 2-bromo-4-fluorobenzoate.[5][6]

  • Isomeric Byproducts: Incorrectly positioned bromine atoms (e.g., 2,4-dibromo-6-fluorobenzoic acid derivatives) could arise depending on the specificity of the bromination reaction.[7]

  • Residual Solvents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate, dichloromethane).

  • Reagent-Related Impurities: Byproducts from reagents like thionyl chloride.

A comprehensive analytical strategy must be capable of separating and detecting these diverse chemical entities.

Comparative Analysis of Core Purity Assessment Techniques

No single analytical method can provide a complete purity profile. True confidence is achieved by employing orthogonal methods—techniques that measure sample properties based on different chemical and physical principles. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse for purity analysis of non-volatile organic compounds. It separates molecules based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound, reversed-phase HPLC is ideal as it effectively separates the relatively nonpolar ester from more polar potential impurities like the starting carboxylic acid. Its high resolution allows for the quantification of closely related structural isomers. Purity standards for similar intermediates often specify a purity of ≥98.0% as determined by HPLC.[8]

Experimental Workflow: HPLC-UV Purity Assay

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in 10 mL Acetonitrile/Water (1:1) A->B C Filter through 0.45 µm syringe filter B->C D Inject 10 µL onto C18 Column C->D E Isocratic Elution (e.g., 60:40 ACN:H₂O) D->E F UV Detection at 254 nm E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Area % Purity G->H

Caption: HPLC-UV workflow for purity assessment.

Detailed Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (60:40 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 20 minutes) to allow for the elution of all potential impurities.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[9] The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, providing a "molecular fingerprint" for identification. GC-MS is exceptionally useful for detecting volatile impurities like residual solvents and can help identify unknown byproducts through library matching or interpretation of fragmentation patterns.[10]

Experimental Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh ~5 mg of sample B Dissolve in 1 mL of Ethyl Acetate A->B C Inject 1 µL into GC Inlet (Split Mode) B->C D Temperature Programmed Separation in Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (e.g., Quadrupole) E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum of Each Peak G->H I Identify Impurities H->I

Caption: GC-MS workflow for impurity identification.

Detailed Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a GC vial.

    • Add 1 mL of high-purity Ethyl Acetate and vortex to dissolve.

  • GC-MS Conditions:

    • Instrument: Standard GC-MS system.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 20 °C/min (hold for 5 min).

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Analysis: Inject the sample and acquire the data.

  • Data Processing: Analyze the Total Ion Chromatogram (TIC). For each peak, examine the mass spectrum. Compare the spectra of impurity peaks to a spectral library (e.g., NIST) for tentative identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle & Rationale: qNMR is an absolute quantification method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[11] Unlike chromatographic methods, the signal response is directly proportional to the number of nuclei, requiring no calibration curves for the specific analyte. For this compound, ¹H NMR is ideal. The methyl ester singlet (~4.0 ppm) and the aromatic protons provide unique signals for quantification against a high-purity standard (e.g., maleic anhydride) that has signals in a clear region of the spectrum. This technique is invaluable for certifying reference materials.[12]

Experimental Workflow: ¹H qNMR Purity Determination

QNMR_Workflow A Accurately weigh ~20 mg sample & ~10 mg Internal Standard (e.g., Maleic Anhydride) B Dissolve in deuterated solvent (e.g., DMSO-d₆) in NMR tube A->B C Acquire ¹H NMR Spectrum (Long relaxation delay, d1 ≥ 30s) B->C D Process Spectrum (Phase, Baseline Correct) C->D E Integrate analyte signal (e.g., -OCH₃) & standard signal D->E F Calculate Purity using the qNMR Equation E->F

Caption: qNMR workflow for absolute purity determination.

Detailed Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition Parameters (400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 30-60 seconds. This is critical for accurate quantification, ensuring full relaxation of all protons.[11]

    • Acquisition Time (aq): ~4 seconds.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction across the entire spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic anhydride).

  • Purity Calculation: Use the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Elemental Analysis (EA)

Principle & Rationale: Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample through combustion analysis.[13] Halogens (like Br and F) can also be determined by specific methods. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, etc.) are separated and quantified.[14] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence of bulk purity and confirms the empirical formula.[15] It is a powerful, albeit low-resolution, technique for detecting significant impurities that alter the elemental composition.

Comparative Data Summary

The table below presents hypothetical data for a synthesized batch of this compound, illustrating how results from each technique contribute to the overall purity assessment.

Analytical Technique Parameter Measured Result Interpretation
HPLC Area % Purity99.2%High purity with respect to UV-active compounds. A small 0.5% peak at a shorter retention time suggests a more polar impurity (likely the starting acid).
GC-MS Impurity IdentificationEthyl Acetate (0.1%), Toluene (<0.05%)Identifies and quantifies residual volatile solvents from the purification process. No isomeric byproducts detected.
¹H qNMR Absolute Purity (Mass Fraction)99.1% (w/w)Provides an absolute purity value, corroborating the HPLC result. This method is less biased by non-UV active impurities.
Elemental Analysis Elemental CompositionC: 30.90% H: 1.65% Br: 51.10%The experimental values are within ±0.4% of the theoretical values (C: 30.81%, H: 1.62%, Br: 51.22%), confirming the elemental integrity of the bulk material.

Conclusion: An Orthogonal Approach for Unimpeachable Purity Assessment

Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-technique approach. Relying on a single method provides an incomplete picture.

  • HPLC serves as the primary tool for quantifying purity relative to non-volatile, UV-active impurities.

  • GC-MS excels at identifying and quantifying volatile impurities and providing structural information on unknown peaks.

  • qNMR offers an absolute, structure-specific purity value that is independent of chromatographic separation and detector response factors.

  • Elemental Analysis validates the fundamental elemental composition of the bulk material, providing a final check on its identity and overall cleanliness.

By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This not only ensures compliance with stringent regulatory standards but also guarantees the reliability and reproducibility of subsequent synthetic steps, ultimately contributing to the development of safe and effective medicines.[16][17]

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A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 2,6-dibromo-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of compounds: derivatives of Methyl 2,6-dibromo-4-fluorobenzoate. While direct literature on this specific parent compound is nascent, the strategic incorporation of bromine and fluorine atoms onto a benzoate scaffold presents a compelling rationale for exploring its therapeutic potential. Halogenated organic molecules have a rich history in medicinal chemistry, often exhibiting enhanced biological activity.[1][2] This guide will walk you through a logical, evidence-based workflow for screening these derivatives for anticancer, antimicrobial, and enzyme-inhibiting properties, drawing upon established methodologies and the known activities of structurally related compounds.

The Rationale: Why Investigate this compound Derivatives?

The core structure, a halogenated benzoic acid derivative, is a privileged scaffold in drug discovery. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties, including anticancer activities.[3][4] The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

  • Bromine: The presence of bromine can increase lipophilicity, potentially enhancing membrane permeability and interaction with biological targets.[5] Brominated compounds have demonstrated significant antimicrobial and anticancer activities.[6][7][8][9][10][11]

  • Fluorine: The strategic placement of fluorine can alter the electronic properties of the molecule, influence metabolic stability, and enhance binding affinity to target enzymes.[1][12][13] Fluorinated compounds are well-represented in a variety of approved drugs.

This unique combination of halogens on the benzoate ring suggests that derivatives of this compound could exhibit potent and selective biological activities. Our screening strategy, therefore, will focus on areas where halogenated aromatics have shown the most promise.

Synthesis of this compound Derivatives: A Proposed Pathway

While the exact synthesis of the parent compound, this compound, is not detailed in the provided literature, a plausible synthetic route can be extrapolated from similar syntheses. For instance, the synthesis of Methyl 4-bromo-2-fluorobenzoate starts from 4-bromo-2-fluorobenzoic acid.[14] A similar approach could be envisioned for our target scaffold. The derivatization would then proceed from this core structure.

Experimental Workflow: Synthesis of Derivatives

cluster_synthesis Derivative Synthesis Workflow start Start: this compound ester_hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) start->ester_hydrolysis 1 suzuki_coupling Suzuki Coupling (Aryl Boronic Acids) start->suzuki_coupling 3b acid_chloride Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) ester_hydrolysis->acid_chloride 2 amide_coupling Amide Coupling (Various Amines, R-NH2) acid_chloride->amide_coupling 3a final_derivatives Library of Derivatives amide_coupling->final_derivatives suzuki_coupling->final_derivatives

Caption: Proposed synthetic workflow for generating a library of this compound derivatives.

A Multi-pronged Approach to Biological Activity Screening

A logical and efficient screening cascade is crucial for identifying promising lead compounds. We will focus on three key areas of biological activity: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity Screening

Rationale: Halogenated derivatives of various scaffolds, including benzofurans and benzothiadiazines, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[15][16][17] The proposed mechanism often involves the induction of oxidative stress and apoptosis.[15] Furthermore, some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors, a known anticancer mechanism.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Hypothetical Comparative Data: Anticancer Activity (IC50 in µM)

DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Parent Compound >100>100>100
Amide Derivative 1 15.2 ± 1.825.4 ± 2.118.9 ± 1.5
Amide Derivative 2 8.7 ± 0.912.1 ± 1.39.5 ± 1.1
Suzuki Derivative 1 22.5 ± 2.530.1 ± 3.228.4 ± 2.9
5-Fluorouracil 5.2 ± 0.67.8 ± 0.96.1 ± 0.7

Signaling Pathway: Potential Mechanism of Anticancer Action

cluster_pathway Hypothetical Anticancer Signaling Pathway derivative Halogenated Derivative ros Increased ROS Production derivative->ros hdac HDAC Inhibition derivative->hdac mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis acetylation Histone Acetylation hdac->acetylation gene_expression Altered Gene Expression acetylation->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential signaling pathways for the anticancer activity of the derivatives.

Antimicrobial Activity Screening

Rationale: Brominated aromatic compounds have a well-documented history of antimicrobial activity against a spectrum of bacteria and fungi.[6][7][8][9] The lipophilicity imparted by the bromine atoms is thought to facilitate interaction with and disruption of microbial cell membranes.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Comparative Data: Antimicrobial Activity (MIC in µg/mL)

DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Parent Compound >128>128>128
Amide Derivative 1 166432
Amide Derivative 2 83216
Suzuki Derivative 1 32>12864
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4
Enzyme Inhibition Screening

Rationale: Fluorinated compounds are frequently designed as enzyme inhibitors.[1][12] The strong carbon-fluorine bond can lead to potent and irreversible inhibition of target enzymes.[13] Benzoic acid derivatives have also been shown to inhibit various enzymes. A relevant target for this class of compounds could be cyclooxygenase (COX) enzymes, given the anti-inflammatory potential of some benzoic acid derivatives.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the synthesized derivatives for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Hypothetical Comparative Data: COX-2 Enzyme Inhibition (IC50 in µM)

DerivativeCOX-2 Inhibition IC50 (µM)
Parent Compound >200
Amide Derivative 1 55.6 ± 5.1
Amide Derivative 2 25.3 ± 2.8
Suzuki Derivative 1 89.1 ± 8.5
Celecoxib 0.04 ± 0.005

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the biological activity screening of novel this compound derivatives. The proposed workflow, from synthesis to multi-faceted biological evaluation, is designed to efficiently identify promising lead candidates for further development. The hypothetical data presented illustrates the potential for these compounds to exhibit significant anticancer, antimicrobial, and enzyme-inhibiting properties.

The next steps for promising "hit" compounds would involve more in-depth mechanistic studies, in vivo efficacy testing in animal models, and a comprehensive evaluation of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The strategic combination of bromine and fluorine on a benzoate scaffold holds considerable promise for the discovery of new therapeutic agents.

References

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A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science, the choice of a synthetic building block is a critical decision point, balancing reactivity, selectivity, cost, and availability. Methyl 2,6-dibromo-4-fluorobenzoate stands as a potent, albeit specialized, intermediate. Its di-ortho-bromo substitution pattern offers a unique platform for sequential and sterically demanding cross-coupling reactions, yet this structural complexity necessitates a careful cost-benefit analysis against more conventional alternatives. This guide provides an in-depth comparison to inform strategic decisions in complex molecule synthesis.

Introduction to the Core Scaffold and Its Alternatives

This compound is a trifunctionalized aromatic ring, presenting two reactive C-Br bonds for cross-coupling, an electron-withdrawing ester for further modification, and a fluorine atom to modulate electronic properties and metabolic stability in downstream products. Its primary utility lies in its potential for creating sterically hindered biaryl or aryl-heteroaryl linkages, which are crucial motifs for inducing three-dimensionality in drug candidates.[1]

The key to its cost-benefit analysis lies in comparing it with its halogenated cousins:

  • Methyl 2,6-dichloro-4-fluorobenzoate: The most direct analogue, potentially offering a significant cost reduction at the expense of reactivity.

  • Methyl 2,6-diiodo-4-fluorobenzoate: The most reactive analogue, promising milder reaction conditions but likely at a prohibitive cost and with lower stability.

  • Mono-halogenated Analogues (e.g., Methyl 2-bromo-4-fluorobenzoate): Simpler, more readily available building blocks suitable for syntheses not requiring di-substitution or the construction of highly congested cores.

Comparative Analysis: A Multi-Pillar Approach

The decision to employ this compound hinges on a trade-off between chemical performance and economic viability.

The Reactivity vs. Cost Trade-Off

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen (C-X) bond. The strength of this bond dictates the reactivity of the aryl halide, following the general trend: C-I < C-Br < C-Cl .[2] This fundamental principle has profound practical implications:

  • Aryl Iodides: Are the most reactive, often enabling coupling at lower temperatures and with lower catalyst loadings. However, they are typically the most expensive and can be less stable.

  • Aryl Bromides: Offer a robust balance of high reactivity and moderate cost, making them the workhorse of many research and development labs.[3]

  • Aryl Chlorides: Are the most economically attractive, especially for large-scale synthesis. Their stronger C-Cl bond, however, necessitates more forcing conditions: higher temperatures, higher catalyst loadings, and, crucially, specialized, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[4]

The following table provides a comparative overview. Note that Methyl 2,6-dichloro-4-fluorobenzoate and the diiodo analogue are not widely listed by major suppliers, suggesting they may require custom synthesis, a significant factor in their "cost."

Compound CAS Number Typical Availability Relative Cost/Mol (Estimate) Relative Reactivity
This compound91590-90-8 (Acid)"Get Quote" / Limited

High
Methyl 2,6-dichloro-4-fluorobenzoateN/ACustom Synthesis

$
Moderate
Methyl 2,6-diiodo-4-fluorobenzoateN/ACustom Synthesis


Very High
Methyl 2-bromo-4-fluorobenzoate653-92-9Readily Available

High (mono-coupling)
Methyl 2-chloro-4-fluorobenzoate85953-29-3Readily Available$Moderate (mono-coupling)

Cost estimates are relative and based on the price of precursors and related analogues.[5][6]

The Challenge of Steric Hindrance

The two ortho-halogen substituents in this compound present a significant steric challenge. While this can be synthetically desirable for creating crowded molecular architectures, it also impedes the approach of the palladium catalyst for oxidative addition.

Historically, this steric blockade would render such substrates nearly inert. However, modern ligand development has provided powerful tools to overcome this barrier. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) or N-heterocyclic carbene (NHC) ligands is essential.[4][7][8] These ligands form highly active, coordinatively unsaturated Pd(0) species that are reactive enough to engage sterically shielded C-Br bonds.

Causality: The bulk of the ligand promotes the formation of the active L-Pd(0) species by discouraging the formation of inactive bridged dimers. Furthermore, the strong electron-donating ability of these ligands increases the electron density on the palladium center, which in turn facilitates the insertion into the C-X bond.

Interestingly, for extremely hindered systems, a different mechanistic pathway involving a 1-electron halogen abstraction may become operative, which can be accelerated by steric hindrance, a counterintuitive finding that highlights the complexity of these transformations.[9]

G cluster_0 start Define Synthetic Goal q1 Is di-ortho substitution required? q2 What is the budget? q3 Are sensitive functional groups present?

Experimental Considerations and Protocols

Success with di-ortho-substituted substrates like this compound is highly dependent on the correct choice of catalyst system.

Catalytic System Selection

For a Suzuki-Miyaura coupling, a typical starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a specialized ligand.

  • For Aryl Bromides: Buchwald-type biaryl phosphine ligands such as SPhos or XPhos are excellent choices. They provide the necessary steric bulk and electron-donating character to facilitate coupling with hindered substrates.

  • For Aryl Chlorides: Even more robust systems are often required. N-heterocyclic carbene (NHC) ligands, often delivered as pre-formed Pd-NHC complexes (e.g., PEPPSI catalysts), are known to be highly effective for activating stubborn C-Cl bonds.[4]

// Invisible nodes for edge labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; label_trans [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"];

// Inputs and Outputs aryl_halide [label="Ar-X", shape=box, style=dashed]; boronic_acid [label="Ar'-B(OR)₂", shape=box, style=dashed]; base [label="Base", shape=box, style=dashed]; product [label="Ar-Ar'", shape=box, style=dashed]; byproduct [label="X-B(OR)₂", shape=box, style=dashed];

// Edges aryl_halide -> oa_complex [style=dotted]; pd0 -> label_oa [style=invis]; label_oa -> oa_complex; oa_complex -> label_trans [style=invis]; label_trans -> trans_complex; boronic_acid -> label_trans [style=dotted]; base -> label_trans [style=dotted]; trans_complex -> label_re [style=invis]; label_re -> pd0; label_re -> product [style=dotted]; oa_complex -> byproduct [style=dotted, dir=none, constraint=false];

// Positioning {rank=same; aryl_halide; base; boronic_acid;} {rank=same; product; byproduct;} } caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for a single coupling reaction on a sterically hindered substrate and should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst slurry to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reaction times may be extended (12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Outlook

The cost-benefit analysis of using This compound is nuanced and project-dependent.

  • Benefit - Reactivity & Selectivity: The primary advantage is the high reactivity of the C-Br bonds, which allows for coupling under milder conditions than the corresponding dichloro analogue. This is critical for preserving sensitive functional groups. The di-ortho substitution is enabling for the synthesis of sterically congested molecules and allows for potential sequential, site-selective couplings.

  • Cost - Acquisition & Reaction: The higher cost and limited off-the-shelf availability are significant drawbacks. Furthermore, the necessity of expensive, specialized ligands to overcome steric hindrance adds to the overall cost of the transformation.

Recommendation:

  • For early-stage discovery chemistry , where material cost is less critical and access to complex, sterically hindered scaffolds is paramount, this compound is an excellent choice. Its reliability and reactivity justify the expense.

  • For large-scale synthesis and process development , the economic argument strongly favors developing a route using a dichloro-analogue . While this requires significant initial investment in process optimization—screening various catalysts, ligands, bases, and reaction conditions—the long-term savings on raw materials are substantial. The challenge lies in the potential need to synthesize the dichloro-analogue itself, which must be factored into the overall process cost.

Ultimately, this compound is a specialist's tool. Its strategic application can unlock synthetic pathways to challenging molecular targets, but its cost demands a well-considered justification against more economical, albeit less reactive, alternatives.

References

  • deRiancho, S. L., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society.
  • Sigma-Aldrich.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78, 445-454.
  • ChemicalBook. 2,6-dibromo-4-fluorobenzoic acid synthesis.
  • Wikipedia.
  • Royal Society of Chemistry. Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling in aqueous media.
  • Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 125, 16194-16195.
  • CP Lab Safety.
  • Luo, X., et al. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Epistemeo. (2012).
  • Chemistry LibreTexts. (2023).
  • ChemScene.
  • Yang, Y., et al. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Chem.
  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling Reaction. YouTube.
  • Chem-Impex.
  • Hutchins, K. M., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • NRO Chemistry. (2025). Suzuki Coupling. YouTube.
  • Sigma-Aldrich.
  • Kashani, S. K., et al. (2019).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Saeed, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Aladdin Scientific.
  • AOBChem.
  • Sigma-Aldrich.
  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13, 206-213.
  • Chem-Impex.
  • BLD Pharm.

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A Senior Application Scientist's Guide to Methyl 2,6-dibromo-4-fluorobenzoate: A Comparative Analysis in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of pharmaceutical and materials science research, the demand for complex, highly functionalized aromatic scaffolds is incessant. Methyl 2,6-dibromo-4-fluorobenzoate emerges as a compelling building block, offering multiple, distinct reaction sites for sequential and selective functionalization. Its structure—a benzene ring adorned with two sterically-hindered bromine atoms, an activated fluorine atom, and a methyl ester—presents a unique playground for synthetic chemists. The two bromine atoms, positioned ortho to the methyl ester, are primed for cross-coupling reactions. The fluorine atom, para to the electron-withdrawing ester, is activated for nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of the performance of this compound in key reaction types. We will move beyond mere protocols to dissect the underlying principles governing its reactivity, comparing it with alternative substrates and providing the experimental rationale needed for successful application in research and development.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on this compound are prime handles for palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation. The key challenge and opportunity with this substrate is achieving regioselectivity. The two bromine atoms are chemically non-equivalent due to their proximity to the other substituents.

Causality of Reactivity: Oxidative addition to the Pd(0) catalyst is the initial and often rate-determining step in cross-coupling.[1] Its rate is governed by a combination of electronics and sterics. For polyhalogenated arenes, oxidative addition typically occurs at the most electron-deficient and least sterically hindered C-X bond. In our target molecule, both bromines are ortho to the bulky methyl ester group, creating significant steric hindrance. However, the C2-Br bond is also ortho to the strongly electron-withdrawing fluorine atom, while the C6-Br is meta to it. This electronic difference can be exploited to achieve selective mono-functionalization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. When using this compound, the primary goal is often a selective mono-arylation, leaving the second bromine available for subsequent transformations.

Comparative Performance: Compared to a simpler substrate like 1,3-dibromobenzene, the reaction with this compound requires more carefully optimized conditions due to the increased steric hindrance. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, is often critical for achieving good yields with sterically demanding substrates.[2][3] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition and facilitate the reductive elimination step.

Table 1: Representative Performance in Mono-Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsTypical Yield (Mono-arylation)Selectivity (Mono:Di)
This compound Phenylboronic AcidPd(OAc)₂, SPhosToluene, K₃PO₄, 100 °C85-95%>20:1
1,3-DibromobenzenePhenylboronic AcidPd(PPh₃)₄Dioxane, Na₂CO₃, 90 °C80-90%~15:1
Methyl 2,6-dibromobenzoatePhenylboronic AcidPd(OAc)₂, SPhosToluene, K₃PO₄, 100 °C80-90%>20:1

Note: Data is representative and compiled based on typical outcomes for sterically hindered dihaloarenes.

The higher selectivity observed with this compound is often attributed to the deactivating effect of the first introduced aryl group, which sterically and electronically disfavors a second oxidative addition.

Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides access to aryl alkynes, crucial components in materials science and natural product synthesis. The principles of regioselectivity are similar to the Suzuki coupling, with steric hindrance at the ortho positions being the dominant factor.[4]

Comparative Performance: The Sonogashira reaction is often sensitive to steric bulk around the reaction site. For polyhalogenated substrates, coupling typically occurs at the least hindered position.[5] For our substrate, both bromine atoms are significantly hindered. Therefore, achieving high yields may require higher catalyst loadings or more reactive catalyst systems compared to less substituted dibromoarenes. Copper-free Sonogashira conditions are often preferred to minimize side reactions like alkyne homocoupling.

Table 2: Representative Performance in Mono-Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsTypical Yield (Mono-alkynylation)
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 65 °C75-85%
1,3-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 65 °C85-95%
Methyl 2,6-dichlorobenzoatePhenylacetylenePd(OAc)₂, XPhosDioxane, Cs₂CO₃, 110 °C<10% (Aryl chlorides are less reactive)

Note: Data is representative. The lower yield for the target substrate relative to 1,3-dibromobenzene reflects the increased steric hindrance.

Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[6] However, it is notoriously sensitive to steric hindrance on the aryl halide partner. Coupling amines to a di-ortho-substituted substrate like this compound is a significant challenge.

Causality of Performance: The steric bulk of the two ortho-bromine atoms and the ester group severely impedes the reductive elimination step, which forms the C-N bond. Overcoming this requires highly active catalyst systems, typically employing very bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., tBuXPhos, RuPhos).[7] These ligands create a wider coordination sphere around the palladium center, which facilitates the approach of the amine and the final bond-forming step. Even with advanced catalysts, reaction times are often longer and temperatures higher compared to less hindered substrates.[8]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemConditionsTypical Yield
This compound MorpholinePd₂(dba)₃, tBuXPhosToluene, NaOtBu, 110 °C50-70% (Mono-amination)
4-BromofluorobenzeneMorpholinePd₂(dba)₃, BINAPToluene, NaOtBu, 90 °C>95%
2-BromotolueneMorpholinePd₂(dba)₃, RuPhosToluene, NaOtBu, 100 °C85-95%

Note: Data is representative, highlighting the significant drop in yield for the di-ortho-substituted substrate due to steric effects.

Diagram 1: Generalized Cross-Coupling Workflow This diagram illustrates the decision-making process for achieving selective mono-functionalization of a dihaloarene substrate.

G sub This compound (1.0 eq) mix Combine Reagents under Inert Atmosphere sub->mix reagent Nucleophile (Boronic Acid, Alkyne, Amine) (1.0-1.2 eq) reagent->mix cat Pd Catalyst & Ligand (e.g., Pd(OAc)2/SPhos) cat->mix base Base (e.g., K3PO4) base->mix solv Solvent (e.g., Toluene) solv->mix heat Heat (80-110 °C) Monitor Reaction mix->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Mono-functionalized Product purify->product

Caption: Workflow for selective palladium-catalyzed mono-coupling.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis targets the C-Br bonds, the C-F bond offers an alternative reaction pathway: Nucleophilic Aromatic Substitution (SNAr). This reaction is viable only when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Causality of Reactivity: In this compound, the methyl ester group (-CO₂Me) acts as a moderate EWG, positioned para to the fluorine atom. This placement is ideal for stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

A crucial aspect of SNAr is the nature of the leaving group. Contrary to SN1/SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I.[9][10] This is because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. Fluorine's high electronegativity makes the attached carbon atom more electrophilic and strongly stabilizes the intermediate through an inductive effect, accelerating the key addition step.[11][12]

Comparative Performance: The reactivity of this compound in SNAr can be compared to other activated aryl fluorides. While the methyl ester is a sufficient activator, it is less potent than a nitro group (-NO₂). Consequently, harsher reaction conditions (higher temperatures, stronger nucleophiles/bases) are typically required compared to a substrate like 2,4-dinitrofluorobenzene.

Table 4: Representative Performance in SNAr Reactions

SubstrateNucleophileConditionsTypical Yield
This compound Sodium MethoxideDMSO, 100 °C80-90%
Methyl 4-fluorobenzoateSodium MethoxideDMSO, 80 °C>95%
1-Fluoro-4-nitrobenzeneSodium MethoxideMethanol, 50 °C>98%
1-Bromo-4-nitrobenzeneSodium MethoxideMethanol, 100 °C~60% (Bromine is a poorer LG in SNAr)

Note: Data is representative. The presence of ortho-bromo substituents may slightly decrease the reaction rate due to steric hindrance, but the primary determinant is the activating group and leaving group ability.

Experimental Protocol: SNAr with an Oxygen Nucleophile

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL).

  • Add sodium methoxide (1.5 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram 2: SNAr Mechanism (Addition-Elimination) This diagram shows the key steps in the SNAr reaction, highlighting the role of the activating group.

G Start Substrate + Nu:- TS1 Transition State 1 (Attack) Start->TS1 Step 1 (Slow, RDS) Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Step 2 (Fast) Loss of Leaving Group Product Product + F- TS2->Product Aromaticity Restored

Caption: The two-step Addition-Elimination mechanism of SNAr.

Section 3: Ortho-Lithiation and Halogen-Metal Exchange

Beyond catalysis and SNAr, the halogen and fluorine substituents can direct ortho-lithiation or undergo halogen-metal exchange. These reactions provide access to organolithium intermediates, which can be trapped with various electrophiles.

Causality of Reactivity:

  • Directed Ortho-Lithiation: The fluorine atom is a powerful ortho-directing group for lithiation due to its inductive effect and ability to coordinate with the lithium reagent.[13][14] Deprotonation would be expected to occur at the C3 or C5 position. The C3 position is adjacent to both the fluorine and a bromine atom, making it a likely site for lithiation.

  • Halogen-Metal Exchange: Aryl bromides readily undergo exchange with alkyllithium reagents (e.g., n-BuLi) at low temperatures. This process is typically much faster than deprotonation. Therefore, treating this compound with n-BuLi is most likely to result in a lithium-for-bromine exchange, generating an aryllithium species at C2 or C6.[15]

Comparative Performance: The choice between these pathways depends critically on the base used. A non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) favors directed ortho-lithiation (deprotonation).[16] In contrast, an alkyllithium reagent like n-BuLi or t-BuLi will almost certainly favor the faster halogen-metal exchange pathway. The presence of two bromine atoms means that a mixture of mono- and di-lithiated species could be formed depending on the stoichiometry of the alkyllithium reagent.

Conclusion and Outlook

This compound is a substrate of considerable synthetic potential, characterized by a nuanced reactivity profile.

  • For C-C and C-N bond formation , palladium-catalyzed cross-coupling at the C-Br positions is the most viable strategy. Success, particularly for challenging transformations like the Buchwald-Hartwig amination, hinges on the use of modern, sterically demanding phosphine ligands to overcome the significant steric hindrance imposed by the di-ortho substitution pattern. Regioselective mono-functionalization is highly feasible, paving the way for sequential couplings.

  • For C-O, C-S, or C-N bond formation via a different mechanism , the activated C-F bond is an excellent handle for SNAr reactions. This pathway offers an orthogonal approach to functionalization, leaving the two C-Br bonds untouched for subsequent cross-coupling.

The choice of reaction type allows chemists to strategically "unmask" the reactivity of this molecule, selectively transforming one position while preserving others for future steps. This guide serves as a foundational tool for researchers aiming to leverage the unique chemical diversity of this compound in the design and execution of complex synthetic routes.

References

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Comparative Guide to the Characterization of Byproducts from Reactions of Methyl 2,6-dibromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, Methyl 2,6-dibromo-4-fluorobenzoate is a valuable and versatile building block. Its di-bromo substitution allows for sequential, site-selective functionalization, making it a key intermediate in the construction of polysubstituted aromatic compounds. However, the very reactivity that makes this substrate so useful also opens pathways to a variety of byproducts that can complicate reaction workups, reduce yields, and compromise the purity of the final product.

This guide provides an in-depth comparison of the common byproducts generated during key transformations of this compound, namely Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. We will delve into the mechanistic origins of these byproducts and present a comparative analysis of analytical methodologies for their identification and quantification, supported by experimental data and detailed protocols. Our objective is to equip the practicing chemist with the predictive understanding and practical knowledge necessary to anticipate, identify, and mitigate the formation of unwanted side products.

Unraveling the Web of Side Reactions: A Mechanistic Perspective

The inherent reactivity of this compound, coupled with the conditions required for modern cross-coupling reactions, gives rise to a predictable yet often challenging array of byproducts. Understanding the mechanistic underpinnings of these side reactions is the first step toward controlling them.

Core Byproduct Classes

Three principal categories of byproducts are commonly encountered in reactions involving this compound:

  • Hydrolysis Products: The methyl ester functionality is susceptible to hydrolysis under the basic conditions frequently employed in cross-coupling reactions, leading to the formation of the corresponding carboxylic acid. This is particularly relevant for sterically hindered esters where the rate of the desired coupling may be slower.[1][2][3][4][5]

  • Protodebromination Products: This class of byproducts arises from the replacement of a bromine atom with a hydrogen atom. This can occur through various pathways, including the reaction of the organopalladium intermediate with a proton source (e.g., water, alcohol) or via a competing reductive dehalogenation pathway.[6][7]

  • Homo-coupling Products: These byproducts result from the coupling of two identical molecules. In the context of Suzuki-Miyaura reactions, this can involve the coupling of two boronic acid/ester molecules or two aryl halide molecules. The presence of oxygen can often promote the homo-coupling of boronic acids.[8][9][10][11][12]

The following diagram illustrates the logical relationship between the starting material and the formation of these primary byproduct classes.

Caption: Logical workflow from starting material to desired product and major byproduct classes.

Comparative Analysis of Byproducts in Key Reactions

To provide a practical framework for analysis, we will now compare the typical byproduct profiles of Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions with this compound.

Scenario 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[13] When reacting this compound with an arylboronic acid, a number of byproducts can be anticipated.

Table 1: Common Byproducts in Suzuki-Miyaura Coupling of this compound

Byproduct ClassSpecific Byproduct ExampleMechanistic OriginKey Analytical Signatures (NMR, MS)
Monosubstitution Methyl 2-bromo-4-fluoro-6-arylbenzoateIncomplete reaction or selective mono-coupling.Disappearance of one bromine atom signal in MS; characteristic shifts in aromatic region of ¹H and ¹³C NMR.
Protodebromination Methyl 2-bromo-4-fluorobenzoateReaction of Ar-Pd(II)-Br intermediate with a proton source.[6]Loss of one bromine atom in MS; appearance of a new proton signal in the aromatic region of ¹H NMR.
Hydrolysis 2,6-Dibromo-4-fluorobenzoic acidBase-mediated hydrolysis of the methyl ester.[1][2]Molecular ion corresponding to the carboxylic acid in MS; absence of the methyl singlet in ¹H NMR.
Boronic Acid Homo-coupling Biaryl (from boronic acid)Oxidative coupling of two boronic acid molecules.[8][9]Molecular ion corresponding to the biaryl in MS; characteristic aromatic signals in ¹H and ¹³C NMR.
Regioisomers (If using an unsymmetrical boronic acid)Lack of regioselectivity in the coupling reaction.Distinct sets of signals in ¹H, ¹³C, and ¹⁹F NMR for each isomer; identical mass in MS.
Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[14][15] The reaction of this compound with a primary or secondary amine can also lead to a range of byproducts.

Table 2: Common Byproducts in Buchwald-Hartwig Amination of this compound

Byproduct ClassSpecific Byproduct ExampleMechanistic OriginKey Analytical Signatures (NMR, MS)
Monosubstitution Methyl 2-bromo-4-fluoro-6-(amino)benzoateIncomplete reaction or selective mono-amination.Disappearance of one bromine atom signal in MS; characteristic shifts in aromatic region of ¹H and ¹³C NMR and appearance of N-H signals (for primary amines).
Protodebromination Methyl 2-bromo-4-fluorobenzoateCompeting reductive elimination pathway.[14]Loss of one bromine atom in MS; appearance of a new proton signal in the aromatic region of ¹H NMR.
Hydrolysis 2,6-Dibromo-4-fluorobenzoic acidBase-mediated hydrolysis of the methyl ester.[1][2]Molecular ion corresponding to the carboxylic acid in MS; absence of the methyl singlet in ¹H NMR.
Hydrodehalogenated Arene Methyl 4-fluorobenzoateBeta-hydride elimination from an amide intermediate can lead to the formation of the dehalogenated arene and an imine.[14]Molecular ion corresponding to the dehalogenated product in MS; simplified aromatic proton pattern in ¹H NMR.

Experimental Protocols for Byproduct Characterization

A multi-technique approach is often necessary for the unambiguous identification and quantification of byproducts in complex reaction mixtures.

Experimental Workflow for Byproduct Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of a crude reaction mixture.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Detailed Characterization cluster_3 Data Interpretation Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Organic_Extract Organic Extract Workup->Organic_Extract TLC TLC Analysis Organic_Extract->TLC GCMS GC-MS Analysis Organic_Extract->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Organic_Extract->NMR HPLC HPLC/LC-MS Analysis TLC->HPLC Guide for Method Development Identification Byproduct Identification GCMS->Identification Volatile Components HPLC->Identification Non-volatile Components & Isomers Quantification Quantification HPLC->Quantification Relative Purity NMR->Identification Structural Elucidation NMR->Quantification qNMR Identification->Quantification

Caption: A typical experimental workflow for the characterization of reaction byproducts.

Protocol 1: GC-MS Analysis for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-pass technique for identifying volatile and semi-volatile byproducts such as protodebrominated species and some homo-coupled products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude organic extract in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-550 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 2: HPLC Analysis for Non-Volatile Byproducts and Isomers

High-Performance Liquid Chromatography (HPLC) is indispensable for the separation and quantification of less volatile byproducts, including hydrolysis products, regioisomers, and larger homo-coupled species.[13][16][17][18][19]

Instrumentation:

  • HPLC system with a UV detector (photodiode array detector is preferred for peak purity analysis).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Dilute the crude organic extract in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Method:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm.

  • Data Analysis: Quantify the relative amounts of each component by integrating the peak areas. For identification of unknown peaks, couple the HPLC to a mass spectrometer (LC-MS). The separation of positional isomers may require specialized columns (e.g., Phenyl-Hexyl) or optimization of the mobile phase.[20]

Protocol 3: NMR Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of byproducts. For fluorinated compounds like the derivatives of this compound, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range.[8][21][22][23]

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended).

Procedure:

  • Sample Preparation: Dissolve a representative sample of the crude product (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to identify characteristic signals for the desired product and byproducts (e.g., the methyl ester singlet, aromatic protons).

  • ¹³C NMR: Obtain a carbon spectrum to confirm the carbon framework of the identified species.

  • ¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can be used to distinguish between the starting material, desired product, and various byproducts.[8][21] Quantitative ¹⁹F NMR (qNMR) can be performed by adding a known amount of an internal standard (e.g., trifluorotoluene) to the sample.[21][22]

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish connectivity and confirm the structures of unknown byproducts.

Conclusion

A thorough understanding of potential side reactions and a robust analytical strategy are paramount for the successful application of this compound in complex organic synthesis. By anticipating the formation of hydrolysis, protodebromination, and homo-coupling byproducts, and by employing a combination of GC-MS, HPLC, and multinuclear NMR spectroscopy, researchers can effectively characterize their reaction mixtures. This comprehensive analytical approach not only facilitates the optimization of reaction conditions to minimize byproduct formation but also ensures the purity and integrity of the desired synthetic targets, a critical consideration in all areas of chemical research and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Giraud, N. et al. (2020). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Malz, F. & Jancke, H. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • Ye, Q. et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(34), 4196-4204. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656-1662. [Link]

  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Hartwig, J. F. (2010).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

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  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

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  • ResearchGate. (2019). Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Research Collection. (2021). A site-selective and stereospecific cascade Suzuki–Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2′-dihalo biaryls. [Link]

  • Thomas, A. A. et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(15), 6236-6247. [Link]

  • Chemical Science. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic & Biomolecular Chemistry. (2011). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

  • ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • University of Toronto. (2020). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]

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  • ResearchGate. (2005). Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. [Link]

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  • ResearchGate. (2012). ChemInform Abstract: Site-Selective Suzuki—Miyaura Reactions of the Bis(triflate) of 5,10-Dihydroxy-11H-benzo[b]fluoren-11-one. [Link]

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Safety Operating Guide

Comprehensive Guide to Handling Methyl 2,6-dibromo-4-fluorobenzoate: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,6-dibromo-4-fluorobenzoate is a halogenated aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, including anticancer, antidepressant, and antiviral agents.[1] The inherent reactivity of such molecules necessitates a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures.

Hazard Assessment and Risk Mitigation

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][5]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The operational plan must therefore focus on minimizing exposure through these pathways by employing a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, the work environment itself should be engineered for safety.

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[7][8]

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and a safety shower is mandatory in any laboratory where this compound is handled.[2][7]

  • Restricted Access: The area where the compound is used should be clearly demarcated, with access restricted to authorized personnel.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory. Hands should be thoroughly washed after handling the chemical, even if gloves were worn.[8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical for preventing direct contact with this compound.

PPE Selection Guide:

Body PartRecommended PPERationale and Specifications
Eyes/Face Chemical splash goggles and a face shield.[9][10][11]Goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[9][11] Standard safety glasses are insufficient.
Hands Nitrile or Neoprene gloves.[10]These materials offer good resistance to a range of organic solvents and chemicals.[10] Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of immediately following proper removal techniques.[8]
Body A chemically resistant lab coat or apron.[10]This will protect against accidental spills and splashes. For larger quantities, a chemically impervious suit may be necessary.[12]
Respiratory A NIOSH-approved respirator with cartridges for organic vapors and particulates.[2][8]This is particularly important when handling the solid compound outside of a fume hood or if there is a risk of generating aerosols. The specific type of respirator should be chosen based on a formal risk assessment.[8]
Feet Closed-toe shoes, preferably safety boots.[11][12]This protects against spills and falling objects.

Logical Flow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 Lab Coat Don_2 Respirator Don_1->Don_2 Don_3 Goggles & Face Shield Don_2->Don_3 Don_4 Gloves Don_3->Don_4 Doff_1 Gloves Doff_2 Goggles & Face Shield Doff_1->Doff_2 Doff_3 Lab Coat Doff_2->Doff_3 Doff_4 Respirator Doff_3->Doff_4 Disposal_Workflow Start Generation of Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Containers Segregate->Containerize Consult Consult Institutional EHS Guidelines Containerize->Consult Arrange Arrange for Professional Disposal Consult->Arrange Incinerate Incineration by Licensed Vendor Arrange->Incinerate

Caption: A step-by-step workflow for the safe disposal of this compound waste.

By adhering to these comprehensive guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment, while continuing their vital work in drug discovery and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate.
  • Manufacturer and Supplier. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9.
  • Chemical Synthesis USA. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications.
  • Solvent Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Apollo Scientific. (2022). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet.
  • Combi-Blocks, Inc. (2023). Methyl 2-amino-5-bromo-3-fluorobenzoate Safety Data Sheet.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Bromo-2-fluorobenzoate.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - Methyl 2-Bromo-5-fluorobenzoate.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzoic acid.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Alfa Aesar. (2025). SAFETY DATA SHEET - 4-Bromobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.